molecular formula C12H26 B14537967 4-Tert-butyl-2-methylheptane CAS No. 62185-23-3

4-Tert-butyl-2-methylheptane

Cat. No.: B14537967
CAS No.: 62185-23-3
M. Wt: 170.33 g/mol
InChI Key: HIHQJZLWJQHTEJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-23-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-tert-butyl-2-methylheptane

InChI

InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

HIHQJZLWJQHTEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-methylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. As a structural isomer of dodecane, its unique arrangement of a tertiary butyl group and a methyl group along a heptane (B126788) backbone imparts specific physical characteristics that are of interest in various fields, including fuel and lubricant technology, and as a non-polar solvent in chemical synthesis. Understanding these properties is crucial for its application and for predicting its behavior in different chemical environments. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding their interrelationships.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound based on available data. It is important to note that some of these values are estimated due to the limited experimental data for this specific compound.

PropertyValueReference
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Melting Point -50.8 °C (estimate)[2]
Boiling Point 185 °C[2]
Density 0.7580 g/cm³[2]
Refractive Index 1.4241[2]
Solubility in Water Insoluble (predicted)General alkane properties[3][4]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, ether) (predicted)General alkane properties[3][4]
CAS Number 62185-23-3[5][6]

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as this compound involves a set of standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The sample is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea level (1 atm or 760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound has a very low estimated melting point, this procedure would be conducted at sub-ambient temperatures.

Methodology: Capillary Tube Method with a Cryostat

  • Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A melting point apparatus equipped with a cryostat for low-temperature measurements is used. The capillary tube is placed in the heating/cooling block of the apparatus.

  • Cooling and Heating Cycle: The sample is first frozen by cooling the block. Then, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire solid has melted. A narrow melting range is indicative of a pure compound.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a glass flask with a precise volume, is used.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

    • The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

    • The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed (m3).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Determination of Refractive Index

The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance. It is a measure of how much the path of light is bent, or refracted, when entering the material.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field. The knob on the side of the instrument is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale.

  • Temperature Control: The refractive index is temperature-dependent, so the measurement is typically carried out at a constant temperature, often 20°C or 25°C, maintained by a circulating water bath connected to the refractometer prisms.

Mandatory Visualization

The following diagram illustrates the logical relationship and dependencies of the physical properties of this compound, stemming from its fundamental molecular structure.

Physical Properties Relationship Diagram

References

An In-depth Technical Guide to 4-Tert-butyl-2-methylheptane: IUPAC Nomenclature and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structural properties, and characterization of the branched alkane, 4-tert-butyl-2-methylheptane. This document is intended for a technical audience in the fields of chemical research and drug development, offering detailed information on its chemical identity, physical properties, and the analytical techniques used for its structural elucidation.

IUPAC Nomenclature and Structural Analysis

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) rules provides a clear and unambiguous description of its molecular structure. The process involves identifying the longest continuous carbon chain, numbering the chain to give substituents the lowest possible locants, and naming the substituents alphabetically.

The key steps in the IUPAC nomenclature of this molecule are:

  • Identification of the Parent Chain : The longest continuous chain of carbon atoms in the molecule is seven carbons long, which corresponds to the parent alkane "heptane".

  • Numbering the Parent Chain : To assign the lowest possible numbers to the substituents, the heptane (B126788) chain is numbered from the end that gives the first substituent the lower number. In this case, numbering from right to left in the standard representation places the methyl group at carbon 2 and the tert-butyl group at carbon 4.

  • Identifying and Naming Substituents : There are two substituents on the heptane backbone: a methyl group (-CH₃) at position 2 and a tert-butyl group (-C(CH₃)₃) at position 4.

  • Alphabetical Arrangement : The substituents are listed alphabetically (butyl before methyl) in the final name.

Therefore, the correct IUPAC name is This compound .

IUPAC_Nomenclature Start Molecular Structure Step1 Identify Longest Carbon Chain (Parent Chain) Start->Step1 Heptane (7 carbons) Step2 Number the Parent Chain (Lowest Locants for Substituents) Step1->Step2 Numbering gives 2,4 positions Step3 Identify and Name Substituents Step2->Step3 Methyl at C2, tert-butyl at C4 Step4 Alphabetize Substituents Step3->Step4 tert-butyl before methyl End IUPAC Name: This compound Step4->End

The structure of this compound is characterized by significant steric hindrance due to the bulky tert-butyl group. This steric strain influences the molecule's conformational preferences, favoring staggered conformations that minimize van der Waals repulsion. The molecule also possesses two chiral centers at positions C2 and C4, meaning it can exist as different stereoisomers.

// Heptane chain C1 [pos="0,0!", label="C1"]; C2 [pos="1,0.5!", label="C2"]; C3 [pos="2,0!", label="C3"]; C4 [pos="3,0.5!", label="C4"]; C5 [pos="4,0!", label="C5"]; C6 [pos="5,0.5!", label="C6"]; C7 [pos="6,0!", label="C7"];

// Methyl group at C2 C2_Me [pos="1,1.5!", label="C"];

// Tert-butyl group at C4 C4_tBu_C [pos="3,1.5!", label="C"]; C4_tBu_Me1 [pos="2.5,2.5!", label="C"]; C4_tBu_Me2 [pos="3.5,2.5!", label="C"]; C4_tBu_Me3 [pos="4,1.5!", label="C"];

// Edges for the main chain C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7;

// Edges for the substituents C2 -- C2_Me; C4 -- C4_tBu_C; C4_tBu_C -- C4_tBu_Me1; C4_tBu_C -- C4_tBu_Me2; C4_tBu_C -- C4_tBu_Me3;

// Labels for substituents label_Me [label="Methyl", pos="1,1.8!", shape=plaintext, fontcolor="#34A853"]; label_tBu [label="tert-Butyl", pos="3.25,2.8!", shape=plaintext, fontcolor="#EA4335"]; } caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62185-23-3
Boiling Point 185 °C[1]
Density 0.7580 g/cm³[1]
Refractive Index 1.4241[1]

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected data from these analyses are summarized below.

Expected ¹H NMR Spectral Data

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Protons on C1~0.9Triplet
Methyl protons on C2~0.8-0.9Doublet
Proton on C2MultipletMultiplet
Methylene protons on C3MultipletMultiplet
Proton on C4MultipletMultiplet
Methylene protons on C5MultipletMultiplet
Methylene protons on C6MultipletMultiplet
Protons on C7~0.9Triplet
Protons of tert-butyl group~0.8-1.0Singlet

Expected ¹³C NMR Spectral Data

Due to the presence of stereoisomers and the complexity of the molecule, the exact number of signals may vary. However, distinct signals are expected for the carbons of the heptane backbone, the methyl group, and the tert-butyl group. The nine carbons of the tert-butyl group are equivalent and would appear as a single signal.

Expected Infrared (IR) Spectroscopy Data

As an alkane, the IR spectrum of this compound is expected to be relatively simple.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H Stretching2850-3000
C-H Bending (Methyl and Methylene)1350-1480

Expected Mass Spectrometry (MS) Data

The mass spectrum of branched alkanes is often characterized by extensive fragmentation.

m/z ValueInterpretation
170Molecular Ion (M⁺) - likely to be of low abundance
155Loss of a methyl group ([M-15]⁺)
113Loss of a tert-butyl group ([M-57]⁺) - often a prominent peak due to the stability of the tert-butyl radical and the resulting secondary carbocation.
57tert-Butyl cation ([C(CH₃)₃]⁺) - a very common and stable fragment.

Experimental Protocols

Conceptual Experimental Workflow: Corey-House Synthesis

This protocol outlines a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Preparation of Lithium di(tert-butyl)cuprate (Gilman Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous diethyl ether.

    • Add lithium metal, cut into small pieces.

    • Slowly add a solution of tert-butyl bromide in anhydrous diethyl ether to the lithium suspension at a controlled temperature (e.g., -78 °C).

    • After the formation of tert-butyllithium (B1211817) is complete, the solution is cooled, and a slurry of copper(I) iodide in anhydrous diethyl ether is added to form the lithium di(tert-butyl)cuprate.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent, a solution of a suitable alkyl halide, such as 2-bromo-4-methylheptane, in anhydrous diethyl ether is added slowly at a low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the coupling reaction.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified by fractional distillation to yield pure this compound.

Corey_House_Synthesis cluster_0 Gilman Reagent Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification tert_butyl_bromide tert-Butyl Bromide lithium Lithium Metal tert_butyllithium tert-Butyllithium copper_iodide Copper(I) Iodide gilman_reagent Lithium di(tert-butyl)cuprate alkyl_halide 2-Bromo-4-methylheptane coupling Coupling Reaction crude_product Crude this compound workup Aqueous Work-up extraction Extraction drying Drying distillation Fractional Distillation final_product Pure this compound

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and conceptual protocols serve as a starting point for further research and application of this highly branched alkane.

References

Technical Guide: Analysis of CAS Number 62185-23-3 and the Associated Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide addresses the chemical properties and safety data for the compound associated with CAS number 62185-23-3. Initial investigation reveals that this CAS number corresponds to 4-tert-butyl-2-methylheptane . However, the topic description suggests an interest in a biologically active molecule, "6-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-5-AMINE," which is more aligned with the target audience of researchers and drug development professionals. This document first provides the available data for this compound and then investigates the properties of a structurally related and more biologically relevant compound, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (B2532546), as information on the 5-amine isomer is scarce.

Analysis of CAS Number 62185-23-3: this compound

The Chemical Abstracts Service (CAS) registry number 62185-23-3 is unequivocally assigned to the branched alkane, this compound.[1][2][3] This is a hydrocarbon and is not typically associated with pharmacological activity or signaling pathways.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C12H26[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
IUPAC Name This compound[2][3]
Canonical SMILES CCCC(CC(C)C)C(C)(C)C[2][3]
InChI Key HIHQJZLWJQHTEJ-UHFFFAOYSA-N[1][2]
LogP 4.49490[1]
Coefficient of Thermal Expansion @ 25°C 0.00060516 (1/°C)[4]
Critical Temperature 631.25 K[4]
Safety Data

A comprehensive safety data sheet (SDS) specifically for CAS number 62185-23-3 was not available in the public domain at the time of this report. As a general precaution for branched alkanes of this molecular weight, the following should be considered:

  • Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.

  • Inhalation: High concentrations of vapors may cause dizziness, headache, and anesthetic effects.

  • Skin/Eye Contact: May cause mild irritation upon prolonged contact.

  • Ingestion: Aspiration hazard if swallowed.

Specific handling, storage, and disposal information would be detailed in a compound-specific SDS.

Experimental Protocols and Biological Activity

There is no scientific literature available to suggest that this compound has any significant biological activity or is used in drug development. Consequently, there are no experimental protocols for biological assays or documented signaling pathways involving this compound. Its primary utility is likely as a research chemical or a component in lubricant or solvent formulations.[3]

Investigation of a Biologically Relevant Analog: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Given the audience and the core requirements of the prompt, it is highly probable that the intended subject of inquiry was a more complex, biologically active molecule. While "6-BROMO-2,3-DIHYDRO-1,4-BENZODIOXIN-5-AMINE" was specified, public data for this exact isomer is limited. However, a closely related and well-documented isomer, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine , is a known chemical intermediate used in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine
PropertyValueSource
CAS Number 368839-12-7[5]
Molecular Formula C8H8BrNO2[5]
Molecular Weight 230.061 g/mol [5]
Canonical SMILES C1COC2=C(O1)C=C(C(=C2)Br)N[5]
InChI Key Not readily available
Appearance Solid[6]

A hydrochloride salt of this compound is also commercially available (CAS 297757-46-1).[5]

Safety Data for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride

The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.[6]

Hazard StatementCode
Harmful if swallowedH302

Precautionary Statements:

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

Personal protective equipment, including gloves, eye protection, and respiratory protection where necessary, should be used when handling this compound.

Synthesis and Experimental Protocols

Synthesis: The primary synthetic route to 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine involves the bromination of 2,3-dihydro-1,4-benzodioxin-6-amine.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G Synthesis Workflow start Start: 2,3-dihydro-1,4-benzodioxin-6-amine reaction Bromination Reaction start->reaction Add reagents Reagents: N-Bromosuccinimide (NBS) or Br2 Inert Solvent (e.g., Dichloromethane) reagents->reaction Add workup Aqueous Workup reaction->workup purification Purification workup->purification recrystallization Recrystallization (Ethanol) purification->recrystallization Option 1 chromatography Silica Gel Chromatography purification->chromatography Option 2 product Final Product: 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine recrystallization->product chromatography->product

Caption: A generalized workflow for the synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

Role in Drug Development and Signaling Pathways

While this specific amine is primarily a synthetic intermediate, the benzodioxane scaffold is a common feature in many pharmacologically active compounds. For instance, derivatives of benzodioxane are known to interact with various receptors, including adrenergic and serotonergic receptors. The bromine and amine functional groups on 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine provide versatile handles for further chemical modifications, such as in Suzuki or Buchwald-Hartwig coupling reactions, to generate libraries of compounds for drug discovery screening.[5]

The logical relationship for its use in drug discovery is depicted below.

G Role in Drug Discovery start Starting Material: 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine functionalization Chemical Functionalization (e.g., Suzuki, Buchwald-Hartwig) start->functionalization library Compound Library Generation functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Logical flow of using the intermediate in a drug discovery program.

Conclusion

The CAS number 62185-23-3 corresponds to this compound, a compound with limited biological relevance and sparse safety data. The core requirements of the user prompt are better addressed by examining a structurally related and pharmacologically relevant compound, such as 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This intermediate is valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Researchers should exercise appropriate caution when handling this and related compounds, consulting the full Safety Data Sheet before use.

References

An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H26, representing dodecane (B42187), encompasses a vast landscape of 355 structural isomers. This technical guide provides a detailed exploration of a representative selection of these isomers, focusing on their structural diversity, physical properties, and the analytical techniques pivotal for their identification and characterization. This document is intended to serve as a core resource for professionals in chemical research and drug development who require a nuanced understanding of these aliphatic hydrocarbons.

Structural Isomerism in Dodecane

The isomers of dodecane (C12H26) are hydrocarbons that share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variance gives rise to a wide range of physical and chemical properties. The isomerism in dodecane can be broadly categorized based on the length of the longest continuous carbon chain and the nature of the alkyl substituents.

Below is a diagram illustrating the hierarchical relationship of some common isomer types of dodecane, branching from the straight-chain n-dodecane to various methylated and ethylated alkanes.

C12H26_Isomers cluster_straight_chain Straight Chain cluster_methylundecanes Methylundecanes cluster_dimethyldecanes Dimethyldecanes cluster_ethylnonanes Ethyl-Methylnonanes C12H26 C12H26 (Dodecane Isomers) n_Dodecane n-Dodecane C12H26->n_Dodecane Methylundecanes Methylundecanes C12H26->Methylundecanes Dimethyldecanes Dimethyldecanes C12H26->Dimethyldecanes Ethylmethylnonanes Ethyl-Methylnonanes C12H26->Ethylmethylnonanes 2-Methylundecane 2-Methylundecane Methylundecanes->2-Methylundecane 3-Methylundecane 3-Methylundecane Methylundecanes->3-Methylundecane 4-Methylundecane 4-Methylundecane Methylundecanes->4-Methylundecane 2,2-Dimethyldecane 2,2-Dimethyldecane Dimethyldecanes->2,2-Dimethyldecane 2,3-Dimethyldecane 2,3-Dimethyldecane Dimethyldecanes->2,3-Dimethyldecane 3,3-Dimethyldecane 3,3-Dimethyldecane Dimethyldecanes->3,3-Dimethyldecane 3-Ethyl-4-methylnonane 3-Ethyl-4-methylnonane Ethylmethylnonanes->3-Ethyl-4-methylnonane 4-Ethyl-5-methylnonane 4-Ethyl-5-methylnonane Ethylmethylnonanes->4-Ethyl-5-methylnonane

Figure 1. Isomer classification of C12H26.

Quantitative Data of Selected Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are highly dependent on their molecular structure. Generally, increased branching leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more symmetrical isomers tend to have higher melting points.

Isomer NameStructural FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL)
n-DodecaneCH3(CH2)10CH3216.3-9.60.749
2-MethylundecaneCH3CH(CH3)(CH2)8CH3210-46.80.740
2,2-Dimethyldecane(CH3)3C(CH2)7CH3201-50.8 (est.)0.7406
2,3-DimethyldecaneCH3CH(CH3)CH(CH3)(CH2)6CH3208-50.8 (est.)0.749
2,5-DimethyldecaneCH3CH(CH3)(CH2)2CH(CH3)(CH2)4CH3188-0.739
2,6-DimethyldecaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3198-50.8 (est.)0.7452
3,3-DimethyldecaneCH3CH2C(CH3)2(CH2)6CH3---
3,7-DimethyldecaneCH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3202-50.8 (est.)0.7513
4-PropyloctaneCH3(CH2)3CH(CH2CH2CH3)(CH2)3CH3187-0.7447
2,2,3,3-TetramethyloctaneCH3(CH2)4C(CH3)2C(CH3)3---

Structural Representations of Selected Dodecane Isomers

The structural formula provides a clear depiction of the connectivity of atoms within a molecule. Below are the structural representations for the isomers detailed in the table above.

n-Dodecane:

2-Methylundecane:

2,2-Dimethyldecane:

2,3-Dimethyldecane:

2,5-Dimethyldecane:

2,6-Dimethyldecane:

3,3-Dimethyldecane:

3,7-Dimethyldecane:

4-Propyloctane:

2,2,3,3-Tetramethyloctane:

Experimental Protocols for Isomer Identification

The identification and structural elucidation of C12H26 isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of dodecane isomers.

Methodology:

  • Sample Preparation: Samples containing C12H26 isomers are typically dissolved in a volatile organic solvent such as hexane (B92381) or pentane.

  • Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various isomers based on their boiling points and polarities. This differential interaction leads to the separation of the isomers as they travel through the column at different rates.

  • Mass Spectrometry: As the separated isomers elute from the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each isomer.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the individual isomers by comparing them to spectral libraries and known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable technique for the definitive structural elucidation of alkane isomers.

Methodology:

  • Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl3) and placed in an NMR tube.

  • ¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their connectivity. The chemical shift of a proton is influenced by its local electronic environment. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the isomer.

  • 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, providing unambiguous evidence for the final structural assignment.

The following diagram illustrates a typical workflow for the identification of C12H26 isomers.

experimental_workflow start Mixture of C12H26 Isomers gc Gas Chromatography (GC) Separation based on boiling point and polarity start->gc ms Mass Spectrometry (MS) Identification by fragmentation pattern gc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Definitive structural elucidation gc->nmr structure Identified Isomer Structures ms->structure nmr->structure

Figure 2. Experimental workflow for isomer ID.

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the branched alkane, 4-tert-butyl-2-methylheptane. Understanding the NMR characteristics of such molecules is fundamental for structural elucidation, impurity profiling, and confirmation of synthesis in various scientific and industrial applications. The predictions herein are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of molecular symmetry.

The structure of this compound, with the IUPAC numbering scheme, is presented below. The molecule contains two chiral centers at the C2 and C4 positions.[1] This chirality renders most protons and carbons chemically non-equivalent. For instance, the two protons on each methylene (B1212753) (CH₂) group are diastereotopic, as are the methyl groups attached to the C2 carbon and the three methyl groups of the tert-butyl substituent. Consequently, a complex spectrum with numerous distinct signals is anticipated.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 12 unique signals, corresponding to each carbon atom in the molecule, due to the presence of two chiral centers which remove all elements of symmetry. The chemical shifts (δ) are estimated based on typical values for substituted alkanes.[2][3] Quaternary carbons generally appear in the 30-40 ppm range, while methine, methylene, and methyl carbons resonate at progressively lower chemical shifts.[3][4]

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C7-C H₃14.1Primary (CH₃)
C1-C H₃19.5Primary (CH₃)
C2-C H₃22.8Primary (CH₃)
tert-butyl -C H₃29.7Primary (CH₃)
tert-butyl -C 32.5Quaternary
C635.0Secondary (CH₂)
C236.5Tertiary (CH)
C545.1Secondary (CH₂)
C348.2Secondary (CH₂)
C452.0Tertiary (CH)

Note: The three methyl carbons of the tert-butyl group are technically diastereotopic and may show very slight differences in chemical shift under high-resolution conditions, but are predicted here as a single resonance for simplicity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex. The protons of the tert-butyl group typically produce a prominent singlet due to rapid rotation and the absence of adjacent protons.[5] Protons on other alkyl groups appear in the 0.7 to 1.5 ppm range.[4] The multiplicity of each signal is predicted based on the n+1 rule, considering the number of adjacent non-equivalent protons. Due to the diastereotopic nature of methylene protons, they are expected to appear as complex multiplets.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
C7-H₃0.883HTriplet (t)
tert-butyl H₉0.909HSinglet (s)
C1-H₃0.923HDoublet (d)
C2-CH₃0.943HDoublet (d)
C6-H₂1.15 - 1.302HMultiplet (m)
C5-H₂1.35 - 1.502HMultiplet (m)
C3-H₂1.55 - 1.702HMultiplet (m)
C2-H1.75 - 1.851HMultiplet (m)
C4-H1.85 - 1.951HMultiplet (m)

Experimental Protocols

While the data presented are predictive, the following section outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Homogenization: Gently shake or vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, with carbon atoms numbered according to IUPAC nomenclature. This visualization aids in correlating the predicted NMR signals with their corresponding atomic environments.

Caption: Structure of this compound with IUPAC numbering.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Branched Alkanes

This guide provides a comprehensive analysis of the mass spectral fragmentation patterns of methyl-branched alkanes, contrasting them with their linear counterparts. A thorough understanding of these fragmentation pathways is crucial for the structural elucidation of unknown compounds in various scientific fields, including petrochemistry, environmental analysis, and drug development, where metabolic profiling and impurity identification are paramount. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of Alkane Fragmentation

Under Electron Ionization (EI), alkanes undergo a series of fragmentation processes. EI is a hard ionization technique that imparts significant energy to the analyte molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[1][2] This excess energy leads to extensive and reproducible fragmentation, which serves as a molecular fingerprint.[1]

The fragmentation of the molecular ion is governed by several principles:

  • Bond Cleavage: Carbon-carbon (C-C) bonds are weaker than carbon-hydrogen (C-H) bonds and are therefore more likely to break.[3]

  • Carbocation Stability (Stevenson's Rule): Cleavages that lead to the formation of more stable carbocations are favored. The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[4][5][6] Consequently, fragmentation is most likely to occur at points of branching.[3][5]

  • Radical Stability: The loss of the largest alkyl group at a branching point is often preferred, as it results in a more stable radical.[4][7]

Comparative Analysis: Linear vs. Branched Alkanes

The mass spectra of linear and branched alkanes show distinct differences that are fundamental to their identification.

FeatureLinear AlkanesBranched Alkanes
Molecular Ion (M⁺•) Peak Present, but often of low intensity, decreasing with chain length.[1][8]Often very weak or entirely absent, especially in highly branched structures.[1][4][5][8]
Fragmentation Pattern Characterized by clusters of peaks separated by 14 amu (-CH₂-), with intensity decreasing smoothly.[1][3]The smooth decay of peak intensity is absent; dominated by specific, high-intensity peaks.[4][8]
Base Peak Typically C₃H₇⁺ (m/z 43) or C₄H₉⁺ (m/z 57).[1][8]Corresponds to the most stable carbocation formed by cleavage at a branching point.[1]
Key Fragmentation Site Random cleavage along the carbon chain.Preferential cleavage at the branch site to form stable 2° or 3° carbocations.[1][4][7]

Dominant Fragmentation Pathways in Branched Alkanes

The fragmentation of branched alkanes is primarily driven by the formation of the most stable possible carbocation. Cleavage occurs at the C-C bond adjacent to the branching carbon atom.

G M Branched Alkane Molecular Ion (M⁺•) Frag Fragmentation (Electron Ionization) M->Frag Cleavage Preferential Cleavage at Branching Point Frag->Cleavage Stevenson's Rule Loss Loss of Largest Alkyl Radical Favored Cleavage->Loss Carbocation Formation of Most Stable Carbocation (3° or 2°) Loss->Carbocation Radical Formation of Neutral Radical Loss->Radical Spectrum Base Peak or Abundant Ion in Mass Spectrum Carbocation->Spectrum G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection (Split Mode) Column Separation on Non-Polar Capillary Column (e.g., DB-5ms) Sample->Column Oven Temperature Programming Column->Oven Elution IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line Analyzer Mass Analysis (Quadrupole) IonSource->Analyzer Detector Detection (Electron Multiplier) Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

References

Conformational Analysis and Steric Hindrance in 4-Tert-butyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape and steric hindrance effects in the highly branched acyclic alkane, 4-tert-butyl-2-methylheptane. Due to the significant steric demands of the tert-butyl and methyl substituents, the rotational freedom around the carbon-carbon single bonds of the heptane (B126788) backbone is considerably restricted. This guide elucidates the principles governing the conformational preferences of this molecule, with a focus on identifying the lowest energy conformers. Detailed methodologies for experimental determination using Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis via molecular mechanics are presented. Quantitative data on steric strain energies are summarized to provide a framework for estimating the relative energies of different conformations. This analysis is critical for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and potential interactions in complex chemical and biological systems.

Introduction to Conformational Analysis and Steric Hindrance

Conformational analysis is the study of the three-dimensional shapes of molecules and their relative stabilities.[1] For acyclic alkanes, rotation around carbon-carbon single bonds leads to different spatial arrangements of atoms, known as conformations or conformers.[2] These conformers are in a constant state of interconversion at room temperature. However, they do not all possess the same potential energy. The relative energies of different conformers are primarily determined by a combination of torsional strain (from eclipsing interactions) and steric strain (from non-bonded atoms being forced into close proximity).[3]

Branched alkanes, particularly those with bulky substituents, exhibit more complex conformational preferences due to increased steric hindrance.[4] The tert-butyl group is exceptionally sterically demanding and its presence heavily influences the preferred shape of a molecule.[5][6] In this compound, the interplay between the tert-butyl group at the C4 position and the methyl group at the C2 position dictates the energetically favorable conformations of the heptane chain. Understanding these preferences is crucial in fields like drug development, where the three-dimensional shape of a molecule is paramount for its biological activity.[6]

Conformational Analysis of this compound

The IUPAC name for the molecule is this compound.[7] The longest carbon chain is a heptane chain, with a methyl group at position 2 and a tert-butyl group at position 4. The key to understanding the conformational preferences of this molecule lies in analyzing the rotations around the C3-C4 and C4-C5 bonds, as these directly involve the bulky tert-butyl group.

Analysis of Rotation around the C3-C4 Bond

To visualize the different conformations resulting from rotation around the C3-C4 bond, we can use Newman projections. In this analysis, we will consider the front carbon to be C3 and the back carbon to be C4. The substituents on C3 are a hydrogen, another hydrogen, and an ethyl group (-CH2CH3). The substituents on C4 are a hydrogen, a propyl group (-CH2CH2CH3), and the sterically demanding tert-butyl group (-C(CH3)3).

The most stable conformations will be staggered, where the dihedral angles between substituents are 60°, and the least stable will be eclipsed, with dihedral angles of 0°. The relative energies of these conformers are dictated by steric interactions, primarily gauche interactions between bulky groups.

Key Steric Interactions and Their Estimated Energies:

Interaction TypeDescriptionEstimated Energy (kcal/mol)
Gauche Butane (B89635) (Me/Me)Interaction between two methyl groups with a 60° dihedral angle.~0.9[3][8][9]
Gauche (Me/Et)Interaction between a methyl and an ethyl group at 60°.~1.0
Gauche (Me/Propyl)Interaction between a methyl and a propyl group at 60°.~1.1
Gauche (Et/Propyl)Interaction between an ethyl and a propyl group at 60°.~1.2
Gauche (t-Bu/Et) Significant interaction between a tert-butyl and an ethyl group at 60°. > 4.0
Gauche (t-Bu/Propyl) Highly significant interaction between a tert-butyl and a propyl group at 60°. > 4.5
1,3-Diaxial Analog (Me/H)Steric strain analogous to a methyl group axial on a cyclohexane (B81311) ring.~1.7[10]
1,3-Diaxial Analog (t-Bu/H) Severe steric strain analogous to a tert-butyl group axial on a cyclohexane ring. ~5.0 [10]

Note: The energy values for gauche interactions involving larger groups are estimations based on the well-established value for a gauche butane interaction and the increasing steric bulk.

Based on these energy estimations, the lowest energy conformation around the C3-C4 bond will place the extremely bulky tert-butyl group anti (180°) to the largest substituent on the C3 carbon, which is the ethyl group. Any conformation that results in a gauche interaction involving the tert-butyl group will be significantly higher in energy. Eclipsed conformations, especially those where the tert-butyl group eclipses another substituent, will be energetically prohibitive and act as rotational barriers.

The following diagram illustrates the workflow for predicting the most stable conformer.

G A Identify Key Rotatable Bonds (C3-C4 and C4-C5) B Construct Newman Projections for each bond rotation A->B C Identify Staggered and Eclipsed Conformations B->C D Estimate Steric Strain Energies (Gauche and Eclipsing Interactions) C->D E Identify Lowest Energy Conformer (Anti-periplanar arrangement of bulky groups) D->E

Figure 1. Workflow for Conformational Analysis Prediction.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[11] Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can be used to identify protons that are close in space, providing crucial information about the molecule's three-dimensional structure.[12]

Detailed Protocol for 2D NOESY NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 5-10 mg/mL.

    • Filter the solution into a high-quality NMR tube.

    • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts and spectral width.

    • Set up a phase-sensitive 2D NOESY experiment.

    • Key parameters to optimize include:

      • Mixing Time (d8): This is the most critical parameter. For small molecules, a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks.[13]

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 to 64) per increment should be used to achieve an adequate signal-to-noise ratio.

      • Recycle Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully in both dimensions.

    • Analyze the resulting 2D NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å).[12]

    • The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶). By comparing the intensities of cross-peaks, the relative distances between protons can be estimated, which helps in deducing the predominant conformation. For instance, strong NOEs would be expected between the protons of the tert-butyl group and protons on the heptane backbone that are forced into close proximity in certain conformations.

The following diagram outlines the experimental workflow for 2D NOESY.

G A Sample Preparation (Dissolution, Degassing) B 1D ¹H NMR Acquisition (Determine Spectral Parameters) A->B C 2D NOESY Acquisition (Optimize Mixing Time) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Identify Cross-Peaks, Correlate to Conformation) D->E

Figure 2. Experimental Workflow for 2D NOESY NMR.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to calculate the relative energies of different conformers.[4][8] Molecular mechanics is a particularly efficient method for performing conformational searches on flexible molecules like alkanes.[14]

Detailed Protocol for Molecular Mechanics Conformational Search
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).

    • Perform an initial geometry optimization using a standard molecular mechanics force field (e.g., MMFF94, UFF) to obtain a reasonable starting structure.

  • Conformational Search:

    • Set up a systematic or stochastic (e.g., Monte Carlo) conformational search.

    • Define the rotatable bonds to be explored, focusing on the C3-C4 and C4-C5 bonds.

    • Specify the rotational increment for a systematic search (e.g., 30°) or the number of steps for a stochastic search (e.g., 1000 steps).[2]

    • For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum.

  • Energy Calculation and Analysis:

    • The potential energy of each minimized conformer is calculated using the chosen force field.

    • The conformers are then sorted by their relative energies.

    • The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

    • The lowest energy conformers are then analyzed to determine the preferred dihedral angles and overall molecular shape. This computational approach allows for a comprehensive exploration of the potential energy surface and provides quantitative estimates of the energy differences between conformers.

The following diagram illustrates the computational workflow.

G A Build 3D Structure of This compound B Initial Geometry Optimization (e.g., MMFF94) A->B C Perform Conformational Search (Systematic or Monte Carlo) B->C D Geometry Optimization of Each Generated Conformer C->D E Calculate Relative Energies and Boltzmann Distribution D->E F Analyze Lowest Energy Conformers E->F

Figure 3. Computational Workflow for Conformational Analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative data relevant to the conformational analysis of this compound, derived from established values for similar structural motifs.

ParameterValue (kcal/mol)Significance in this compoundReference
Torsional Strain (H/H eclipsed)~1.0Contributes to the energy of eclipsed conformations.[9]
Torsional Strain (H/CH₃ eclipsed)~1.4Contributes to the energy of eclipsed conformations.[9]
Torsional Strain (CH₃/CH₃ eclipsed)~2.6A significant contributor to the rotational barrier.[9]
Gauche Interaction (CH₃/CH₃)~0.9A key factor in the relative stability of staggered conformers.[3][8][9]
A-Value (Methyl)~1.7Analogous to 1,3-diaxial interactions with a methyl group.[10]
A-Value (Tert-butyl) ~5.0 Dominant factor; indicates a very strong preference to avoid sterically hindered positions. [10]

Conclusion

The conformational landscape of this compound is dominated by the severe steric hindrance imposed by the tert-butyl group. The lowest energy conformations will arrange the carbon backbone to place the tert-butyl group anti-periplanar to the largest adjacent substituents, thereby minimizing destabilizing gauche and eclipsing interactions. Experimental techniques, particularly 2D NOESY NMR, can provide definitive evidence for the predominant solution-phase conformation by identifying through-space proton-proton proximities. Complementary computational methods, such as molecular mechanics conformational searches, offer a powerful tool for systematically exploring the potential energy surface and quantifying the relative stabilities of different conformers. A thorough understanding of the conformational preferences and steric effects in highly substituted alkanes like this compound is fundamental for predicting their physical properties and their interactions in more complex chemical and biological environments, making this knowledge invaluable for researchers in chemistry and drug development.

References

Stereoisomers and chirality of 4-Tert-butyl-2-methylheptane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Tert-butyl-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound. It covers the identification of chiral centers, the relationships between its stereoisomers, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules are often distinguished by their ability to rotate plane-polarized light, a phenomenon known as optical activity. The study of stereoisomers is crucial in drug development, as different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological effects.

Identification of Chiral Centers in this compound

The molecular structure of this compound (C₁₂H₂₆) possesses two stereogenic centers, also known as chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In this compound, these chiral centers are located at the second (C2) and fourth (C4) carbon atoms of the heptane (B126788) backbone.[1]

  • C2 Carbon: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an isobutyl group (-CH₂CH(CH₃)₂), and the rest of the substituted heptane chain. The presence of these four distinct groups makes the C2 carbon a chiral center.[1]

  • C4 Carbon: This carbon is bonded to a hydrogen atom, a tert-butyl group (-C(CH₃)₃), a propyl group (-CH₂CH₂CH₃), and the remainder of the substituted heptane chain. These four different substituents also make the C4 carbon a chiral center.[1]

The presence of two chiral centers means that this compound can exist as a maximum of 2ⁿ = 2² = 4 distinct stereoisomers.[1]

Stereoisomers of this compound

The four stereoisomers of this compound can be categorized based on their relationship to one another as either enantiomers or diastereomers.

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, there are two pairs of enantiomers:

    • (2R, 4R) and (2S, 4S)

    • (2R, 4S) and (2S, 4R)

  • Diastereomers: These are stereoisomers that are not mirror images of each other. Any stereoisomer of this compound is a diastereomer of the stereoisomers that are not its enantiomer. For example, the (2R, 4R) isomer is a diastereomer of the (2R, 4S) and (2S, 4R) isomers.

The relationships between the stereoisomers are visualized in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,4R 2R,4R 2S,4S 2S,4S 2R,4R->2S,4S Enantiomers 2R,4S 2R,4S 2R,4R->2R,4S Diastereomers 2S,4R 2S,4R 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

Property(2R, 4R)(2S, 4S)(2R, 4S)(2S, 4R)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33170.33170.33170.33
Boiling Point (°C) t₁t₁t₂t₂
Optical Rotation ([α]D) +x-x+y-y

Note: Boiling points for enantiomeric pairs (t₁ and t₂) are identical, while diastereomers have different boiling points (t₁ ≠ t₂). Optical rotations for enantiomers are equal in magnitude but opposite in sign. Diastereomers have different optical rotations. The values of x and y are not experimentally determined but can be estimated using computational methods such as Time-Dependent Density Functional Theory (TDDFT).

Experimental Protocols

Representative Enantioselective Synthesis

The enantioselective synthesis of a specific stereoisomer of this compound can be achieved through various methods, such as the use of chiral auxiliaries or asymmetric catalysis. A plausible approach is the Corey-House synthesis, which involves the coupling of an organocuprate with an alkyl halide. To achieve stereoselectivity, a chiral ligand can be incorporated.

Objective: To synthesize an enantiomerically enriched sample of a this compound stereoisomer.

Materials:

  • (R)- or (S)-2-bromo-4-methylpentane (chiral starting material)

  • tert-Butyllithium (B1211817)

  • Copper(I) iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Magnesium sulfate

  • Argon or nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve a suitable chiral alkyl halide (e.g., (S)-1-bromo-2-methylbutane) in anhydrous diethyl ether. Cool the solution to -78 °C and add tert-butyllithium dropwise. Stir the mixture for 1 hour at this temperature.

  • Formation of the Gilman Reagent (Organocuprate): In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C. Add the previously prepared organolithium reagent dropwise to the copper(I) iodide suspension. Allow the mixture to warm to room temperature and stir until a clear solution of the lithium di(chiral alkyl)cuprate is formed.

  • Coupling Reaction: Cool the Gilman reagent to 0 °C and add the second alkyl halide (e.g., 1-bromo-3,3-dimethylbutane) dropwise. Allow the reaction to proceed for several hours at room temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain the desired stereoisomer of this compound.

Separation and Analysis of Stereoisomers

The separation of the four stereoisomers of this compound requires a combination of techniques. Diastereomers can be separated by conventional methods like fractional distillation due to their different boiling points. The resolution of enantiomeric pairs requires a chiral environment, most commonly achieved through chiral chromatography.

workflow start Mixture of 4 Stereoisomers ((2R,4R), (2S,4S), (2R,4S), (2S,4R)) frac_dist Fractional Distillation start->frac_dist pair1 Enantiomeric Pair 1 ((2R,4R), (2S,4S)) frac_dist->pair1 Lower Boiling Point Fraction pair2 Enantiomeric Pair 2 ((2R,4S), (2S,4R)) frac_dist->pair2 Higher Boiling Point Fraction chiral_gc1 Chiral Gas Chromatography pair1->chiral_gc1 chiral_gc2 Chiral Gas Chromatography pair2->chiral_gc2 isomer1 (2R,4R) chiral_gc1->isomer1 isomer2 (2S,4S) chiral_gc1->isomer2 isomer3 (2R,4S) chiral_gc2->isomer3 isomer4 (2S,4R) chiral_gc2->isomer4

Caption: Experimental workflow for the separation of this compound stereoisomers.

Detailed Protocol for Chiral Gas Chromatography (GC):

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based chiral stationary phase like Rt-βDEXse).

GC Conditions (Representative):

  • Injection Port Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/minute to 120 °C.

    • Hold: Maintain at 120 °C for 5 minutes.

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1).

  • Sample Preparation: Dilute the enantiomeric mixture in a volatile, non-polar solvent like hexane.

Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers should elute at different retention times.

  • Identify the peaks corresponding to each enantiomer by comparing with known standards if available.

  • Quantify the relative amounts of each enantiomer by integrating the peak areas.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While the ¹H NMR spectra of branched alkanes can be complex due to signal overlap in the upfield region (typically 0.5-2.0 ppm), distinct signals can be observed.

  • ¹H NMR: Key features in the ¹H NMR spectrum of this compound would include a prominent singlet for the nine equivalent protons of the tert-butyl group and complex multiplets for the methine and methylene (B1212753) protons.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon environment. The carbons of the tert-butyl group would appear as a single signal due to their chemical equivalence.

  • 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra for each stereoisomer. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants.

Conclusion

This compound is a chiral alkane with two stereogenic centers, leading to the existence of four stereoisomers. The separation and identification of these isomers are essential for understanding their unique properties and potential applications. This guide has provided a theoretical framework and representative experimental protocols for the study of these stereoisomers. Further research is needed to determine the specific experimental physicochemical properties of each stereoisomer.

References

Synthesis of Highly-Branched C12 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing highly-branched C12 alkanes. These compounds are of significant interest as high-performance fuel components, lubricants, and as scaffolds in medicinal chemistry. This document details the core methodologies, including the oligomerization of light olefins, skeletal isomerization of n-dodecane, and innovative routes from biomass-derived feedstocks. Each section includes a review of the underlying chemistry, detailed experimental protocols for key reactions, and quantitative data on catalyst performance, product yields, and isomer distributions. All quantitative data is summarized in structured tables for comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated with diagrams generated using the Graphviz DOT language to provide clear and concise visual representations of the synthetic processes.

Introduction

Highly-branched alkanes, particularly those in the C12 range (dodecanes), possess desirable physicochemical properties such as low freezing points, high octane (B31449) numbers, and thermal stability. These characteristics make them valuable as advanced fuel additives, high-performance lubricants, and solvents. In the context of drug development, the rigid and well-defined three-dimensional structures of certain highly-branched C12 isomers can serve as unique molecular scaffolds. This guide explores the principal chemical strategies for synthesizing these complex alkanes, providing the necessary technical details for their preparation in a laboratory setting.

Oligomerization of Light Olefins

The oligomerization of light olefins (C3-C5) is a cornerstone of industrial organic synthesis and a primary route to branched C12 alkanes. This process involves the catalytic coupling of smaller alkene monomers to form larger molecules. The degree of branching in the final product is highly dependent on the feedstock, catalyst, and reaction conditions.

Chemical Principles

The reaction typically proceeds via a carbocation mechanism catalyzed by solid acids or acidic ionic liquids. For instance, the trimerization of isobutylene (B52900) or the co-dimerization of butene and isooctene can lead to various C12 isomers. The choice of catalyst is critical in controlling the selectivity towards C12 products and minimizing the formation of higher oligomers and byproducts.

Synthesis Pathway: Olefin Oligomerization

olefin_oligomerization cluster_reactants Reactants cluster_process Oligomerization cluster_products Products cluster_final_product Final Product C4_olefins C4 Olefins (e.g., Isobutene) Reactor Fixed-Bed or Slurry Reactor C4_olefins->Reactor Feed C8 Diisobutylene (C8) Reactor->C8 Dimerization C12_olefins Triisobutylene (C12 Olefins) Reactor->C12_olefins Trimerization C16_plus Higher Oligomers (C16+) Reactor->C16_plus Higher Oligomerization C12_alkanes Highly-Branched C12 Alkanes C12_olefins->C12_alkanes Hydrogenation catalyst Solid Acid Catalyst (e.g., Zeolite, Amberlyst-15) or Acidic Ionic Liquid catalyst->Reactor

Figure 1: Olefin Oligomerization Pathway
Quantitative Data for Olefin Oligomerization

CatalystFeedstockTemp. (°C)Pressure (bar)Conversion (%)C12+ Selectivity (%)Reference
Amberlyst-15Light FCC Naphtha (C4-C6 olefins)1103090-9224-30[1]
Zeolites (H-Y, H-Beta)1-Pentene150Autoclave97-100-[2]
AlCl3-based Ionic LiquidIsobutene80Autoclave>95Varies with AlCl3 ratio[3]
Poly(Ionic Liquid)Isobutene--100Dimer selectivity: 72.4%[4]
Experimental Protocol: Isobutene Oligomerization with a Solid Acid Catalyst

Objective: To synthesize C12 olefins from isobutene using Amberlyst-15 as a solid acid catalyst.

Materials:

  • Amberlyst-15 ion-exchange resin

  • Isobutene (liquefied)

  • Nitrogen (high purity)

  • Stainless steel high-pressure autoclave reactor with magnetic stirring

  • Temperature and pressure controllers

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 12 hours to remove any adsorbed water.

  • Reactor Setup: Place a known amount of the dried Amberlyst-15 catalyst into the autoclave reactor. Seal the reactor and purge with nitrogen to create an inert atmosphere.

  • Reaction: Cool the reactor to the desired starting temperature (e.g., 70°C). Introduce a specific volume of liquefied isobutene into the reactor.

  • Reaction Conditions: Heat the reactor to the target reaction temperature (e.g., 100-120°C) and maintain a constant pressure (e.g., 20-30 bar) to ensure the reaction occurs in the liquid phase. Stir the mixture vigorously.

  • Monitoring: Take liquid samples periodically through a sampling valve. Analyze the samples by GC-FID to determine the conversion of isobutene and the selectivity to different oligomers (C8, C12, C16+).

  • Termination and Product Recovery: After the desired reaction time, cool the reactor to room temperature and carefully vent the unreacted isobutene. The liquid product, containing a mixture of oligomers, can be separated from the catalyst by filtration.

  • Purification and Hydrogenation (Optional): The C12 olefin fraction can be isolated by distillation. Subsequent hydrogenation over a suitable catalyst (e.g., Pd/C) will yield the corresponding highly-branched C12 alkanes.

Skeletal Isomerization of n-Dodecane

Skeletal isomerization of long-chain n-alkanes is a key refinery process used to improve the cold-flow properties and octane number of fuels. This method can be adapted for the specific production of highly-branched C12 isomers from n-dodecane.

Chemical Principles

This process is typically carried out using bifunctional catalysts that possess both metallic and acidic sites. A platinum-supported zeolite is a common choice. The reaction mechanism involves the dehydrogenation of the n-alkane to an alkene on the metal sites, followed by isomerization of the alkene on the acid sites, and finally, re-hydrogenation to a branched alkane on the metal sites. A critical challenge is to balance isomerization with cracking, which is also catalyzed by the acid sites.

Synthesis Pathway: n-Dodecane Isomerization

n_dodecane_isomerization cluster_reactant Reactant cluster_catalyst Bifunctional Catalyst cluster_intermediates Intermediates on Catalyst Surface cluster_products Products n_dodecane n-Dodecane dodecene Dodecene n_dodecane->dodecene - H2 (on Pt site) carbenium_ion Dodecyl Carbenium Ion dodecene->carbenium_ion + H+ (on acid site) carbenium_ion->carbenium_ion Isomerization iso_dodecane Multi-branched iso-Dodecanes carbenium_ion->iso_dodecane + H- cracked_products Cracked Products (< C12) carbenium_ion->cracked_products β-scission

Figure 2: n-Dodecane Isomerization Pathway
Quantitative Data for n-Dodecane Isomerization

CatalystTemp. (°C)Pressure (bar)n-Dodecane Conversion (%)iso-Dodecane Selectivity (%)iso-C12 Yield (%)Reference
Pt/ZSM-22 (modified)300-87.588.0~77.0[5]
Pt/Beta200-250---59.2-56.2[6]
Pt/ZSM-22-CA-2--89.7--[7]
Pt/Y Zeolite (HY, Si/Al=80)--High activityHigh selectivity-[6]
Experimental Protocol: Hydroisomerization of n-Dodecane

Objective: To perform the hydroisomerization of n-dodecane over a Pt/ZSM-22 catalyst.

Materials:

  • ZSM-22 zeolite support

  • Platinum precursor (e.g., H₂PtCl₆)

  • n-Dodecane (high purity)

  • Hydrogen (high purity)

  • Fixed-bed microreactor

  • Temperature programmer and furnace

  • Mass flow controllers

  • Back pressure regulator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Catalyst Preparation (Incipient Wetness Impregnation): a. Calculate the amount of platinum precursor solution needed to achieve the desired Pt loading (e.g., 0.5 wt%). b. Add the precursor solution dropwise to the ZSM-22 support until the pores are filled. c. Dry the impregnated support at 120°C overnight. d. Calcine the catalyst in air at a high temperature (e.g., 500°C) for several hours.

  • Catalyst Activation: a. Load the calcined catalyst into the fixed-bed reactor. b. Reduce the catalyst in situ by flowing hydrogen over it at an elevated temperature (e.g., 400°C) for a few hours.

  • Reaction: a. Cool the reactor to the desired reaction temperature (e.g., 250-350°C) under a hydrogen flow. b. Introduce n-dodecane into the reactor using a high-pressure liquid pump, along with a continuous flow of hydrogen. c. Maintain the desired reaction pressure (e.g., 30-50 bar) using a back pressure regulator.

  • Product Analysis: a. The reactor effluent is cooled, and the liquid and gas phases are separated. b. The liquid products are analyzed by GC-FID to determine the conversion of n-dodecane and the distribution of isomers and cracked products.

Synthesis from Biomass-Derived Feedstocks

The conversion of renewable biomass into valuable chemicals and fuels is a rapidly growing field of research. Several pathways have been developed to produce highly-branched alkanes from biomass-derived platform molecules like furfural (B47365).

Chemical Principles

One notable strategy involves a Michael addition reaction followed by hydrodeoxygenation (HDO).[8][9] Furfural, which can be produced from the dehydration of C5 sugars, is first converted to an aldol (B89426) adduct. This adduct then undergoes a Michael addition with a C-H acidic compound, followed by HDO to remove oxygen and saturate double bonds, yielding a highly-branched alkane. While this specific example produces C13 alkanes, the principle can be adapted for other carbon numbers.

Synthesis Pathway: Biomass to Branched Alkanes

biomass_to_alkanes cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Furfural Furfural (from Biomass) FA FA (Furfural-Acetone Adduct) Furfural->FA Aldol Condensation Acetone Acetone Acetone->FA Pentanedione 2,4-Pentanedione Michael_Adduct C13 Michael Adduct Pentanedione->Michael_Adduct FA->Michael_Adduct Michael Addition (CoCl2·6H2O) Branched_Alkane Highly-Branched C13 Alkane Michael_Adduct->Branched_Alkane Hydrodeoxygenation (Pd/NbOPO4, H2)

Figure 3: Biomass-Derived Branched Alkane Synthesis
Quantitative Data for Biomass-Derived Alkane Synthesis

Reaction StepCatalystTemp. (K)Time (h)Yield/SelectivityReference
Michael Addition (FA + 2,4-pentanedione)CoCl₂·6H₂O35320~75% C13 oxygenate yield[8][9]
HydrodeoxygenationPd/NbOPO₄--Low freezing point (<223 K) C13 alkanes[8][9]
5,5'-dimethylfuroin HDOPd/Zeolite-β--76% yield of dodecanes (94% n-dodecane)[10]
Experimental Protocol: Michael Addition and Hydrodeoxygenation

Objective: To synthesize a C13 branched alkane precursor from a furfural-acetone adduct (FA) and 2,4-pentanedione.

Materials:

  • FA (4-(2-furanyl)-3-butene-2-one)

  • 2,4-pentanedione

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure for Michael Addition:

  • In a round-bottom flask, combine 2,4-pentanedione, FA, and the CoCl₂·6H₂O catalyst.[9]

  • Heat the mixture to 80°C (353 K) with stirring.[9]

  • Maintain the reaction for 20 hours.[9]

  • After cooling, the product (a C13 oxygenate) can be purified using column chromatography.

Procedure for Hydrodeoxygenation:

  • The purified C13 oxygenate is placed in a high-pressure reactor with a Pd/NbOPO₄ catalyst.

  • The reactor is pressurized with hydrogen.

  • The reaction is carried out at an elevated temperature and pressure to effect complete deoxygenation and saturation.

  • The final product, a highly-branched C13 alkane, is isolated and purified.

Conclusion

The synthesis of highly-branched C12 alkanes can be achieved through several distinct and effective pathways. The oligomerization of light olefins remains a robust and industrially relevant method, with catalyst choice being paramount in directing selectivity. Skeletal isomerization of n-dodecane offers a direct route to a complex mixture of branched isomers, where the catalyst's metal-acid balance is key to maximizing yield and minimizing cracking. Finally, emerging routes from renewable biomass present a sustainable alternative, showcasing innovative catalytic strategies to build complex carbon skeletons from platform molecules like furfural. The selection of a specific pathway will depend on the desired isomer distribution, available feedstock, and economic considerations. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to synthesize and study these important molecules.

References

4-Tert-butyl-2-methylheptane: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Tert-butyl-2-methylheptane, a branched alkane of interest in various research and development applications. This document details its commercial availability, typical purity levels, and provides in-depth, adaptable experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered at a purity of 95% or greater.[1] Key suppliers include BenchChem and Vulcanchem.[1][2] While pricing and available quantities are subject to change and should be confirmed with the respective suppliers, the following table summarizes the typical commercial offerings for this compound.

Supplier CAS Number Typical Purity Available Quantities Contact for Pricing
BenchChem62185-23-3≥ 95%Inquire--INVALID-LINK--[1]
Vulcanchem62185-23-3InquireInquireInquiry via website[2]

Table 1: Commercial Availability of this compound

Physicochemical Properties

Property Value
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62185-23-3
IUPAC Name This compound
Boiling Point 185 °C (estimated)
Density 0.758 g/cm³ (estimated)
Refractive Index 1.424 (estimated)

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established methods for the synthesis and characterization of branched alkanes and can be adapted as needed.

Synthesis: Alkylation of a Grignard Reagent

This protocol describes a plausible synthesis route for this compound via the alkylation of a suitable Grignard reagent. The logical workflow for this synthesis is depicted in the diagram below.

G cluster_prep Grignard Reagent Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep 1. Prepare Grignard Reagent (e.g., from 1-bromo-2-methylpropane (B43306) and Mg in dry ether) alkylation 2. Alkylation (React Grignard reagent with a suitable alkyl halide, e.g., 1-chloro-3,3-dimethylbutane) reagent_prep->alkylation Add alkyl halide hydrolysis 3. Hydrolysis (Quench with aq. NH4Cl) alkylation->hydrolysis extraction 4. Extraction (e.g., with diethyl ether) hydrolysis->extraction drying 5. Drying (Dry organic phase over Na2SO4) extraction->drying concentration 6. Concentration (Remove solvent under reduced pressure) drying->concentration distillation 7. Fractional Distillation (Purify the crude product) concentration->distillation

Figure 1: Synthetic workflow for this compound via a Grignard reaction.

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Alkylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 1-chloro-3,3-dimethylbutane (B46724) (1.0 eq) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. The efficiency of the separation will depend on the boiling points of the impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the expected boiling point of this compound (approximately 185 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

Analytical Characterization

The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow for GC-MS analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_prep 1. Dilute sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) injection 2. Inject sample into GC-MS sample_prep->injection separation 3. Separation on a non-polar capillary column injection->separation detection 4. Mass spectral analysis of eluted components separation->detection integration 5. Peak integration to determine relative purity detection->integration library_search 6. Mass spectrum comparison with library data detection->library_search

Figure 2: Workflow for the GC-MS analysis of this compound.

Methodology:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation: Dilute the sample in hexane or dichloromethane.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Methodology:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show signals in the typical alkane region (δ 0.8-1.5 ppm). Key features would include:

  • A singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • A doublet for the methyl group at the C2 position.

  • Overlapping multiplets for the methylene (B1212753) and methine protons of the heptane (B126788) backbone.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the different carbon environments. Due to the molecule's asymmetry, twelve distinct signals are expected. The chemical shifts will be in the typical alkane region (δ 10-50 ppm).

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis. The information on its commercial availability, coupled with detailed, adaptable protocols for its synthesis, purification, and analysis, serves as a valuable resource for its application in the laboratory. The provided workflows and methodologies are intended to be starting points, and optimization may be necessary depending on the specific experimental context and available instrumentation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Tert-butyl-2-methylheptane via Corey-House Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Corey-House reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This reaction facilitates the coupling of two alkyl groups or an alkyl and an aryl group, offering a significant advantage over methods like the Wurtz reaction by allowing for the synthesis of unsymmetrical alkanes with high yields.[5] The key intermediate in this synthesis is a lithium dialkylcuprate, commonly known as a Gilman reagent, which is a softer, less basic nucleophile compared to Grignard or organolithium reagents.[6][7] These reagents are particularly effective for Sₙ2 reactions with alkyl halides.[6] This document provides a detailed protocol for the synthesis of 4-tert-butyl-2-methylheptane, a branched alkane, utilizing the Corey-House reaction. The procedure involves the preparation of lithium di-tert-butylcuprate and its subsequent reaction with 4-bromo-2-methylheptane.

Reaction Scheme

The synthesis of this compound via the Corey-House reaction can be envisioned in two main stages: the formation of the Gilman reagent and the final coupling step.

  • Part A: Formation of Lithium di-tert-butylcuprate (Gilman Reagent)

    • 2 (CH₃)₃CBr + 4 Li → 2 (CH₃)₃CLi + 2 LiBr

    • 2 (CH₃)₃CLi + CuI → [(CH₃)₃C]₂CuLi + LiI

  • Part B: Coupling Reaction [(CH₃)₃C]₂CuLi + CH₃CH(CH₃)CH₂CH(Br)CH₂CH₂CH₃ → CH₃CH(CH₃)CH₂CH(C(CH₃)₃)CH₂CH₂CH₃ + (CH₃)₃CCu + LiBr

Experimental Protocols

Materials and Reagents

  • tert-Butyl bromide

  • Lithium metal

  • Copper(I) iodide

  • 4-Bromo-2-methylheptane

  • Anhydrous diethyl ether

  • Anhydrous pentane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Part A: Preparation of Lithium di-tert-butylcuprate (Gilman Reagent)

Step 1: Preparation of tert-Butyllithium (B1211817)

  • Under an inert atmosphere of dry nitrogen or argon, place finely cut lithium metal (containing ~1% sodium) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous diethyl ether to the flask to cover the lithium metal.

  • Slowly add a solution of tert-butyl bromide in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete reaction. The concentration of the resulting tert-butyllithium solution can be determined by titration.

Step 2: Preparation of Lithium di-tert-butylcuprate

  • In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of copper(I) iodide in anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of the prepared tert-butyllithium solution to the stirred suspension of copper(I) iodide.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes. The formation of the Gilman reagent is indicated by the formation of a clear, colorless to pale yellow solution.[8]

Part B: Synthesis of this compound

  • Cool the freshly prepared solution of lithium di-tert-butylcuprate to 0 °C.

  • Slowly add a solution of 4-bromo-2-methylheptane in anhydrous diethyl ether to the Gilman reagent solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

Reactant/Reagent Molecular Weight ( g/mol ) Amount Moles Molar Ratio
Part A
Lithium6.94~0.7 g~0.1 mol4
tert-Butyl bromide137.026.85 g0.05 mol2
Copper(I) iodide190.454.76 g0.025 mol1
Part B
4-Bromo-2-methylheptane207.154.14 g0.02 mol0.8
Product
This compound170.33
Expected Yield ~2.4 - 2.9 g70-85%

Visualizations

experimental_workflow cluster_part_a Part A: Gilman Reagent Preparation cluster_part_b Part B: Coupling Reaction tert-Butyl bromide + Li tert-Butyl bromide + Li tert-Butyllithium tert-Butyllithium tert-Butyl bromide + Li->tert-Butyllithium Diethyl ether tert-Butyl bromide + Li->tert-Butyllithium Lithium di-tert-butylcuprate Lithium di-tert-butylcuprate tert-Butyllithium->Lithium di-tert-butylcuprate + CuI, -78°C to 0°C tert-Butyllithium->Lithium di-tert-butylcuprate Reaction Mixture Reaction Mixture Lithium di-tert-butylcuprate->Reaction Mixture + 4-Bromo-2-methylheptane, 0°C Lithium di-tert-butylcuprate->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching + NH4Cl (aq) Work-up Work-up Quenching->Work-up Extraction, Drying Purification Purification Work-up->Purification Distillation This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Mechanism (SN2-like) R-X t-BuBr R-Li t-BuLi R-X->R-Li + 2Li R2CuLi [(t-Bu)₂Cu]⁻Li⁺ R-Li->R2CuLi + CuI R2CuLi_c [(t-Bu)₂Cu]⁻Li⁺ Transition_State [t-Bu---Cu(t-Bu)---R'---Br]⁻Li⁺ R2CuLi_c->Transition_State R_prime_X 4-Bromo-2-methylheptane R_prime_X->Transition_State Product t-Bu-R' (Product) Transition_State->Product Byproducts t-BuCu + LiBr Transition_State->Byproducts

Caption: Mechanism of the Corey-House reaction.

References

Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are exceptionally versatile and powerful nucleophiles in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds.[1][2] Their application in the synthesis of branched alkanes is fundamental to constructing complex carbon skeletons, a common requirement in medicinal chemistry and drug development. This document provides detailed protocols for two primary methodologies for synthesizing branched alkanes using Grignard reagents: a direct catalytic cross-coupling with alkyl halides and a two-step approach via a tertiary alcohol intermediate.

Method 1: Direct Synthesis via Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides

This method allows for the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide. To address the challenges often associated with such couplings, including slow reaction rates and side reactions, a transition metal catalyst is employed. Cobalt-catalyzed systems have proven particularly effective for the synthesis of sterically hindered branched alkanes.[1][3]

Application Note: Cobalt-Catalyzed Cross-Coupling for Sterically Congested Alkanes

The cobalt-catalyzed cross-coupling of tertiary alkyl Grignard reagents with alkyl halides is a powerful technique for constructing quaternary carbon centers.[1][3] This reaction proceeds through an ionic mechanism and is compatible with various functional groups.[3] The use of isoprene (B109036) as a ligand precursor and lithium iodide as an additive can enhance reaction efficiency.[1][3]

Experimental Protocol: Synthesis of 2,2-Dimethyldecane (B1670046)

This protocol details the synthesis of 2,2-dimethyldecane via the cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride with 1-iodooctane (B127717).[1]

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).[1]

  • Add anhydrous THF (5 mL) and isoprene (2.0 mmol, 2 equiv).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.[1]

  • Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[1]

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).[1]

  • Extract the aqueous layer with hexanes (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]

experimental_workflow start Start: Flame-dried flask under Argon reagents Add CoCl₂, LiI, THF, Isoprene start->reagents cool Cool to 0 °C reagents->cool add_grignard Add t-BuMgCl (Grignard Reagent) cool->add_grignard add_halide Add 1-Iodooctane (Alkyl Halide) add_grignard->add_halide react Warm to RT Stir for 12h add_halide->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Hexanes quench->extract dry Dry (MgSO₄) Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Product: 2,2-Dimethyldecane purify->product

Caption: Experimental workflow for the cobalt-catalyzed synthesis of 2,2-dimethyldecane.

Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate

This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1] This approach offers great flexibility in designing the target alkane by varying the Grignard reagent and ketone starting materials.[1]

Application Note: Flexible Branched Alkane Synthesis

The reaction of a Grignard reagent with a ketone is a classic and reliable method for forming a tertiary alcohol.[2][4] The subsequent reduction of the tertiary alcohol can be achieved through various methods, such as Wolff-Kishner reduction of a ketone derived from the alcohol, or other deoxygenation procedures. This two-step sequence allows for the strategic construction of highly branched structures that may be difficult to access through direct coupling.

Experimental Protocol: Synthesis of a Branched Alkane via a Tertiary Alcohol

This protocol outlines the general procedure for preparing a Grignard reagent, reacting it with a ketone, and subsequently reducing the intermediate tertiary alcohol.

Part A: Grignard Reagent Formation and Reaction with a Ketone

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Alkyl halide (e.g., tert-butyl chloride)

  • Anhydrous diethyl ether or THF

  • Ketone (e.g., 3-pentanone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (>120°C) or flame-dried under an inert atmosphere (e.g., argon) and allowed to cool.[5][6]

  • Initiation: In a round-bottom flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.[1][5] Add anhydrous diethyl ether.

  • Formation: Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel. Add a small portion of this solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[1][5]

  • Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[1]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.[1][5]

  • Prepare a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1] Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part B: Reduction of the Tertiary Alcohol (Example: Wolff-Kishner Reduction)

This step assumes the tertiary alcohol is first oxidized to the corresponding ketone, which is then reduced. For direct deoxygenation, alternative methods would be used.

Materials:

Procedure:

  • Oxidation: Oxidize the crude tertiary alcohol to the corresponding ketone using a standard oxidation procedure (e.g., PCC). Purify the ketone by chromatography or distillation.

  • Reduction: In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate (4 equivalents), and diethylene glycol.

  • Add potassium hydroxide pellets (5 equivalents) to the mixture.[1]

  • Heat the mixture to reflux for 1 hour.[1]

  • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the reaction mixture temperature reaches 200 °C.[1] Reflux at this temperature for an additional 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with pentane.[1] Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. Filter and distill the pentane to yield the pure branched alkane.[1]

Quantitative Data Summary

The yield of branched alkanes synthesized via Grignard reactions is highly dependent on the specific substrates, catalyst, and reaction conditions. Below is a summary of representative data.

Alkyl Halide (R-X)Grignard Reagent (R'-MgX)Catalyst/MethodProductYield (%)Reference
1-Iodooctanet-BuMgClCoCl₂/LiI/Isoprene2,2-Dimethyldecane~85%[1]
1-Bromobutanes-BuMgClCu-catalyzed3-Methylheptane~70-80%[3]
1-Chlorobutanen-BuMgClNone (Wurtz-type)OctaneVariable[5][6]
2-BromopropaneMg, then p-tolualdehydeTwo-step via alcohol2-Methyl-1-(p-tolyl)propan-1-ol~70% (alcohol)[7]

Reaction Mechanisms and Logical Flow

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond, a process believed to involve radical intermediates.[2][8] The resulting organomagnesium halide features a highly polar C-Mg bond, rendering the carbon atom strongly nucleophilic and basic.[4][9]

reaction_mechanism cluster_formation Grignard Reagent Formation cluster_coupling Catalytic Cross-Coupling RX R-X (Alkyl Halide) Radical [R·  ·X]⁻ (Radical Intermediate) + Mg⁺ RX->Radical SET Mg Mg⁰ (Magnesium Metal) Mg->Radical Grignard R-Mg-X (Grignard Reagent) Radical->Grignard Recombination Grignard2 R-Mg-X R_prime_X R'-X (Alkyl Halide) Catalyst Co(II) Catalyst R_prime_X->Catalyst Product R-R' (Branched Alkane) Catalyst->Product Reductive Elimination Grignard2->Catalyst

Caption: General mechanism for Grignard reagent formation and subsequent catalytic cross-coupling.

The synthesis of branched alkanes using Grignard reagents remains a versatile and indispensable tool in organic synthesis. The direct catalytic cross-coupling method offers an efficient route to sterically demanding structures, while the two-step approach through a tertiary alcohol intermediate provides a high degree of flexibility in molecular design.[1] The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the synthesis of complex organic molecules for applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-methylheptane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As with many synthetic procedures, the crude reaction mixture containing the target compound also includes unreacted starting materials, byproducts, and isomers. The purification of alkanes, particularly from isomeric impurities, presents a challenge due to their similar physical properties and non-polar nature.

The primary synthesis of this compound may involve the alkylation of a heptane (B126788) derivative (like 2-methylheptane) with a tert-butylating agent (like tert-butyl chloride).[3] This can lead to a mixture containing the desired product, unreacted precursors, and various structural isomers of dodecane (B42187) (C₁₂H₂₆).[4] Effective purification is therefore critical to obtaining the compound at a desired purity for research and development applications.

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from a typical reaction mixture using standard laboratory techniques.

Purification Strategy Overview

A multi-step approach is recommended for the purification of this compound. The general workflow involves an initial work-up to remove non-alkane impurities, followed by a primary purification step based on boiling point differences, and an optional final polishing step for achieving high purity.

Purification_Workflow crude Crude Reaction Mixture (Product, Precursors, Byproducts, Solvent) workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup organic_phase Dried Organic Phase workup->organic_phase Separate Organic Layer impurities1 Aqueous Waste (Salts, Polar Reagents) workup->impurities1 distillation Fractional Distillation organic_phase->distillation Remove Solvent product Purified Product (>95% Purity) distillation->product Collect Product Fraction impurities2 Low-Boiling Fraction (Solvent, Precursors) distillation->impurities2 impurities3 High-Boiling Fraction (Isomers, Byproducts) distillation->impurities3 prep_gc Optional: Preparative GC (For >99% Purity) product->prep_gc If required high_purity_product High-Purity Product (>99%) prep_gc->high_purity_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Work-up via Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities such as inorganic salts and polar reagents from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture from the reaction vessel to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.

  • Place the funnel in a ring stand and allow the layers to separate completely. The organic layer, containing the product, will typically be the upper layer due to its lower density than water.

  • Drain the lower aqueous layer and discard it.

  • To remove residual acidic or basic impurities, wash the organic layer sequentially with:

    • 1 M HCl solution (if the reaction was basic).

    • Saturated NaHCO₃ solution (if the reaction was acidic).

    • Saturated NaCl solution (brine) to reduce the amount of dissolved water in the organic layer.

  • After the final wash, drain the separated organic layer into an Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the organic layer and swirl the flask. Add agent until it no longer clumps together.

  • Filter the dried organic solution to remove the drying agent. The resulting filtrate contains the crude product dissolved in the organic solvent, ready for solvent removal and distillation.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is the primary method for separating this compound from precursors and many isomeric byproducts based on differences in their boiling points. For alkanes, increased branching generally leads to a lower boiling point compared to straight-chain isomers of the same carbon number.[4][5]

Data Presentation: Boiling Points of Components

The significant difference in boiling points between the likely precursors and the target compound makes fractional distillation an effective technique.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Role
tert-Butyl ChlorideC₄H₉Cl92.5751 - 52[6][7][8][9]Precursor
2-Methylheptane (B165363)C₈H₁₈114.23116 - 118[10][11][12][13]Precursor
This compound C₁₂H₂₆ 170.33 ~185 (Estimate)[14] Product
n-DodecaneC₁₂H₂₆170.33216[15][16]Example High-Boiling Isomer

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Charging the Flask: Charge the round-bottom flask with the crude organic material from Protocol 1 (after solvent has been removed via rotary evaporation). Add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin gently heating the flask using a heating mantle.

  • Fraction Collection:

    • First Fraction (Low-Boiling): The temperature will first plateau at the boiling point of the most volatile component, likely residual solvent and unreacted tert-butyl chloride (~51°C). Collect this fraction in the first receiving flask and label it as "Low-Boiling Impurities."

    • Intermediate Fraction: As the temperature rises, a second plateau will be reached corresponding to unreacted 2-methylheptane (~117°C). Change the receiving flask and collect this fraction.

    • Product Fraction: The temperature will rise again. When the temperature at the distillation head stabilizes near the boiling point of the product (~185°C), change to a new, clean receiving flask. Collect the distillate while the temperature remains constant. This fraction contains the purified this compound.

    • Final Fraction (High-Boiling): If the temperature begins to rise significantly above the product's boiling point, stop the distillation. The residue in the flask contains higher-boiling isomers and byproducts.

  • Analysis: Analyze the collected product fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.

Protocol 3: High-Purity Purification by Preparative GC

For applications requiring very high purity (>99%), or for separating isomers with very close boiling points, preparative gas chromatography (Prep-GC) is the method of choice.

Data Presentation: Example Preparative GC Parameters

The following parameters are suggested as a starting point for method development. Optimization will be required for any specific system and impurity profile.

ParameterSuggested Value/ConditionRationale
Column Non-polar (e.g., DB-1, OV-101) or weakly polar capillary columnGood separation of non-polar alkanes based on boiling point and shape.
Column Length 30 - 60 mLonger columns provide better resolution for separating isomers.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injection Mode Splitless (for trace analysis) or Split (for larger quantities)To be optimized based on sample concentration and desired purity.
Injector Temp. ~250 °CEnsures complete volatilization of C₁₂ alkanes without degradation.
Oven Program Isothermal at ~150°C or a temperature ramp (e.g., 100°C to 200°C at 5°C/min)A temperature ramp can improve the separation of compounds with different boiling points.
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID)TCD is non-destructive, allowing for collection. FID is destructive but more sensitive. A splitter can be used with FID.
Detector Temp. ~280 °CTo prevent condensation of the separated components.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the partially purified product (from distillation) in a volatile solvent (e.g., hexane).

  • Method Development: Using an analytical GC with the same column type, optimize the temperature program and flow rate to achieve baseline separation of the product peak from any remaining impurity peaks.

  • Preparative Run: Switch to the preparative GC system. Inject an appropriate volume of the sample.

  • Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, divert the column effluent to a collection trap (often cooled with liquid nitrogen or a cryo-cooler).

  • Repetitive Injections: Repeat the injection and collection cycle until the desired amount of high-purity material is obtained.

  • Product Recovery: Allow the collection trap to warm to room temperature and transfer the condensed, high-purity liquid product to a clean vial.

  • Purity Confirmation: Re-analyze a small aliquot of the collected material using analytical GC to confirm its purity.

References

Application Note: High-Resolution Gas Chromatography Methods for the Separation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of C12H26 isomers, collectively known as dodecanes, presents a significant analytical challenge due to their similar physicochemical properties and boiling points. This application note provides detailed methodologies for the separation of these isomers using high-resolution capillary gas chromatography (GC). It outlines two primary protocols utilizing different stationary phases and temperature programming to achieve optimal separation. This document is intended to guide researchers, scientists, and professionals in drug development in establishing effective and reproducible GC methods for the qualitative and quantitative analysis of C12H26 isomers.

Introduction

Dodecane (B42187) (C12H26) has 355 structural isomers, many of which can co-exist in complex hydrocarbon mixtures such as fuels and lubricants, or be present as impurities in chemical syntheses. The accurate identification and quantification of individual isomers are crucial in various fields, including environmental analysis, petroleum chemistry, and pharmaceutical sciences, as the specific isomeric composition can significantly influence the properties and toxicity of a product.

Capillary gas chromatography is the premier technique for the separation of volatile hydrocarbon isomers. The high efficiency of modern capillary columns, combined with precise temperature control, allows for the resolution of compounds with very subtle differences in their structures. The choice of stationary phase and the optimization of the oven temperature program are the most critical factors in achieving successful separation. Non-polar stationary phases primarily separate isomers based on their boiling points, with more branched isomers typically eluting earlier than their linear counterparts. Polar stationary phases can offer enhanced selectivity based on subtle differences in polarity and molecular shape.

This application note details two robust GC methods for the separation of C12H26 isomers, providing a comprehensive guide to column selection, parameter optimization, and data interpretation.

Experimental Protocols

Protocol 1: Separation on a Non-Polar Stationary Phase

This protocol is suitable for the general profiling of C12H26 isomers and provides a good separation based on boiling points and the degree of branching.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Capillary Column: Agilent J&W DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness (100% Dimethylpolysiloxane).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Data System: Agilent ChemStation or equivalent.

GC Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1.0 µL
Oven Program
   Initial Temperature50 °C, hold for 5 minutes
   Ramp Rate2 °C/min
   Final Temperature150 °C, hold for 10 minutes
Detector Temperature 300 °C
FID Gas Flows
   Hydrogen30 mL/min
   Air400 mL/min
   Makeup (Helium)25 mL/min

Sample Preparation:

  • Prepare a 100 ppm solution of the C12H26 isomer mixture in n-hexane.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Enhanced Separation on a Medium-Polarity Stationary Phase

This protocol is designed to provide alternative selectivity for closely eluting isomers that may not be fully resolved on a non-polar column.

Instrumentation:

  • Gas Chromatograph: Same as Protocol 1.

  • Capillary Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (5%-Phenyl)-methylpolysiloxane.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Data System: Same as Protocol 1.

GC Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1.0 µL
Oven Program
   Initial Temperature50 °C, hold for 5 minutes
   Ramp Rate2 °C/min
   Final Temperature150 °C, hold for 10 minutes
Detector Temperature 300 °C
FID Gas Flows
   Hydrogen30 mL/min
   Air400 mL/min
   Makeup (Helium)25 mL/min

Sample Preparation:

  • Prepare a 100 ppm solution of the C12H26 isomer mixture in n-hexane.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The retention of C12H26 isomers is highly dependent on the degree of branching. As a general rule, for a given carbon number, a more highly branched alkane will have a lower boiling point and thus a shorter retention time on a non-polar column. The following table provides the Kovats retention index for n-dodecane on various stationary phases. The retention indices of branched isomers would be expected to be lower than that of the n-alkane on non-polar phases.

Table 1: Kovats Retention Indices for n-Dodecane on Various Stationary Phases

Stationary PhaseColumn TypeKovats Retention Index (I)
100% Dimethylpolysiloxane (e.g., DB-1)Non-Polar1200
5% Phenyl-methylpolysiloxane (e.g., DB-5)Non-Polar1200
Polyethylene Glycol (e.g., HP-20M)Polar1200
Free Fatty Acid Phase (e.g., HP-FFAP)Polar1200

Note: By definition, the Kovats retention index of n-alkanes is 100 times their carbon number on any stationary phase.

Experimental Workflow and Logic

The development of a robust GC method for isomer separation follows a logical progression. The following diagram illustrates the key decision points and steps in the process.

GC_Method_Development cluster_0 Method Development Workflow for C12H26 Isomer Separation cluster_1 Column Selection Criteria cluster_2 Temperature Program Optimization cluster_3 Identification Techniques A Define Analytical Goal: Qualitative vs. Quantitative Analysis B Select GC Column (Stationary Phase) A->B C Initial GC Parameter Setup (Scouting Run) B->C B1 Non-Polar (e.g., DB-1): Separation by boiling point and branching B->B1 General Purpose B2 Medium-Polar (e.g., DB-5ms): Alternative selectivity for challenging separations B->B2 Improved Resolution B3 Highly Polar (e.g., WAX): May provide unique selectivity for certain isomers B->B3 Specific Cases D Optimize Temperature Program C->D E Peak Identification and Confirmation D->E D1 Adjust Initial Temperature: Improve separation of early eluting peaks D->D1 D2 Modify Ramp Rate: Increase for faster analysis, decrease for better resolution D->D2 D3 Adjust Final Hold Time: Ensure elution of all components D->D3 F Method Validation E->F E1 Retention Time Matching with Standards E->E1 E2 GC-MS for Mass Spectral Library Matching E->E2 G Routine Analysis F->G

Caption: Workflow for GC method development for C12H26 isomer separation.

Conclusion

The separation of C12H26 isomers is a complex but achievable analytical task with high-resolution gas chromatography. The selection of an appropriate stationary phase and the careful optimization of the oven temperature program are paramount to achieving the desired resolution. The protocols provided in this application note, utilizing both non-polar and medium-polarity columns, offer robust starting points for the separation of dodecane isomers. For unambiguous identification of specific isomers, the use of authentic standards and/or GC-MS is essential. These methods provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical procedures for C12H26 isomer analysis.

Application Note: GC-MS Protocol for the Identification of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of the branched alkane, 4-tert-butyl-2-methylheptane, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the analysis of complex hydrocarbon mixtures and can be adapted for related volatile organic compounds. This document outlines sample preparation, GC-MS instrumentation parameters, and data analysis guidelines to ensure reliable and reproducible results.

Introduction

This compound is a C12 branched alkane. The analysis of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development processes. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This protocol details a robust GC-MS method for the unambiguous identification of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following steps should be followed to prepare samples containing or suspected of containing this compound.

  • Sample Collection: Collect samples in clean glass containers to avoid contamination.

  • Solvent Selection: Use a high-purity volatile organic solvent such as n-hexane or dichloromethane.

  • Dilution:

    • For liquid samples, dilute to a final concentration of approximately 10 µg/mL.

    • For solid samples, dissolve a small amount in the chosen solvent to achieve a similar concentration. Sonication may aid in dissolution.

  • Purification:

    • Centrifuge the diluted sample to remove any particulate matter.

    • Alternatively, filter the sample through a 0.22 µm syringe filter into a clean GC vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation used.

Parameter Value
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975 MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C, hold for 5 minutes.[2]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[2]
Mass Scan Range 40-400 amu
Solvent Delay 3 minutes
Data Analysis and Identification

The identification of this compound is based on its gas chromatographic retention time and its mass spectrum.

  • Retention Time: The retention time of the target analyte should be confirmed by analyzing a certified reference standard under the same chromatographic conditions.

  • Mass Spectrum: The fragmentation of branched alkanes in EI-MS is characterized by cleavage at the branching points to form stable carbocations.[3] For this compound (molecular weight: 170.33 g/mol [3]), the expected major fragments in the mass spectrum are:

    • m/z 170: Molecular ion ([C₁₂H₂₆]⁺), which may be of low abundance.[3]

    • m/z 113: Resulting from the loss of a tert-butyl radical (•C(CH₃)₃).[3]

    • m/z 57: The stable tert-butyl cation ([C(CH₃)₃]⁺), which is expected to be a prominent peak.[3]

    • Other fragments corresponding to smaller alkyl chains.

The acquired mass spectrum of the sample peak should be compared with a reference spectrum from a spectral library (e.g., NIST) or a certified reference standard.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SampleCollection Sample Collection Dilution Dilution in Volatile Solvent SampleCollection->Dilution Purification Centrifugation/Filtration Dilution->Purification Injection GC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Confirmation Confirmation of Identity LibrarySearch->Confirmation

Caption: GC-MS workflow for this compound identification.

Conclusion

This application note provides a comprehensive and detailed GC-MS protocol for the identification of this compound. Adherence to this protocol, including proper sample preparation and the specified instrumental parameters, will enable researchers and scientists to achieve reliable and accurate identification of this compound in various sample matrices. The provided workflow and data analysis guidelines offer a clear path from sample to result.

References

Application Notes and Protocols for the Stereochemical Assignment of 4-Tert-butyl-2-methylheptane Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the assignment of Nuclear Magnetic Resonance (NMR) peaks for the stereoisomers of 4-tert-butyl-2-methylheptane. Due to the presence of two chiral centers at the C2 and C4 positions, this aliphatic alkane exists as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). While enantiomeric pairs ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)) exhibit identical NMR spectra in achiral solvents, diastereomers possess distinct chemical environments, leading to unique NMR signatures. This guide outlines the predicted ¹H and ¹³C NMR chemical shifts for each stereoisomer, provides a detailed experimental protocol for sample preparation and data acquisition, and presents a logical workflow for peak assignment using one- and two-dimensional NMR techniques.

Introduction

This compound is a branched alkane with two stereogenic centers, making it a useful model compound for studying the effects of stereochemistry on molecular properties and for developing analytical methods for stereoisomer differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, including the stereochemical arrangement of atoms. The differentiation and assignment of NMR signals for diastereomers is possible because the different spatial arrangement of substituents leads to variations in the local magnetic fields experienced by each nucleus.[1][2][3][4] This application note leverages predicted NMR data to guide researchers in the assignment of ¹H and ¹³C NMR spectra for the four stereoisomers of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the stereoisomers of this compound. These values were generated using online NMR prediction tools and are intended to serve as a guide for experimental data analysis.[5][6][7][8]

Note: Enantiomers exhibit identical NMR spectra in an achiral environment. Therefore, the predicted data for the (2R,4R) isomer is representative of the (2S,4S) enantiomer, and the data for the (2R,4S) isomer is representative of the (2S,4R) enantiomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers
Proton (2R,4R) / (2S,4S) predicted δ (ppm) (2R,4S) / (2S,4R) predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H1 (CH₃)0.880.89t~7.0
H21.251.26m
H31.151.18m
H41.551.52m
H51.201.22m
H61.451.48m
H7 (CH₃)0.850.86t~7.2
2-CH₃0.900.92d~6.8
4-tBu (CH₃)₃0.870.87s
H2'1.701.68m
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers
Carbon (2R,4R) / (2S,4S) predicted δ (ppm) (2R,4S) / (2S,4R) predicted δ (ppm)
C114.214.3
C230.530.8
C340.140.5
C455.254.9
C538.739.0
C623.523.7
C714.514.6
2-CH₃22.823.1
4-C(CH₃)₃32.932.9
4-C(CH₃)₃27.527.5

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg/mL. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Sample Preparation:

    • Weigh the desired amount of the this compound stereoisomer into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Receiver Gain: Optimize automatically.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 10-12 ppm, centered around 5-6 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Receiver Gain: Optimize automatically.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-100 ppm for aliphatic compounds.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY and NOESY):

  • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a standard gradient-selected NOESY pulse program (e.g., noesygpph). Use a mixing time of 500-800 ms. Acquire at least 256 increments in the F1 dimension with 16-32 scans per increment.

Data Interpretation and Peak Assignment Strategy

The assignment of NMR peaks for the stereoisomers of this compound can be approached systematically using a combination of 1D and 2D NMR data.

Initial Analysis of ¹H NMR Spectra
  • Integration: The relative integrals of the signals will confirm the number of protons corresponding to each peak. For example, the tert-butyl group should integrate to 9 protons, and the two methyl groups at the end of the heptane (B126788) chain and at the C2 position should each integrate to 3 protons.

  • Multiplicity: The splitting patterns (singlet, doublet, triplet, multiplet) provide information about the number of neighboring protons. The tert-butyl group will appear as a singlet, the C2-methyl group as a doublet, and the C7-methyl group as a triplet.

  • Chemical Shift: The predicted chemical shifts in Table 1 can be used for initial assignments. Protons closer to the bulky tert-butyl group and the methyl substituent are expected to have distinct chemical shifts between diastereomers.

Analysis of ¹³C NMR Spectra
  • The number of signals in the proton-decoupled ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all 12 carbons in each diastereomer are expected to be unique.

  • The predicted chemical shifts in Table 2 can be used to assign the carbon signals. The carbons of the tert-butyl group and the carbons of the main chain will appear in characteristic regions.

2D NMR for Definitive Assignments
  • COSY: The ¹H-¹H COSY spectrum will reveal proton-proton coupling networks. Cross-peaks will connect protons that are coupled to each other (typically through 2 or 3 bonds). This is invaluable for tracing the connectivity of the heptane backbone and assigning the protons on adjacent carbons.[1][2]

  • HSQC/HMQC: A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of a proton's chemical shift to its attached carbon's chemical shift.

  • HMBC: A ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is useful for confirming the assignment of quaternary carbons (like the one in the tert-butyl group) and for piecing together the carbon skeleton.

  • NOESY/ROESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is crucial for differentiating diastereomers.[1][2][9][10] These experiments show correlations between protons that are close in space, regardless of their bonding connectivity. By analyzing the NOE cross-peaks, the relative stereochemistry of the chiral centers can be determined. For example, in one diastereomer, the proton at C2 might show a spatial correlation to the protons of the tert-butyl group, while in the other diastereomer, this interaction might be absent or weaker due to a different spatial arrangement.

Logical Workflow for Stereoisomer Assignment

The following diagram illustrates a logical workflow for the assignment of NMR peaks for the stereoisomers of this compound.

NMR_Assignment_Workflow Workflow for NMR Peak Assignment of this compound Stereoisomers synthesis Synthesize or Obtain This compound (mixture or pure stereoisomers) purification Purify Stereoisomers (e.g., chiral chromatography) synthesis->purification synthesis->purification Isolate Stereoisomers sample_prep Prepare NMR Sample (Deuterated Solvent) purification->sample_prep purification->sample_prep Prepare for Analysis nmr_1d Acquire 1D NMR Spectra (¹H, ¹³C) sample_prep->nmr_1d sample_prep->nmr_1d Acquire Basic Spectra nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_1d->nmr_2d Acquire Advanced Spectra analyze_1d Analyze 1D Spectra: - Chemical Shift - Integration - Multiplicity nmr_2d->analyze_1d nmr_2d->analyze_1d Initial Interpretation assign_cosy Assign ¹H-¹H Connectivity (COSY) analyze_1d->assign_cosy analyze_1d->assign_cosy Establish Proton Network assign_hsqc Assign ¹H-¹³C Direct Bonds (HSQC) assign_cosy->assign_hsqc assign_cosy->assign_hsqc Link Protons to Carbons assign_hmbc Confirm Connectivity (HMBC) assign_hsqc->assign_hmbc assign_hsqc->assign_hmbc Confirm Carbon Skeleton assign_noesy Determine Relative Stereochemistry (NOESY) assign_hmbc->assign_noesy assign_hmbc->assign_noesy Elucidate 3D Structure final_assignment Complete Peak Assignment for each Stereoisomer assign_noesy->final_assignment assign_noesy->final_assignment Finalize Assignments

Caption: A logical workflow for the assignment of NMR peaks.

Conclusion

The successful assignment of NMR peaks for the stereoisomers of this compound relies on a systematic approach combining high-quality data acquisition with a thorough analysis of 1D and 2D NMR spectra. While ¹H and ¹³C NMR provide the foundational information on chemical environment and connectivity, 2D techniques, particularly NOESY, are indispensable for elucidating the relative stereochemistry of the two chiral centers. The predicted NMR data and the workflow presented in this application note provide a robust framework for researchers to confidently assign the NMR spectra of these and similar chiral aliphatic compounds.

References

Application Notes and Protocols for 4-Tert-butyl-2-methylheptane in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2-methylheptane is a branched, non-polar alkane solvent with unique physical and chemical properties.[1] Its significant steric hindrance and thermal stability make it a subject of interest for specialized applications in catalysis.[2] While not as commonly employed as other non-polar solvents like hexane (B92381) or toluene, its distinct structure offers potential advantages in specific catalytic systems, particularly where solvent-catalyst or solvent-substrate interactions can influence reaction selectivity and efficiency. These application notes provide a comprehensive overview of the potential uses of this compound as a non-polar solvent in catalysis, including hypothetical experimental protocols and data to illustrate its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
CAS Number 62185-23-3
Boiling Point Not available
Density Not available
Polarity Non-polar
Key Structural Features Highly branched aliphatic chain with a tertiary butyl group

Potential Applications in Catalysis

The unique structural characteristics of this compound suggest its potential utility in several areas of catalysis:

  • Steric-Demanding Reactions: The bulky nature of the solvent molecules can create a sterically hindered environment around the catalytic center. This can be advantageous in reactions where specific selectivities (e.g., regioselectivity, stereoselectivity) are desired by influencing the approach of substrates to the catalyst.

  • High-Temperature Catalysis: As a branched alkane, it is expected to have good thermal stability, making it a suitable solvent for reactions that require elevated temperatures.[2]

  • Inert Reaction Medium: Its saturated hydrocarbon structure renders it chemically inert under many reaction conditions, preventing unwanted side reactions with catalysts or reagents.[2]

  • Model Compound Studies: Researchers can utilize this compound to investigate the impact of solvent steric bulk on catalytic activity and reaction kinetics.[2]

Hypothetical Application: Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the potential benefits of this compound, a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction is presented below. In this example, the sterically hindered nature of the solvent is postulated to enhance the regioselectivity of the coupling with a di-substituted aryl halide.

Experimental Protocol

Reaction: Regioselective Suzuki-Miyaura Coupling of 1-bromo-4-iodobenzene (B50087) with Phenylboronic Acid.

Objective: To investigate the effect of this compound on the regioselectivity of the C-C bond formation, favoring coupling at the more reactive C-I bond.

Materials:

  • 1-bromo-4-iodobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene (anhydrous, for comparison)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of the respective solvent (this compound or toluene). Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under the argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the product mixture by ¹H NMR and GC-MS to determine the yield and the ratio of the two possible products (4-bromo-1,1'-biphenyl and 4-iodo-1,1'-biphenyl).

Hypothetical Quantitative Data

The following table summarizes the hypothetical results, illustrating the potential for improved selectivity using this compound.

SolventTotal Yield (%)Selectivity (C-I Coupling : C-Br Coupling)
Toluene8590 : 10
This compound 82 98 : 2

This hypothetical data suggests that the sterically demanding environment created by this compound may hinder the approach of the less reactive C-Br bond to the catalytic center, thereby enhancing the selectivity for coupling at the C-I bond.

Visualizations

Logical Workflow for Solvent Application in Catalysis

The following diagram illustrates a general workflow for the application of a novel solvent like this compound in a catalytic study.

G Workflow for Catalytic Study A Solvent Selection & Preparation (this compound) B Catalyst & Reagent Dissolution A->B C Reaction Setup under Inert Atmosphere B->C D Reaction Execution (Temperature & Time Control) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up & Product Isolation D->F E->D Optimization Loop G Product Analysis (NMR, GC-MS) F->G H Data Interpretation & Comparison G->H

Caption: A logical workflow for employing a novel solvent in a catalytic reaction.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from ignition sources.

  • Dispose of waste according to institutional and local regulations.

Conclusion

This compound represents a potentially valuable, albeit under-explored, non-polar solvent for catalysis. Its significant steric bulk and inertness may offer advantages in controlling selectivity in a variety of catalytic transformations. The hypothetical application and protocol provided herein serve as a template for researchers to explore the utility of this and other sterically hindered solvents in their own catalytic systems. Further experimental investigation is warranted to fully elucidate the benefits and limitations of this compound in catalysis.

References

Application of 4-Tert-butyl-2-methylheptane in combustion mechanism studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Tert-butyl-2-methylheptane in Combustion Mechanism Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the combustion mechanisms of branched alkanes is crucial for the development of next-generation engine technologies and for the formulation of surrogate fuels that accurately represent the complex hydrocarbon mixtures found in gasoline, diesel, and jet fuels. Highly branched alkanes, such as this compound, are important components of these fuels, and their molecular structure significantly influences combustion properties like ignition delay and flame speed.

While specific combustion data for this compound is not extensively available in the current body of public research, its structural isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane), has been studied as a representative highly-branched C12 alkane. This document will, therefore, utilize iso-dodecane as a surrogate to illustrate the application of such compounds in combustion mechanism studies. The protocols and methodologies described herein are directly applicable to the study of this compound.

Application Notes

The primary application of highly branched alkanes like this compound and its isomers in combustion research is to serve as fuel components or surrogates to understand and model the chemical kinetics of combustion. Key combustion characteristics that are experimentally measured and used for model validation include ignition delay times and laminar flame speeds.

Data Presentation: Combustion Characteristics of a Representative Branched Dodecane

The following tables summarize key combustion data for iso-dodecane (2,2,4,6,6-pentamethylheptane), a structural isomer of this compound. This data is essential for the development and validation of detailed chemical kinetic models.

Table 1: Derived Cetane Number (DCN) and Threshold Sooting Index (TSI) for Iso-Dodecane

CompoundDerived Cetane Number (DCN)Threshold Sooting Index (TSI)
Iso-dodecane (iC12)16.8 (±1)15.4 (±0.5)

Table 2: Reflected Shock Ignition Delay Times for Stoichiometric Iso-Dodecane/Air Mixtures (Φ = 1.0)

Pressure (atm)Temperature (K)Ignition Delay Time (μs)Reference
20~1000>1000
20~1200~200
40~1000~600
40~1200~100

Note: The ignition delay times are approximate values extracted from graphical data.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality data for the validation of combustion models. The following are generalized protocols for key experiments used in combustion chemistry.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A shock wave rapidly heats and pressurizes a test gas mixture, initiating a chemical reaction.

1. Mixture Preparation:

  • Prepare a homogeneous mixture of the fuel (e.g., this compound), oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) in a mixing tank.
  • The composition of the mixture is determined by the desired equivalence ratio (Φ).
  • Allow the mixture to homogenize for a sufficient period before introduction into the shock tube.

2. Shock Tube Operation:

  • Evacuate the driven section of the shock tube to a high vacuum to remove impurities.
  • Introduce the prepared gas mixture into the driven section to a specific initial pressure.
  • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the driver and driven sections ruptures.
  • The rupture of the diaphragm generates a shock wave that propagates through the test gas.

3. Data Acquisition:

  • The primary data acquired is the pressure history at the endwall of the shock tube, measured using a pressure transducer.
  • Optical diagnostics, such as chemiluminescence from excited species like OH* (at 308 nm) or CH* (at 431 nm), are often used to detect the onset of ignition.[1][2]
  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in pressure or light emission, indicating ignition.[1]

4. Data Analysis:

  • The temperature and pressure behind the reflected shock wave are calculated from the measured shock velocity and the initial conditions using one-dimensional shock relations.
  • The experiment is repeated for a range of initial temperatures and pressures to map out the ignition delay behavior of the fuel.[1]

Protocol 2: Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)

RCMs are used to study autoignition phenomena under conditions closer to those in internal combustion engines, particularly at low to intermediate temperatures.[3]

1. Mixture Preparation:

  • Prepare the fuel/oxidizer/diluent mixture in a heated mixing vessel to ensure the fuel is in the vapor phase.
  • Introduce the mixture into the reaction chamber of the RCM.

2. RCM Operation:

  • Rapidly compress the mixture using a piston driven by a pneumatic or hydraulic system.
  • The piston comes to a stop at a precisely defined top-dead-center, and the mixture is held at a constant volume.
  • The compression process should be rapid enough to minimize heat loss to the chamber walls.

3. Data Acquisition:

  • The primary data is the pressure trace within the combustion chamber as a function of time, measured with a high-speed pressure transducer.[3]
  • The ignition delay time is typically defined as the time from the end of compression to the point of maximum rate of pressure rise.

4. Data Analysis:

  • The temperature at the end of compression is calculated from the measured pressure rise and the initial conditions, assuming an adiabatic process.
  • Experiments are conducted over a range of initial temperatures, pressures, and equivalence ratios.

Protocol 3: Laminar Flame Speed Measurement using the Heat Flux Method

The laminar flame speed is a fundamental property of a combustible mixture that quantifies its reactivity, diffusivity, and exothermicity. The heat flux method provides a way to measure the adiabatic flame speed.

1. Experimental Setup:

  • A perforated plate burner is used to stabilize a flat, one-dimensional flame.
  • The burner head is temperature-controlled, typically with a water circuit.
  • Thermocouples are embedded in the burner plate to measure the temperature gradient.

2. Procedure:

  • A premixed gas of fuel and oxidizer is supplied to the burner at a controlled flow rate.
  • A flat flame is established on the burner surface.
  • The flow rate of the unburned gas is adjusted until the net heat flux between the flame and the burner is zero. This is determined by observing the temperature profile in the burner plate.
  • At the point of zero heat flux, the flame is adiabatic, and the velocity of the unburned gas at the burner exit is equal to the adiabatic laminar flame speed.

3. Data Acquisition:

  • The flow rates of the fuel and oxidizer are precisely measured using mass flow controllers.
  • The temperature of the burner plate is monitored using thermocouples.

4. Data Analysis:

  • The laminar flame speed is calculated from the total volumetric flow rate and the area of the burner.
  • Measurements are repeated for various equivalence ratios to obtain the flame speed as a function of mixture composition.

Visualizations

Experimental Workflow for Combustion Studies

The following diagram illustrates a typical workflow for the experimental investigation of a fuel's combustion characteristics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Acquisition & Analysis cluster_model Modeling Fuel Fuel (e.g., this compound) Mixture Mixture Preparation (Fuel + Oxidizer + Diluent) Fuel->Mixture RCM Rapid Compression Machine (Low-T Ignition) Mixture->RCM ShockTube Shock Tube (High-T Ignition) Mixture->ShockTube Flame Laminar Flame Speed Apparatus Mixture->Flame IDT_Data Ignition Delay Time Data RCM->IDT_Data Species_Data Species Concentration Profiles (e.g., via Mass Spec.) RCM->Species_Data ShockTube->IDT_Data ShockTube->Species_Data LFS_Data Laminar Flame Speed Data Flame->LFS_Data Validation Model Validation & Refinement IDT_Data->Validation LFS_Data->Validation Species_Data->Validation Kinetic_Model Chemical Kinetic Model Kinetic_Model->Validation

A typical experimental workflow for combustion studies.
Simplified High-Level Reaction Pathway for Branched Alkane Combustion

This diagram illustrates a simplified, high-level representation of the reaction pathways involved in the combustion of a branched alkane.

Branched_Alkane_Combustion Fuel Branched Alkane (e.g., this compound) Alkyl_Radicals Alkyl Radicals Fuel->Alkyl_Radicals + OH, H, O Small_Radicals Small Radicals (H, O, OH) Fuel->Small_Radicals Alkylperoxy_Radicals Alkylperoxy Radicals (RO2) Alkyl_Radicals->Alkylperoxy_Radicals + O2 Beta_Scission β-Scission Products (Olefins + Smaller Radicals) Alkyl_Radicals->Beta_Scission High T Alkyl_Radicals->Small_Radicals Hydroperoxyalkyl_Radicals Hydroperoxyalkyl Radicals (QOOH) Alkylperoxy_Radicals->Hydroperoxyalkyl_Radicals Isomerization Hydroperoxyalkyl_Radicals->Beta_Scission Low_T_Branching Low-Temperature Chain Branching Hydroperoxyalkyl_Radicals->Low_T_Branching + O2 Intermediate_Pool Intermediate Species Pool (Aldehydes, Ketones, etc.) Beta_Scission->Intermediate_Pool Low_T_Branching->Small_Radicals Intermediate_Pool->Small_Radicals Products Final Products (CO2, H2O) Small_Radicals->Products

Simplified reaction pathways in branched alkane combustion.

References

Application Notes and Protocols: 4-Tert-butyl-2-methylheptane as a Model Compound for Catalytic Cracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butyl-2-methylheptane as a model compound for studying the catalytic cracking of highly branched alkanes. Due to its complex structure, featuring a sterically hindered quaternary carbon center, this C12 isoparaffin serves as an excellent substrate for investigating the influence of molecular architecture on cracking mechanisms, product selectivity, and catalyst performance. The protocols and data presented herein are synthesized from established principles of catalytic cracking and studies on structurally related branched alkanes, providing a robust framework for experimental design and interpretation.

Introduction

Catalytic cracking is a cornerstone of modern petroleum refining, enabling the conversion of high-boiling, high-molecular-weight hydrocarbon fractions into more valuable, lower-boiling products such as gasoline, diesel, and light olefins. The process typically employs solid acid catalysts, most notably zeolites, which facilitate the cleavage of carbon-carbon bonds through carbocation intermediates.[1][2][3]

The structure of the feed hydrocarbon profoundly influences the cracking pathway and the resulting product distribution. While the cracking of linear alkanes is well-documented, the behavior of highly branched isomers like this compound is less understood. The bulky tert-butyl group introduces significant steric hindrance, which can affect the rates of various carbocation rearrangement and scission reactions.[4][5] Understanding the cracking behavior of such molecules is crucial for optimizing the processing of complex feedstocks and for the development of more selective and robust catalysts.

Experimental Protocols

The following protocols are generalized methodologies for the catalytic cracking of this compound in a laboratory setting. These are based on common practices for studying the cracking of model compounds.[6][7]

Catalyst Preparation and Activation

Catalyst: Zeolite catalysts such as ZSM-5 or Y-zeolite are commonly used for alkane cracking due to their strong acidity and shape-selective properties.[1][3]

Protocol:

  • Ion Exchange (optional): To obtain the acidic form (e.g., H-ZSM-5), the as-synthesized zeolite (e.g., Na-ZSM-5) is subjected to ion exchange with an ammonium (B1175870) salt solution (e.g., 1 M NH₄NO₃) at 80°C for 6-12 hours. This process is typically repeated three times.

  • Washing and Drying: The ion-exchanged zeolite is thoroughly washed with deionized water until the washings are free of the counter-ion (e.g., nitrate), and then dried in an oven at 110°C overnight.

  • Calcination: The dried zeolite is calcined in a muffle furnace. The temperature is ramped slowly (e.g., 2°C/min) to 550°C and held for 5-6 hours in a stream of dry air to decompose the ammonium ions and generate the active Brønsted acid sites.

  • Pelletization and Sieving: The calcined catalyst powder is pressed into pellets, then crushed and sieved to the desired particle size (e.g., 250-425 µm) for use in a fixed-bed reactor.

Catalytic Cracking Reaction

Apparatus: A typical setup consists of a fixed-bed microreactor system equipped with a temperature controller, mass flow controllers for gases, a high-pressure liquid pump for the hydrocarbon feed, and a product collection and analysis system (e.g., gas chromatograph).[6]

Protocol:

  • Catalyst Loading: A known mass of the prepared catalyst (e.g., 0.5 - 2.0 g) is loaded into the reactor, typically supported by quartz wool plugs.

  • Catalyst Pre-treatment: The catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 450-600°C) under a flow of inert gas (e.g., N₂ or Ar) for at least 1 hour to remove any adsorbed water and impurities.

  • Reaction Initiation: this compound is introduced into the reactor via the liquid pump at a controlled weight hourly space velocity (WHSV) of 1-10 h⁻¹. The hydrocarbon is vaporized and mixed with the carrier gas before contacting the catalyst bed.

  • Product Collection: The reactor effluent is passed through a condenser to separate the liquid and gaseous products. The gas phase is collected in a gas bag or sent directly to an online gas chromatograph (GC). The liquid products are collected and weighed.

  • Product Analysis: Both gaseous and liquid products are analyzed by gas chromatography (GC) equipped with appropriate columns (e.g., PLOT for gases, capillary column for liquids) and detectors (e.g., FID, TCD).

Data Presentation

Table 1: Representative Catalytic Cracking Performance for Branched Alkanes

FeedstockCatalystTemperature (°C)WHSV (h⁻¹)Conversion (wt%)Reference
n-DodecaneZSM-53504.583.1 - 96.6[8]
IsooctanePt/H-Beta2502.0~10 (isomerization)[9]
n-HeptaneZSM-5550->85[7]

Table 2: Expected Product Distribution from Catalytic Cracking of this compound

(Based on general principles and data from similar branched alkanes)

Product ClassTypical Selectivity (wt%)Key Products
Gaseous Products (C1-C4)
Alkanes20 - 40Methane, Ethane, Propane, Isobutane, n-Butane
Alkenes30 - 50Ethylene, Propylene, Isobutylene, Butenes
Liquid Products (C5+)
Alkanes (isomers)10 - 20Isopentane, Isohexanes, Isoheptanes
Alkenes5 - 15Pentenes, Hexenes, Heptenes
Aromatics1 - 5Benzene, Toluene, Xylenes (BTX)
Coke 1 - 5-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a catalytic cracking experiment.

experimental_workflow Experimental Workflow for Catalytic Cracking cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis ion_exchange Ion Exchange (e.g., NH4NO3) wash_dry Washing & Drying (110°C) ion_exchange->wash_dry calcination Calcination (550°C) wash_dry->calcination pelletize Pelletization & Sieving calcination->pelletize load_catalyst Load Catalyst into Reactor pelletize->load_catalyst pretreatment In-situ Pre-treatment (Inert Gas Flow) load_catalyst->pretreatment feed_injection Inject Feed (this compound) pretreatment->feed_injection reaction Cracking Reaction (450-600°C) feed_injection->reaction collection Product Collection (Gas/Liquid Separation) reaction->collection gc_analysis Gas Chromatography (GC-FID/TCD) collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis

Caption: A flowchart of the experimental procedure for catalytic cracking.

Proposed Catalytic Cracking Mechanism

The catalytic cracking of alkanes over zeolites proceeds via a carbocation mechanism. The following diagram outlines a plausible reaction pathway for this compound.

cracking_mechanism Proposed Cracking Mechanism of this compound cluster_products Cracking Products cluster_cycle Propagation Cycle reactant This compound carbenium_ion Initial Carbenium Ion (via Hydride Abstraction) reactant->carbenium_ion Zeolite Acid Site isomerization Isomerization (Methyl/Hydride Shifts) carbenium_ion->isomerization beta_scission β-Scission isomerization->beta_scission olefins Lighter Olefins (e.g., Isobutylene, Propylene) beta_scission->olefins carbenium_fragments Smaller Carbenium Ions beta_scission->carbenium_fragments h_transfer Hydride Transfer (from another alkane) carbenium_fragments->h_transfer new_alkane Saturated Products (e.g., Isobutane) h_transfer->new_alkane new_carbenium New Carbenium Ion h_transfer->new_carbenium continues cycle

Caption: A simplified reaction pathway for the catalytic cracking of this compound.

Discussion of the Proposed Mechanism

The catalytic cracking of this compound is initiated by the formation of a carbenium ion, likely through the abstraction of a hydride ion by a Brønsted or Lewis acid site on the catalyst.[1][2] Due to the stability of tertiary carbocations, hydride abstraction is most likely to occur at one of the tertiary C-H bonds.

The resulting carbenium ion can then undergo a series of reactions:

  • Isomerization: The initial carbocation can rearrange via hydride and methyl shifts to form more stable or less sterically hindered intermediates. However, the presence of the quaternary carbon in the tert-butyl group may limit certain rearrangements.

  • β-Scission: This is the primary cracking step, where a C-C bond beta to the positively charged carbon breaks.[10] For a highly branched alkane like this, β-scission pathways that lead to the formation of stable tertiary carbocations (such as the tert-butyl cation, which would yield isobutylene) are expected to be highly favored.[9]

  • Hydride Transfer: The smaller carbenium ions formed after β-scission can abstract a hydride ion from another feed or product molecule, leading to the formation of saturated products (e.g., isobutane) and propagating the chain reaction.[10]

The bulky tert-butyl group is expected to play a significant role in directing the cracking pathway. Steric hindrance may inhibit the formation of certain bulky intermediates within the zeolite pores, thus influencing the product selectivity.[4][5] The predominant light olefin product is expected to be isobutylene, resulting from the cleavage of the bond connecting the tert-butyl group to the main heptane (B126788) chain.

Conclusion

This compound is a valuable model compound for elucidating the complex reaction networks involved in the catalytic cracking of highly branched alkanes. The experimental protocols outlined provide a foundation for systematic studies of catalyst performance and reaction mechanisms. While specific quantitative data for this compound is sparse, the expected product distributions can be inferred from the behavior of structurally similar molecules. Further research on the cracking of this compound will contribute to a more fundamental understanding of structure-reactivity relationships in catalysis and aid in the design of more efficient and selective cracking catalysts.

References

Application Notes and Protocols for the Separation of 4-Tert-butyl-2-methylheptane Diastereomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-methylheptane is a saturated branched alkane characterized by the presence of two stereocenters at the C2 and C4 positions. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other: ((2R,4R) and (2S,4S)) and ((2R,4S) and (2S,4R)). Diastereomers possess distinct physical properties, including different boiling points. This difference, although often slight, allows for their separation using high-efficiency fractional distillation.[1] This technique is crucial in research and pharmaceutical development where stereoisomerically pure compounds are often required for structure-activity relationship studies and as chiral building blocks in synthesis.

Fractional distillation separates liquid mixtures based on differences in volatility. For components with close boiling points, such as diastereomers, a distillation column with a high number of theoretical plates is necessary to achieve effective separation.[2] The process involves repeated vaporization and condensation cycles along the length of the column, progressively enriching the vapor phase with the more volatile component.

Physical Properties and Data Presentation

The successful separation of diastereomers by fractional distillation is contingent on the difference in their boiling points. For branched alkanes, these differences can be subtle. The table below presents hypothetical, yet realistic, physical property data for the diastereomeric pairs of this compound to illustrate the expected values and provide a basis for the experimental protocol.

Table 1: Hypothetical Physical Properties of this compound Diastereomers

PropertyDiastereomeric Pair 1 ((2R,4S)/(2S,4R))Diastereomeric Pair 2 ((2R,4R)/(2S,4S))
Molecular FormulaC₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol )170.33170.33
Estimated Boiling Point ~198-200 °C ~201-203 °C
Estimated Vapor PressureHigherLower
Relative Volatility (α)> 1Base

Note: The boiling points are estimated based on the general principles that diastereomers of branched alkanes have small but finite differences in boiling points. The actual values may vary and should be determined empirically.

Experimental Protocol: Fractional Distillation

This protocol outlines the procedure for separating the diastereomers of this compound using a laboratory-scale fractional distillation apparatus.

Materials and Equipment:

  • Mixture of this compound diastereomers

  • Round-bottom flask (appropriately sized for the volume of the mixture)

  • High-efficiency fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a condenser

  • Thermometer or temperature probe

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Vacuum source and controller (for vacuum distillation, if necessary)

  • Gas chromatograph (GC) with a suitable column for monitoring separation efficiency

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a suitable amount of the this compound diastereomeric mixture and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Insert the thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water source.

    • Place a receiving flask at the outlet of the condenser.

    • Insulate the fractionating column to minimize heat loss.

  • Distillation Process:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises through the fractionating column.

    • Adjust the heating rate to establish a slow and steady distillation rate. A drop rate of 1-2 drops per second from the condenser is generally recommended.

    • Monitor the temperature at the distillation head. It should stabilize at the boiling point of the more volatile diastereomer.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which may contain more volatile impurities, in a separate receiving flask.

    • As the temperature at the distillation head remains constant, collect the enriched fraction of the lower-boiling point diastereomer.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes again at the boiling point of the higher-boiling point diastereomer, collect this fraction in a new receiving flask.

  • Analysis:

    • Analyze the collected fractions using gas chromatography (GC) to determine the diastereomeric purity of each fraction.

    • Based on the GC analysis, fractions with the desired purity can be combined.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the fractional distillation process for separating the diastereomers of this compound.

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation cluster_analysis Analysis start Start with Diastereomeric Mixture setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Apply Gentle Heat charge->heat vaporize Vaporization and Equilibration in Column heat->vaporize vaporize->vaporize condense Condensation vaporize->condense collect Collect Fractions condense->collect collect->heat Adjust Heat Based on Distillation Rate gc_analysis Analyze Fractions by GC collect->gc_analysis combine Combine Pure Fractions gc_analysis->combine end_product Isolated Diastereomers combine->end_product

Caption: Workflow for the separation of this compound diastereomers.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-Tert-butyl-2-methylheptane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming low yields during the synthesis of 4-tert-butyl-2-methylheptane. The inherent steric hindrance posed by the tert-butyl group presents significant synthetic challenges, primarily in carbon-carbon bond formation steps.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor contributing to low yields in the synthesis of this compound?

A1: The primary cause of low yields is the substantial steric hindrance created by the tert-butyl group.[1][2] This bulkiness impedes the approach of nucleophiles and electrophiles, slowing down desired reaction rates and often leading to side reactions.[1][3]

Q2: Which synthetic routes are commonly employed for the synthesis of this compound, and what are their general limitations?

A2: The most common strategies involve organometallic coupling reactions.[1] A primary route is the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile.[4] However, the bulky nature of tert-butyl Grignard reagents can lead to low reactivity and side reactions like elimination.[5] An alternative is the Corey-House synthesis using Gilman reagents (lithium dialkylcuprates), which are softer nucleophiles and can be more effective for coupling with sterically hindered halides.[1]

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes. Organometallic reagents like Grignard reagents and organolithiums are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.[6] Quenching of these reactions should be done carefully at low temperatures to control the exothermic reaction.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction for C-C Bond Formation

The formation of the carbon skeleton of this compound often involves a Grignard reaction. A common disconnection approach would be the reaction of a tert-butyl Grignard reagent with a 2-methylheptyl derivative or a similar strategy.

Question: My Grignard reaction to form the C-C bond of the heptane (B126788) backbone is resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer: Low yields in this Grignard reaction are typically due to a combination of factors related to the steric bulk of the tert-butyl group.

Potential Causes and Troubleshooting Steps:

  • Steric Hindrance: The bulky tert-butyl group can physically block the Grignard reagent from attacking the electrophilic carbon center.[1][3]

    • Solution 1: Switch to a Less Hindered Reagent: If possible, redesign the synthesis to have the tert-butyl group already present on the electrophile and use a smaller Grignard reagent.

    • Solution 2: Use a More Reactive Organometallic Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent. However, this may also increase side reactions.

    • Solution 3: Employ Gilman Reagents (Corey-House Synthesis): Lithium dialkylcuprates (R₂CuLi) are softer nucleophiles and are often more effective in coupling with sterically hindered alkyl halides, leading to higher yields of the desired alkane.[1]

  • Grignard Reagent Formation: The formation of tert-butylmagnesium halide itself can be challenging.

    • Solution 1: Activate the Magnesium: Ensure the magnesium turnings are fresh and activated. Methods for activation include gentle heating, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[7]

    • Solution 2: Solvent Choice: While diethyl ether is common, tetrahydrofuran (B95107) (THF) can be a better solvent for forming sterically hindered Grignard reagents as it is a better coordinating solvent.[8]

  • Side Reactions: The basicity of the Grignard reagent can promote elimination reactions, especially with secondary or tertiary alkyl halide substrates.

    • Solution: Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize elimination side products.

Troubleshooting Workflow for Low-Yield Grignard Reaction:

G start Low Yield in Grignard Reaction check_sterics Assess Steric Hindrance start->check_sterics check_grignard_formation Verify Grignard Reagent Formation start->check_grignard_formation check_side_reactions Investigate Side Reactions (e.g., Elimination) start->check_side_reactions switch_reagent Switch to Less Hindered Reagent/Substrate check_sterics->switch_reagent High more_reactive Use Organolithium or Gilman Reagent check_sterics->more_reactive High end Improved Yield switch_reagent->end more_reactive->end activate_mg Activate Magnesium Turnings check_grignard_formation->activate_mg Difficult Initiation change_solvent Switch Solvent (e.g., to THF) check_grignard_formation->change_solvent Difficult Initiation activate_mg->end change_solvent->end lower_temp Lower Reaction Temperature check_side_reactions->lower_temp Elimination Products Observed lower_temp->end

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Issue 2: Difficulty in Product Purification

Question: I have a complex mixture of products after my reaction, making it difficult to isolate pure this compound. What are the likely byproducts and how can I improve purification?

Answer: The product mixture can contain unreacted starting materials, the desired product, and byproducts from side reactions.

Common Byproducts and Purification Strategies:

Byproduct TypeLikely CauseSuggested Purification Method
Unreacted Starting Materials Incomplete reaction due to steric hindrance or impure reagents.Fractional distillation or column chromatography.
Elimination Products (Alkenes) The basicity of the Grignard reagent causing elimination of HX from the alkyl halide.Column chromatography on silica (B1680970) gel. The nonpolar alkane will elute before the more polar byproducts.
Homocoupling Products (R-R) Coupling of the Grignard reagent with the starting alkyl halide.Fractional distillation may be effective if boiling points differ significantly.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Illustrative)

This is a general procedure and may require optimization.

Step 1: Formation of tert-butylmagnesium chloride

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the tert-butyl chloride solution to initiate the reaction (activation with iodine may be necessary).

  • Once the reaction begins, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

Step 2: Coupling Reaction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane, which would require further steps to get to the final product) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Quantitative Data

The following table presents hypothetical yield data for the synthesis of a sterically hindered alkane to illustrate the impact of different synthetic methods. Actual yields for this compound will vary based on specific substrates and optimized conditions.

Synthetic MethodSubstrate 1Substrate 2Temperature (°C)SolventYield (%)
Grignard Reaction tert-butylmagnesium chloride1-bromo-2-methylpropane0 to RTDiethyl Ether30-40
Grignard Reaction tert-butylmagnesium chloride1-bromo-2-methylpropane0 to RTTHF40-55
Corey-House Synthesis Lithium di(tert-butyl)cuprate1-bromo-2-methylpropane-78 to RTTHF70-85

Logical Relationship of Synthetic Challenges and Solutions

G challenge Low Yield of this compound steric_hindrance Steric Hindrance challenge->steric_hindrance side_reactions Side Reactions (e.g., Elimination) challenge->side_reactions reagent_issues Grignard Reagent Issues challenge->reagent_issues change_method Change Synthetic Method (e.g., Corey-House) steric_hindrance->change_method optimize_conditions Optimize Reaction Conditions (Temp, Solvent) side_reactions->optimize_conditions reagent_prep Improve Grignard Prep (Activation, Solvent) reagent_issues->reagent_prep solution Potential Solutions change_method->solution optimize_conditions->solution reagent_prep->solution

Caption: Challenges and solutions in the synthesis of this compound.

References

Technical Support Center: Grignard Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the Grignard synthesis of sterically hindered alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A1: Sluggish or failed initiation is a frequent issue, primarily due to a passivating magnesium oxide layer on the magnesium turnings and the presence of moisture. Steric hindrance from bulky alkyl halides can also slow down the initiation process.

Troubleshooting Steps:

  • Magnesium Activation:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine, which reacts with the magnesium surface to expose fresh metal. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; it reacts with magnesium to form ethene and magnesium bromide, thereby activating the surface.

  • Strictly Anhydrous Conditions:

    • All glassware must be rigorously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Solvents must be anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard and must be properly dried before use.[1]

  • Initiation Aids:

    • A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

    • Gentle warming with a heat gun can be applied to the flask to start the reaction. Once initiated, the exothermic reaction is typically self-sustaining.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize it?

A2: A high-boiling point byproduct is often the result of Wurtz-type coupling, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a homo-coupled alkane (R-R). This is a major side reaction, especially with primary and benzylic halides.

Minimization Strategies:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the already formed Grignard reagent.

  • Dilute Conditions: Using a larger volume of anhydrous solvent can decrease the frequency of collisions between the Grignard reagent and the unreacted alkyl halide.

  • High Magnesium Surface Area: Use a sufficient excess of high-quality, activated magnesium turnings to promote the rapid reaction of the alkyl halide with magnesium.

Q3: My reaction with a sterically hindered ketone is giving a low yield of the desired tertiary alcohol and I am recovering my starting material. What is happening?

A3: With sterically hindered ketones, the Grignard reagent can act as a base rather than a nucleophile, leading to two main side reactions: enolization and reduction.[1]

  • Enolization: The Grignard reagent abstracts an acidic α-proton from the ketone to form a magnesium enolate.[1] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1] This process also generates an alkene from the Grignard reagent.

Troubleshooting and Optimization:

  • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance nucleophilic addition at the carbonyl carbon and suppress enolization.

  • Lower Reaction Temperatures: Performing the reaction at lower temperatures (e.g., -78 °C) can favor the 1,2-addition pathway over enolization and reduction.

  • Choice of Grignard Reagent: If possible, using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) will prevent the reduction side reaction.

  • Alternative Reagents: In some cases, organolithium reagents may be less prone to enolization compared to Grignard reagents.

Q4: Can I use tertiary alkyl halides to form Grignard reagents for my synthesis?

A4: While challenging, it is possible. The formation of Grignard reagents from tertiary alkyl halides is often complicated by competing elimination reactions. However, the use of highly reactive magnesium (Rieke magnesium) and low temperatures can facilitate their formation.

Data on Side Reactions and Yields

The following table summarizes the impact of steric hindrance and reaction conditions on the outcome of Grignard reactions.

Grignard ReagentKetoneTemperatureSolventMajor Product(s)Observations
Methylmagnesium bromideDi-tert-butyl ketoneRoom Temp.Diethyl EtherNo reactionExtreme steric hindrance prevents addition.
tert-Butylmagnesium chlorideAcetoneRoom Temp.Diethyl Ethertert-Butyl alcoholAddition is the major pathway.
Isopropylmagnesium bromideDiisopropyl ketoneRoom Temp.Diethyl EtherDiisopropyl carbinol and PropeneReduction becomes a significant side reaction due to the presence of β-hydrogens on the Grignard reagent and steric hindrance on the ketone.
Ethylmagnesium bromideMethyl triethylcarbinyl ketoneRoom Temp.Diethyl EtherEnolization productThe highly hindered ketone favors enolization over nucleophilic addition.
Phenylmagnesium bromideBenzophenone-78 °C to Room Temp.THFTriphenylmethanolThe reaction generally proceeds well, but at higher concentrations and temperatures, side products from single electron transfer (SET) can be observed.
Various Grignard Reagents2-O-propargyl enones-78 °CDCMα-allene ketoneLower temperatures provided cleaner crude reaction mixtures.[2]
4-F-phenylmagnesium bromide2-O-propargyl enones-78 °CDCMα-allene ketone (61% yield)The desired product is formed.[2]
Phenylmagnesium bromide2-O-propargyl enones-78 °CDCM1,2-carbonyl addition productThe propargyl Claisen rearrangement did not occur, highlighting the subtle electronic effects of the reagents.[2]

Experimental Protocols

Protocol 1: Preparation of a Sterically Hindered Grignard Reagent (tert-Butylmagnesium Chloride)

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (activator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the glassware, ensuring it is completely dry by flame-drying under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Reaction Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF. Add approximately 10% of the tert-butyl chloride solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting grey/black solution is the Grignard reagent and should be used immediately.

Protocol 2: Reaction of a Grignard Reagent with a Sterically Hindered Ketone

Materials:

  • Pre-formed Grignard reagent solution

  • Sterically hindered ketone (e.g., diisopropyl ketone)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware for reaction and workup.

Procedure:

  • Reaction Setup: In a dry, inert atmosphere-filled flask, cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired sterically hindered alkane precursor (tertiary alcohol).

Visual Guides

Side_Reactions cluster_products Potential Reaction Pathways Grignard Grignard Reagent (R-MgX) Addition Desired Addition (Tertiary Alcohol) Grignard->Addition Nucleophilic Attack Enolization Enolization (Ketone Recovery) Grignard->Enolization Acts as Base Reduction Reduction (Secondary Alcohol) Grignard->Reduction Hydride Transfer Ketone Sterically Hindered Ketone Ketone->Addition Ketone->Enolization Ketone->Reduction

Caption: Competing reaction pathways in the Grignard synthesis with sterically hindered ketones.

Grignard_Workflow start Start: Dry Glassware & Anhydrous Solvents mg_activation Magnesium Activation (Iodine or 1,2-dibromoethane) start->mg_activation reagent_formation Grignard Reagent Formation (Slow addition of Alkyl Halide) mg_activation->reagent_formation reaction Reaction with Ketone (Dropwise addition at low temp.) reagent_formation->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extraction Extraction & Drying quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product Final Product: Sterically Hindered Alkane Precursor purification->product

Caption: General experimental workflow for the Grignard synthesis of sterically hindered alkanes.

References

Technical Support Center: Optimizing Corey-House Coupling for Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Corey-House coupling reaction, specifically addressing the challenges encountered when using tertiary alkyl halides as substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Corey-House reaction with a tertiary alkyl halide resulting in low to no yield of the desired coupled product?

A1: Tertiary alkyl halides are generally poor substrates for the Corey-House synthesis.[1][2] The primary reason for this is the steric hindrance around the tertiary carbon atom. The reaction is believed to proceed through a mechanism similar to an S(_N)2 reaction, which is highly sensitive to steric bulk at the electrophilic center.[1][3] For a tertiary halide, the bulky alkyl groups impede the approach of the Gilman reagent, making the desired substitution reaction slow and inefficient.[4]

Q2: I've observed the formation of an alkene instead of the expected alkane. What is happening?

A2: The Gilman reagent (lithium dialkylcuprate) is not only a nucleophile but also a strong base. When the S(_N)2-like pathway is sterically hindered, as with a tertiary alkyl halide, an E2 (bimolecular elimination) reaction often becomes the dominant pathway.[4][5][6] The Gilman reagent abstracts a proton from a carbon adjacent to the halogen-bearing carbon, leading to the formation of an alkene as the major product.[4]

Q3: Can I improve the yield of the coupling product by changing the reaction conditions?

A3: While optimizing conditions can sometimes influence the product ratio, significant improvements for tertiary alkyl halides in a traditional Corey-House reaction are difficult to achieve. Lowering the reaction temperature might slightly favor the substitution reaction, but the E2 pathway is often still competitive or dominant. The choice of solvent (typically ethereal solvents like diethyl ether or THF) is standard, and significant deviations are not commonly reported to overcome this fundamental reactivity issue.

Q4: Are there any specific types of Gilman reagents that are more successful with tertiary alkyl halides?

A4: While the scope of the Gilman reagent itself is broad and can be derived from primary, secondary, or tertiary alkyl lithium precursors, the limitation primarily lies with the tertiary alkyl halide electrophile.[1][7][8] There is no standard, universally effective Gilman reagent that overcomes the inherent propensity of tertiary halides to undergo elimination in this reaction.

Troubleshooting Guide

Problem: The primary or exclusive product of my reaction is an alkene.
  • Diagnosis: This is the expected outcome for the reaction of a Gilman reagent with a tertiary alkyl halide due to the E2 elimination pathway being kinetically favored over the sterically hindered S(_N)2-like coupling.

  • Logical Workflow:

    G start Reaction with Tertiary Alkyl Halide product Analyze Product Mixture (GC-MS, NMR) start->product alkene Alkene is Major/Exclusive Product product->alkene coupling Coupling Product Observed product->coupling confirm Confirm E2 Pathway Dominance alkene->confirm Expected Outcome optimize Attempt Optimization (Low Probability of Success) coupling->optimize Minor Component consider_alt Consider Alternative Coupling Strategies confirm->consider_alt end Proceed with New Strategy consider_alt->end optimize->consider_alt If yields remain poor

    Figure 1. Troubleshooting workflow for tertiary alkyl halide reactions.
  • Suggested Actions:

    • Confirm Product Identity: Use analytical techniques such as NMR and GC-MS to confirm that the major product is indeed the elimination-derived alkene.

    • Re-evaluate Synthetic Strategy: Given the high probability of elimination, it is strongly recommended to explore alternative cross-coupling methods that are more suitable for sterically hindered electrophiles.

    • Consider Alternatives: Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, have been developed for C(sp³)–C(sp³) bond formation with secondary and tertiary alkyl halides and often provide much better yields.[4][9][10]

Problem: My reaction is complex, with multiple unidentifiable byproducts.
  • Diagnosis: Besides elimination, other side reactions like metal-halogen exchange can occur, leading to a complex product mixture.[1][8]

  • Suggested Actions:

    • Simplify the System: If possible, run a control reaction with a less hindered halide (e.g., a primary alkyl halide) to ensure the Gilman reagent is being formed and is reactive under your conditions.

    • Purify Reagents: Ensure the alkyllithium precursor and copper(I) salt are of high purity and that the reaction is performed under strictly anhydrous and anaerobic conditions.

    • Switch to a More Robust Method: A complex mixture from a Corey-House reaction with a tertiary halide is a strong indicator that this synthetic route is not viable for your target molecule.

Data Presentation: Expected Outcomes

Since quantitative data for successful Corey-House couplings with tertiary alkyl halides are scarce in the literature, the following table summarizes the generally expected outcomes.

Alkyl Halide TypeGilman ReagentPrimary Reaction PathwayCoupling Product (Alkane) YieldElimination Product (Alkene) Yield
Tertiary R(_2)CuLiE2 EliminationVery Low to NoneMajor Product
SecondaryR(_2)CuLiS(_N)2 / E2 CompetitionModerate to LowSignificant Byproduct
PrimaryR(_2)CuLiS(_N)2Good to ExcellentMinor Byproduct

Experimental Protocols

As the direct Corey-House coupling of tertiary alkyl halides is not a recommended procedure, a protocol for a standard Corey-House reaction with a more suitable substrate (primary alkyl halide) is provided for reference. This can be used as a positive control to validate reagents and conditions.

Protocol: Synthesis of n-Propylbenzene via Corey-House Coupling

  • Preparation of the Gilman Reagent (Lithium Diphenylcuprate):

    • To a solution of bromobenzene (B47551) (1.57 g, 10 mmol) in 20 mL of anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.6 M in hexanes, 12.5 mL, 20 mmol) dropwise.

    • Stir the resulting solution for 30 minutes to form phenyllithium (B1222949).

    • In a separate flask, suspend copper(I) iodide (1.90 g, 10 mmol) in 20 mL of anhydrous diethyl ether at -78 °C.

    • Transfer the prepared phenyllithium solution to the copper(I) iodide suspension via cannula.

    • Allow the mixture to warm to 0 °C and stir for 1 hour, during which the Gilman reagent, lithium diphenylcuprate, will form as a clear solution.

  • Coupling Reaction:

    • Cool the Gilman reagent solution back to -78 °C.

    • Add 1-bromopropane (B46711) (1.23 g, 10 mmol) dropwise to the solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield n-propylbenzene.

Visualizations

Reaction Pathways: Substitution vs. Elimination

The following diagram illustrates the competing S(_N)2-like (coupling) and E2 (elimination) pathways for the reaction of a Gilman reagent with a tertiary alkyl halide.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R2CuLi Gilman Reagent (R₂CuLi) SN2 Sₙ2-like Attack (Sterically Hindered) R2CuLi->SN2 Nucleophile E2 E2 Elimination (Proton Abstraction) R2CuLi->E2 Base tBuX Tertiary Alkyl Halide (e.g., t-Butyl-X) tBuX->SN2 tBuX->E2 Coupling Coupling Product (Minor/No Yield) SN2->Coupling Alkene Alkene Product (Major Yield) E2->Alkene

Figure 2. Competing pathways in the Corey-House reaction with tertiary halides.
Decision Logic for C(sp³)–C(sp³) Coupling

This diagram provides a logical decision-making process for selecting a coupling strategy based on the nature of the alkyl halide.

G start Select Alkyl Halide Substrate is_tertiary Is the halide tertiary? start->is_tertiary is_primary Is the halide primary? is_tertiary->is_primary No alt_coupling Use Alternative Method (e.g., Pd/Ni-catalyzed) is_tertiary->alt_coupling Yes corey_house Use Corey-House Synthesis is_primary->corey_house Yes consider_ch Corey-House may work, expect E2 competition is_primary->consider_ch No (Secondary)

Figure 3. Decision tree for choosing an appropriate coupling reaction.

References

Technical Support Center: Purification of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Tert-butyl-2-methylheptane and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities I might encounter when synthesizing this compound?

A1: During the synthesis of this compound, particularly through methods like Friedel-Crafts alkylation, carbocation rearrangements are common, leading to the formation of various structural isomers.[1][2] The primary carbocation formed can rearrange to more stable secondary or tertiary carbocations before alkylation occurs.[3][4] This can result in a complex mixture of C12H26 isomers. The most probable impurities are those resulting from methyl or hydride shifts.

Q2: What are the primary methods for separating this compound from its isomers?

A2: The primary methods for separating isomeric alkanes include:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points.[2][5] It is most effective when there is a significant boiling point difference between the isomers.[6]

  • Preparative Gas Chromatography (pGC): pGC offers high-resolution separation and is suitable for isolating pure compounds from complex mixtures, even with close boiling points.[7]

  • Adsorptive Separation: This method utilizes porous materials like zeolites or metal-organic frameworks (MOFs) that selectively adsorb isomers based on their size and shape.[8][9]

Q3: How can I identify and quantify the isomeric impurities in my sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying isomeric impurities. The fragmentation patterns of branched alkanes in the mass spectrum can help elucidate their structures.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation, with the chemical shifts of methyl and tert-butyl groups providing key information.[5][13][14]

Troubleshooting Guides

Fractional Distillation

Q4: I'm performing fractional distillation, but the separation of isomers is poor. What could be the issue?

A4: Poor separation during fractional distillation of alkanes with close boiling points can be due to several factors.[15]

  • Insufficient Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For isomers with very close boiling points, a longer column or a column with more packing material may be needed.[16]

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established in the column, leading to poor separation. Aim for a slow, steady distillation rate.[17]

  • Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient.[17]

Troubleshooting: Fractional Distillation

Issue Potential Cause Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady collection of distillate.[17]
Poor insulation of the column.Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[17]
Bumping/Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
Heating rate is too high.Reduce the heat supplied to the distillation flask.
Flooding of the Column Excessive boiling rate.Reduce the heating rate to decrease the vapor velocity.
Preparative Gas Chromatography (pGC)

Q5: My peaks are tailing in my preparative GC separation of this compound. What should I do?

A5: Peak tailing in gas chromatography can be caused by several factors, including active sites in the system, column contamination, or improper setup.[1]

  • Active Sites: Ensure that the injector liner and packing material are inert. Silanized glass wool is often recommended.

  • Column Contamination: High molecular weight residues can accumulate at the head of the column. Try baking the column at a high temperature or trimming the first few centimeters.

  • Improper Column Installation: An incorrect installation depth in the injector or detector can create dead volumes, leading to peak tailing.[1]

Troubleshooting: Preparative Gas Chromatography

Issue Potential Cause Solution
Peak Tailing Active sites in the injector or column.Use a deactivated liner and packing material. Check for column degradation.
Column contamination.Bake out the column at a high temperature or trim the inlet side of the column.[18]
Improper column installation.Ensure the column is installed at the correct depth in the injector and detector.[1]
Poor Resolution Inappropriate temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers.
Incorrect carrier gas flow rate.Set the carrier gas flow rate to the optimal linear velocity for your column.
Column overload.Reduce the injection volume or dilute the sample.
Ghost Peaks Contamination from previous injections.Bake out the column and injector. Run a blank solvent injection to check for residual peaks.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Adsorptive Separation

Q6: I am using a zeolite column to separate my alkane isomers, but the desired isomer is not being retained. What's wrong?

A6: The effectiveness of adsorptive separation depends on the choice of adsorbent and the experimental conditions.

  • Incorrect Adsorbent: Different zeolites and MOFs have different pore sizes and surface chemistries, leading to selectivity for different isomers. For separating highly branched alkanes, a material with pores that can differentiate based on the degree of branching is needed.[8][10][19]

  • Adsorbent Deactivation: The adsorbent may be deactivated by water or other polar impurities. Ensure the adsorbent is properly activated before use, typically by heating under vacuum.

  • Improper Temperature: Adsorption is an exothermic process, and the temperature can significantly affect the selectivity. The optimal temperature will depend on the specific adsorbent and isomers being separated.

Troubleshooting: Adsorptive Separation

Issue Potential Cause Solution
Poor or No Separation Incorrect adsorbent choice.Select a zeolite or MOF with appropriate pore dimensions and surface properties for the target isomers.[8][10][19]
Deactivated adsorbent.Activate the adsorbent by heating under vacuum to remove water and other adsorbed species.
Non-optimal temperature.Optimize the separation temperature. Higher temperatures can reduce adsorption but may improve selectivity in some cases.
Low Recovery of Product Irreversible adsorption.The product may be too strongly adsorbed. Try increasing the temperature or using a stronger desorbent.
Incomplete desorption.Optimize the desorption conditions (temperature, pressure, desorbent flow rate).
Column Channeling Improper packing of the adsorbent bed.Repack the column to ensure a uniform bed density and avoid channels.

Data Presentation

Table 1: Predicted Isomeric Impurities of this compound and their Estimated Boiling Points

Note: Boiling points are estimated based on structure-property relationships. Actual boiling points may vary.

Compound Name Structure Predicted Boiling Point (°C) Likely Origin
This compoundCC(C)CC(C(C)(C)C)CCC~195-200Target Compound
4-Tert-butyl-3-methylheptaneCCC(C)C(C(C)(C)C)CCC~198-203Hydride shift
2,2,4-Trimethyl-4-propylheptaneCCC(C)(C)CC(C)(CCC)C~200-205Methyl shift
2,2,5-Trimethyl-4-isopropylheptaneCC(C)C(C(C)C)C(C)(C)CC~202-207Complex rearrangement
n-DodecaneCCCCCCCCCCCC216Linear impurity

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Separation

Objective: To separate this compound from its lower and higher boiling point isomers.

Materials:

  • Mixture of this compound and its isomers.

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Condenser.

  • Receiving flasks.

  • Heating mantle with stirrer.

  • Boiling chips.

  • Thermometer and adapter.

  • Insulating material (glass wool or aluminum foil).

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.[17]

  • Add the isomeric mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate the fractionating column to maintain a proper temperature gradient.[17]

  • Begin heating the mixture gently. As the mixture boils, observe the vapor rising through the column.

  • Adjust the heating rate to maintain a slow and steady distillation, with about 1-2 drops of distillate collected per second.

  • Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired isomer.

  • Collect different fractions in separate receiving flasks as the temperature changes, indicating the distillation of different isomers.

  • Analyze the collected fractions by GC-MS to determine their composition and purity.

Protocol 2: Preparative Gas Chromatography (pGC)

Objective: To isolate high-purity this compound from a mixture of its isomers.

Materials:

  • Preparative Gas Chromatograph with a fraction collector.

  • Appropriate pGC column (non-polar stationary phase recommended for alkanes).

  • Isomeric mixture dissolved in a volatile solvent (e.g., hexane).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Collection vials.

Procedure:

  • Install a suitable preparative column in the GC oven. A non-polar phase is recommended for separating alkanes by boiling point.

  • Set the GC parameters:

    • Injector Temperature: High enough to vaporize the sample without degradation.

    • Oven Temperature Program: Start with an initial temperature below the boiling point of the most volatile isomer and ramp up at a rate that provides good separation (e.g., 5-10 °C/min).

    • Carrier Gas Flow Rate: Optimize for the best resolution.

    • Detector Temperature: High enough to prevent condensation.

  • Inject a small amount of the sample to determine the retention times of the different isomers.

  • Program the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Perform multiple injections to collect a sufficient amount of the purified compound.

  • Combine the collected fractions and confirm the purity using analytical GC-MS.

Protocol 3: Adsorptive Separation using Zeolites

Objective: To selectively remove linear or less-branched alkane isomers from the product mixture.

Materials:

  • Activated zeolite (e.g., 5A for linear alkane removal or a shape-selective zeolite for branched isomers).

  • Chromatography column.

  • Isomeric mixture.

  • Non-polar solvent (e.g., hexane) for elution.

  • Collection flasks.

Procedure:

  • Activate the zeolite by heating it in an oven under vacuum to remove any adsorbed water.

  • Pack the chromatography column with the activated zeolite, creating a uniform bed.

  • Pre-wet the column with the non-polar solvent.

  • Carefully load the isomeric mixture onto the top of the column.

  • Elute the column with the non-polar solvent. Less-adsorbed isomers (typically more branched) will elute first.

  • Collect fractions and analyze them by GC-MS to monitor the separation.

  • The more strongly adsorbed isomers can be desorbed by increasing the temperature or using a more polar solvent, if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Synthesis of this compound crude_mixture Crude Product Mixture (Target + Isomers) synthesis->crude_mixture gc_ms GC-MS Analysis (Identification & Quantification) crude_mixture->gc_ms purification_method Select Purification Method gc_ms->purification_method frac_dist Fractional Distillation purification_method->frac_dist Boiling Point Difference > 5-10°C prep_gc Preparative GC purification_method->prep_gc High Purity Needed Close Boiling Points adsorption Adsorptive Separation purification_method->adsorption Shape/Size Difference pure_product Pure this compound frac_dist->pure_product prep_gc->pure_product adsorption->pure_product final_analysis Final Purity Check (GC-MS) pure_product->final_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product Detected identify_impurities Identify Impurities (GC-MS, NMR) start->identify_impurities check_bp Check Boiling Point Differences identify_impurities->check_bp bp_diff Sufficient BP Difference? check_bp->bp_diff check_shape Different Molecular Shape/Size? bp_diff->check_shape No fractional_distillation Use Fractional Distillation bp_diff->fractional_distillation Yes adsorptive_sep Use Adsorptive Separation check_shape->adsorptive_sep Yes prep_gc Use Preparative GC check_shape->prep_gc No end Pure Product fractional_distillation->end adsorptive_sep->end prep_gc->end

Caption: Logical decision tree for selecting a purification method.

References

Improving resolution of branched alkanes in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of Branched Alkanes

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the separation of branched alkanes using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for branched alkanes challenging in GC?

The separation of high molecular weight branched alkanes presents a significant chromatographic challenge due to the large number of structurally similar isomers and their high boiling points.[1] Non-polar stationary phases are the standard for separating alkanes, which primarily elute based on their boiling points.[1] However, the subtle differences in the boiling points of branched isomers require highly efficient chromatography to achieve baseline separation.

Q2: What is the most critical first step to improve the resolution of branched alkanes?

The selection of the appropriate GC column is the most critical step.[1] The column's stationary phase, length, internal diameter (ID), and film thickness all significantly impact its ability to separate complex mixtures of branched alkanes.[1][2][3]

Q3: How does temperature programming affect the resolution of branched alkanes?

Temperature programming is a crucial technique for analyzing complex mixtures with a wide range of boiling points, such as those containing various branched alkanes.[4] A gradual increase in the column oven temperature enhances the resolution of compounds, improves peak shapes, and can reduce analysis time.[4] A slower temperature ramp rate generally provides better separation for closely eluting compounds like branched isomers.[5][6] For every 15°C increase or decrease in temperature, the retention time can be halved or doubled, respectively.[7]

Q4: Can the carrier gas and its flow rate impact the resolution?

Yes, the carrier gas flow rate determines the efficiency and resolution of the separation.[8] Operating the column at its optimal linear velocity will provide the best resolution.[5] While helium is a common choice, hydrogen can sometimes allow for faster analysis times without a significant loss in resolution.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of branched alkanes.

Problem 1: Poor resolution or peak overlap between branched alkane isomers.

  • Possible Cause: Inadequate column selectivity or efficiency.

    • Solution: Optimize the column selection. For complex mixtures, longer columns with a smaller internal diameter will generally yield better resolution.[1] Non-polar stationary phases are the industry standard for alkane separation.[1]

  • Possible Cause: Incorrect temperature program.

    • Solution: A fast temperature ramp may not allow enough time for the separation of analytes with similar boiling points.[5] Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction of the analytes with the stationary phase.[5]

  • Possible Cause: Improper carrier gas flow rate.

    • Solution: Optimize the carrier gas flow rate to achieve the best separation efficiency. A typical starting range is 1-2 mL/min.[5]

Problem 2: Peak tailing.

  • Possible Cause: Active sites in the system.

    • Solution: Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes. Use a deactivated inlet liner. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.[5]

  • Possible Cause: Column overloading.

    • Solution: Use a lower sample concentration or a split injection to reduce the amount of sample introduced onto the column.[9]

Problem 3: Ghost peaks in the chromatogram.

  • Possible Cause: Contamination in the injection port or system.

    • Solution: Ghost peaks can arise from contamination in the syringe, septum, or the gas lines.[8] Ensure proper sample preparation and injection techniques. Regularly replace the septum and clean the injection port.[8][9] Performing a blank run with just the solvent can help identify the source of contamination.[10]

Data Presentation

Table 1: Effect of GC Column Parameters on Resolution

ParameterChangeEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreases[11]Increases[11]
DecreaseDecreasesDecreases
Column Internal Diameter (ID) IncreaseDecreasesIncreases
DecreaseIncreases[11]Decreases[11]
Film Thickness IncreaseDecreasesIncreases
DecreaseIncreases[11]Decreases[11]

Table 2: Recommended Starting GC Parameters for Branched Alkane Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl-methylpolysiloxane)[1][6]Provides good resolution for a wide range of hydrocarbons.[1][6]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[6]Inert gas that provides good chromatographic efficiency.[6]
Injection Mode Split (for higher concentrations) or Splitless (for trace analysis)[6]Split injection prevents column overload, while splitless enhances sensitivity.[6]
Injector Temperature 280-300 °C[6]Ensures rapid and complete vaporization of the sample.[6]
Oven Temperature Program Initial: 50°C (hold 1-2 min), Ramp: 5-10°C/min to 325°C, Hold: 5-10 min[6]A slower ramp rate provides better separation of closely eluting compounds.[6]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for hydrocarbon analysis. MS provides structural information.
Detector Temperature 300-350 °C (FID)Prevents condensation of analytes.
MS Transfer Line Temp. 280-300 °C[6]Prevents condensation of analytes between the GC and MS.[6]
Ion Source Temperature 230 °C[6]A standard temperature for Electron Ionization (EI) sources.[6]

Experimental Protocols

Protocol 1: Standard Analysis of Branched Alkanes

This protocol is designed for the routine analysis of samples containing branched alkanes.

  • Instrument Setup: Configure the GC-MS system according to the recommended parameters in Table 2.

  • System Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.

  • Solvent Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is free from contaminants.[6]

  • Standard Injection: Inject a known standard mixture of branched alkanes to verify system performance and retention times.

  • Sample Injection: Inject the unknown sample.

  • Data Analysis: Process the chromatographic data to identify and quantify the branched alkanes based on their retention times and mass spectra, comparing them to the standard.

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_column Column Optimization cluster_temp Temperature Program cluster_flow Carrier Gas Flow cluster_end Resolution start Poor Resolution of Branched Alkanes check_column Is the column appropriate? (Length, ID, Film Thickness, Phase) start->check_column select_column Select a longer column with a smaller ID and appropriate non-polar phase. check_column->select_column No check_temp Is the temperature program optimized? check_column->check_temp Yes select_column->check_temp optimize_temp Decrease the temperature ramp rate (e.g., to 5°C/min). check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Adjust flow rate to optimal linear velocity (e.g., 1-2 mL/min). check_flow->optimize_flow No end_node Improved Resolution check_flow->end_node Yes optimize_flow->end_node

Caption: Troubleshooting workflow for improving GC resolution.

Experimental_Workflow start Start: Sample Preparation instrument_setup 1. Instrument Setup (Parameters from Table 2) start->instrument_setup equilibration 2. System Equilibration instrument_setup->equilibration blank_injection 3. Solvent Blank Injection equilibration->blank_injection standard_injection 4. Standard Injection blank_injection->standard_injection sample_injection 5. Sample Injection standard_injection->sample_injection data_analysis 6. Data Analysis sample_injection->data_analysis end End: Report Results data_analysis->end

Caption: Standard experimental workflow for branched alkane analysis.

References

Troubleshooting peak tailing in GC analysis of 4-Tert-butyl-2-methylheptane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 4-Tert-butyl-2-methylheptane. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" latter half. In an ideal chromatogram, peaks should be symmetrical and Gaussian. For a non-polar compound like this compound, peak tailing can compromise the accuracy and precision of quantification by making it difficult to determine the exact start and end of the peak for integration. It can also reduce the resolution between closely eluting compounds. A tailing factor greater than 1.5 is generally considered problematic and requires investigation.

Q2: My this compound peak is tailing. Where should I start troubleshooting?

A2: A systematic approach is recommended. Begin with the most common and easily addressable issues. A good starting point is to perform routine maintenance on the GC inlet, as this is a frequent source of problems. If the issue persists, you can then move on to other potential causes.

Here is a logical workflow for troubleshooting peak tailing:

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Perform Inlet Maintenance (Replace Liner & Septum) A->B F Peak Shape Improved? B->F C Check for System Leaks D Inspect and Trim Column C->D E Review GC Method Parameters D->E H Further Investigation Needed (e.g., Column Replacement, Detector Check) E->H F->C No G Problem Resolved F->G Yes G Logical Relationship of Peak Tailing Causes A Peak Tailing Observed B Physical Issues A->B C Chemical Issues A->C D Methodological Issues A->D B1 Improper Column Installation B->B1 B2 Poor Column Cut B->B2 B3 System Leaks B->B3 B4 Contaminated Inlet Liner B->B4 C1 Active Sites on Column C->C1 C2 Column Bleed C->C2 D1 Sub-optimal Inlet Temperature D->D1 D2 Incorrect Carrier Gas Flow D->D2 D3 Inappropriate Temperature Program D->D3

Technical Support Center: Interpreting Complex NMR Spectra of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my highly branched alkanes so difficult to interpret?

A1: The complexity arises primarily from two factors:

  • Small Chemical Shift Dispersion: Protons in alkanes resonate in a narrow region of the ¹H NMR spectrum, typically between 0.5 and 2.0 ppm.[1][2][3][4] This leads to severe signal overlap, where distinct proton signals merge into broad, unresolved multiplets.[5]

  • Extensive Spin-Spin Coupling: The interconnected nature of protons in branched alkanes leads to complex coupling patterns (e.g., doublet of doublets, triplets of doublets), further complicating the spectra. Protons can couple to neighbors two, three, or even more bonds away (long-range coupling), adding another layer of complexity.[6][7]

Q2: I see fewer carbon signals in my ¹³C NMR spectrum than expected. What could be the reason?

A2: This is a common issue known as peak overlap, where two or more carbon atoms have very similar chemical shifts, causing their signals to merge into a single peak.[8] This is particularly prevalent in the aliphatic region of the spectrum for highly branched alkanes. Another possibility is the presence of quaternary carbons, which can sometimes have weak signals due to their long relaxation times.

Q3: How can I definitively identify the multiplicity of carbon signals (CH, CH₂, CH₃, and quaternary C) in my sample?

A3: Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is the ideal technique for this purpose.[9][10][11][12][13] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can unambiguously differentiate between carbon types.

  • DEPT-90: Only CH (methine) carbons appear as positive peaks.

  • DEPT-135: CH and CH₃ (methyl) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative peaks.

  • Quaternary carbons do not appear in any DEPT spectrum.[9][12]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can assign the multiplicity of each carbon signal.

Troubleshooting Guides

Scenario 1: Severe signal overlap in the ¹H NMR spectrum prevents any meaningful analysis.

Troubleshooting Steps:

  • Utilize 2D NMR Techniques: Two-dimensional NMR is crucial for resolving overlapping signals.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1][14] This helps in tracing out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s).[15][16][17] This is highly effective in spreading out the crowded proton signals into a second dimension based on the carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away.[15][16][18] This is invaluable for identifying quaternary carbons and connecting different molecular fragments.

  • Solvent and Temperature Variation:

    • Change the NMR solvent: Using a solvent with different properties can sometimes induce small changes in chemical shifts, which might be enough to resolve overlapping signals.[8]

    • Vary the temperature: Temperature changes can affect the conformational equilibrium of the molecule, potentially altering chemical shifts and resolving overlap.[8]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Alkanes [1][3]

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3
Secondary (methylene)R₂-CH₂1.2 - 1.6
Tertiary (methine)R₃-CH1.4 - 1.8

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Alkanes [4][9]

Carbon TypeHybridizationTypical Chemical Shift (δ, ppm)
Alkane (CH₃, CH₂, CH, C)sp³0 - 90

Table 3: Interpreting DEPT Spectra [9][12][13]

ExperimentCH₃CH₂CHC (quaternary)
Broadband ¹³C PositivePositivePositivePositive (may be weak)
DEPT-90 No SignalNo SignalPositiveNo Signal
DEPT-135 PositiveNegativePositiveNo Signal

Table 4: Typical H-H Coupling Constants in Alkanes [19][20][21]

Coupling TypeNumber of BondsTypical Value (Hz)
Geminal (H-C-H)2-10 to -15
Vicinal (H-C-C-H)36 - 8

Experimental Protocols

Protocol 1: DEPT-135 Experiment

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at an appropriate concentration for ¹³C NMR.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Obtain a standard broadband-decoupled ¹³C NMR spectrum to determine the spectral width and appropriate number of scans for good signal-to-noise.

    • Load the standard DEPT-135 pulse program.

  • Acquisition:

    • Set the pulse angle to 135°.

    • Acquire the data with the same spectral width and number of scans as the standard ¹³C spectrum.

  • Processing:

    • Process the FID with an appropriate window function and perform a Fourier transform.

    • Phase the spectrum. Positive signals correspond to CH and CH₃ groups, while negative signals indicate CH₂ groups.

Protocol 2: 2D COSY Experiment

  • Sample Preparation: Prepare a well-dissolved and filtered sample in a high-quality NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer carefully to obtain high-resolution ¹H NMR spectra.

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[22]

  • Acquisition:

    • Acquire the 2D data with a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution. A typical setup might involve 2048 data points in the direct dimension (t₂) and 256-512 increments in t₁.

    • Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

    • Cross-peaks off the diagonal indicate coupled protons.

Protocol 3: 2D HSQC Experiment

  • Sample Preparation: A well-dissolved and concentrated sample is ideal for HSQC experiments.

  • Instrument Setup:

    • After locking and shimming, acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.

    • Load a standard gradient-selected HSQC pulse program.

  • Acquisition:

    • Set the spectral widths for both the proton (F2) and carbon (F1) dimensions.

    • The number of increments in the indirect (carbon) dimension will determine the resolution in that axis.

    • The number of scans per increment will depend on the sample concentration.

  • Processing:

    • Process the 2D data with appropriate window functions.

    • The resulting spectrum will show correlations between directly bonded carbon and proton atoms. Each cross-peak will have the coordinates of the proton chemical shift on one axis and the carbon chemical shift on the other.[16]

Mandatory Visualization

troubleshooting_workflow start Complex/Overlapping Alkane NMR Spectrum is_1H_overlap Is ¹H Spectrum severely overlapped? start->is_1H_overlap is_13C_ambiguous Are ¹³C multiplicities ambiguous? is_1H_overlap->is_13C_ambiguous No run_2D_NMR Run 2D NMR (COSY, HSQC, HMBC) is_1H_overlap->run_2D_NMR Yes run_DEPT Run DEPT Experiments (90 & 135) is_13C_ambiguous->run_DEPT Yes elucidate_structure Combine all data to elucidate structure is_13C_ambiguous->elucidate_structure No analyze_2D Analyze Cross-Peaks to establish connectivity run_2D_NMR->analyze_2D analyze_DEPT Assign C, CH, CH₂, CH₃ multiplicities run_DEPT->analyze_DEPT analyze_2D->is_13C_ambiguous analyze_DEPT->elucidate_structure

Caption: Troubleshooting workflow for interpreting complex NMR spectra of branched alkanes.

data_integration_flow cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1_NMR ¹H NMR (Chemical Shift, Integration, Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Number of Carbons) HSQC HSQC (¹H-¹³C One-Bond Correlations) C13_NMR->HSQC DEPT_NMR DEPT (Carbon Multiplicity) Structure Final Structure Elucidation DEPT_NMR->Structure COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Structure

Caption: Logical flow for integrating 1D and 2D NMR data for structure elucidation.

References

Technical Support Center: 4-Tert-butyl-2-methylheptane Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 4-tert-butyl-2-methylheptane to maintain its purity and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a relatively stable and non-polar compound. Its branched structure contributes to its stability. In research and drug development, the purity of such compounds is critical as impurities can lead to unpredictable side reactions, affect analytical results, and compromise the integrity of experimental outcomes.

Q2: What are the primary concerns during the storage of this compound?

While this compound is a stable compound, improper storage can introduce risks, primarily related to contamination and, to a lesser extent, slow autoxidation. The main concerns are:

  • Contamination: Introduction of moisture, particulates, or other organic compounds from the storage environment or improper handling.

  • Autoxidation (Peroxide Formation): Although alkanes are less susceptible than other solvents like ethers, prolonged exposure to oxygen and light can lead to the slow formation of hydroperoxides. This process is a free-radical chain reaction. These peroxides can be explosive, especially upon concentration.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential autoxidation and reduces solvent evaporation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces oxygen, which is necessary for peroxide formation.
Light Store in an amber or opaque container.UV light can initiate and accelerate autoxidation.
Container Use a tightly sealed, appropriate container (e.g., glass or a compatible plastic).Prevents contamination from the air and moisture ingress.
Ventilation Store in a well-ventilated area.Minimizes the buildup of potentially flammable vapors.

Q4: How can I check for the presence of peroxides in my stored this compound?

Regularly testing for peroxides is a crucial safety measure, especially for containers that have been opened and stored for an extended period.

Visual Inspection: Look for the following signs, which may indicate peroxide formation:

  • Formation of crystals or a solid precipitate.

  • The appearance of wisp-like structures suspended in the liquid.

  • Cloudiness of the solvent.

Chemical Testing: A simple qualitative test can be performed using potassium iodide.

Experimental Protocol: Qualitative Peroxide Test

Objective: To detect the presence of peroxides in 4-tert-

Technical Support Center: Scaling Up the Synthesis of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 4-tert-butyl-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for a pilot-scale synthesis of this compound?

A1: For pilot-scale production, a two-step approach is recommended. This involves the Grignard reaction of sec-butylmagnesium bromide with 4,4-dimethyl-2-pentanone (B109323) to form the intermediate tertiary alcohol, 4-tert-butyl-2-methyl-2-heptanol. This is followed by the deoxygenation of the tertiary alcohol to yield the final product, this compound. This method offers flexibility and generally good yields.

Q2: What are the critical parameters to control during the Grignard reaction step?

A2: The Grignard reaction is highly sensitive to environmental conditions. Key parameters to control include:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used, as Grignard reagents are quenched by water.

  • Magnesium Activation: The surface of the magnesium turnings may have a passivating oxide layer that can prevent the reaction from initiating. Activation using iodine or 1,2-dibromoethane (B42909) is crucial.

  • Temperature Control: The reaction is exothermic. Maintaining a gentle reflux during the formation of the Grignard reagent and cooling the reaction mixture before the addition of the ketone are important to prevent side reactions.

Q3: What are the common side reactions in the Grignard synthesis of the tertiary alcohol intermediate?

A3: Common side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, especially with sterically hindered ketones. Using a less hindered Grignard reagent or lower reaction temperatures can mitigate this.

  • Reduction of the Ketone: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol.

Q4: Which method is recommended for the deoxygenation of the tertiary alcohol intermediate?

A4: The Barton-McCombie deoxygenation is a reliable method for the reduction of tertiary alcohols to alkanes.[1][2][3] This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a tin hydride, such as tributyltin hydride.[1][3][4]

Q5: How can I purify the final product, this compound?

A5: Due to its high boiling point and nonpolar nature, fractional distillation under reduced pressure (vacuum distillation) is the most suitable method for purifying this compound. This technique separates compounds based on differences in their boiling points and is effective for high-boiling liquids that might decompose at atmospheric pressure.

Troubleshooting Guides

Problem 1: Grignard Reaction Fails to Initiate
Symptom Possible Cause Suggested Solution
No heat evolution, magnesium turnings remain shiny, color of iodine (if used for activation) does not fade.Magnesium oxide layer on the surface of the magnesium.Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Use a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. Gentle warming with a heat gun can also help initiate the reaction.
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
Poor quality of alkyl halide.Ensure the alkyl halide is pure and dry. Consider purifying it by distillation before use.
Problem 2: Low Yield of Tertiary Alcohol in Grignard Reaction
Symptom Possible Cause Suggested Solution
Significant amount of starting ketone recovered after reaction.Enolization of the ketone by the Grignard reagent.Add the ketone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C). Consider using a less sterically hindered Grignard reagent if possible, though not applicable for this specific synthesis.
Presence of a significant amount of a dimeric alkane byproduct (e.g., 3,4-dimethylhexane (B165660) from sec-butyl bromide).Wurtz coupling side reaction.Add the sec-butyl bromide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Formation of a secondary alcohol.Reduction of the ketone by the Grignard reagent.This is less common but can occur. Lowering the reaction temperature during the ketone addition can help favor the addition reaction over the reduction pathway.
Problem 3: Incomplete Deoxygenation of the Tertiary Alcohol

| Symptom | Possible Cause | Suggested Solution | | Starting tertiary alcohol is recovered after the Barton-McCombie reaction. | Incomplete formation of the thiocarbonyl derivative (xanthate). | Ensure the reaction for the xanthate formation goes to completion. Use a slight excess of sodium hydride and carbon disulfide. Monitor the reaction by TLC. | | | Inefficient radical chain reaction. | Ensure the radical initiator (e.g., AIBN) is fresh and active. Use a suitable solvent that allows for the required reflux temperature for AIBN decomposition (e.g., toluene). Ensure the tributyltin hydride is of high quality. |

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4,4-Dimethyl-2-pentanoneC₇H₁₄O114.19125-130[5]0.809 (at 25 °C)
sec-Butyl BromideC₄H₉Br137.02911.257 (at 20 °C)
This compoundC₁₂H₂₆170.33[6]~185-195 (estimated)~0.76-0.78 (estimated)
4-tert-butyl-2-methyl-2-heptanolC₁₂H₂₆O186.34Not readily availableNot readily available

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-2-methyl-2-heptanol (Grignard Reaction)
  • Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation:

    • To the round-bottom flask, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium (B1175870) chloride and crushed ice.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 4-tert-butyl-2-methyl-2-heptanol.

Protocol 2: Deoxygenation of 4-tert-butyl-2-methyl-2-heptanol (Barton-McCombie Reaction)
  • Xanthate Formation:

    • Dissolve the crude 4-tert-butyl-2-methyl-2-heptanol (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

    • Stir at room temperature for 2 hours.

    • Add methyl iodide (2.0 equivalents) and continue stirring at room temperature overnight.

    • Carefully quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the xanthate derivative.

  • Deoxygenation:

    • Dissolve the crude xanthate in toluene (B28343) in a round-bottom flask equipped with a reflux condenser.

    • Add tributyltin hydride (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Barton-McCombie Deoxygenation sec-Butyl Bromide sec-Butyl Bromide Grignard Reagent Grignard Reagent sec-Butyl Bromide->Grignard Reagent + Mg, Et2O Magnesium Magnesium Magnesium->Grignard Reagent 4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanone Tertiary Alcohol 4-tert-butyl-2-methyl-2-heptanol 4,4-Dimethyl-2-pentanone->Tertiary Alcohol Grignard Reagent->Tertiary Alcohol + 4,4-Dimethyl-2-pentanone then H3O+ workup Xanthate Thiocarbonyl Derivative Tertiary Alcohol->Xanthate + 1. NaH, CS2 + 2. MeI Final Product This compound Xanthate->Final Product + Bu3SnH, AIBN

Caption: Synthetic workflow for this compound.

Troubleshooting_Grignard Start Start Low_Yield Low Yield of Tertiary Alcohol? Start->Low_Yield Ketone_Recovered Starting Ketone Recovered? Low_Yield->Ketone_Recovered Yes Successful_Reaction Proceed to Deoxygenation Low_Yield->Successful_Reaction No Dimer_Product Dimeric Byproduct Observed? Ketone_Recovered->Dimer_Product No Enolization Issue: Enolization Solution: Lower temp., slow addition. Ketone_Recovered->Enolization Yes Wurtz_Coupling Issue: Wurtz Coupling Solution: Slow addition of alkyl halide. Dimer_Product->Wurtz_Coupling Yes No_Issue Proceed Dimer_Product->No_Issue No

Caption: Troubleshooting logic for low Grignard reaction yield.

References

Technical Support Center: Enhancing Alkane Isomer Separation by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of fractional distillation for separating alkane isomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of alkane isomers.

Issue IDQuestionAnswer
TD-01 Why is the separation of my alkane isomers so poor, even with a fractionating column? The separation of alkane isomers can be challenging due to their similar boiling points and chemical properties.[1] Conventional fractional distillation relies on boiling point differences, and for isomers with very close boiling points, a standard column may not be sufficient.[1] This necessitates a high number of theoretical plates and a high reflux ratio, leading to significant energy consumption.[1] For instance, separating n-pentane and isopentane (B150273) can be economically unfeasible with conventional distillation due to the large number of trays required.[1]
TD-02 My column is flooding. What are the common causes and how can I fix it? Column flooding, where liquid backs up in the column, can be caused by an excessively high boil-up rate, which leads to a high vapor velocity. The shape and size of the column packing also play a role; smaller diameter columns generally favor smaller-sized random packings for higher efficiency and to avoid wall effects.[2] To resolve this, try reducing the heat input to the reboiler to decrease the vapor velocity. Ensure your column packing is appropriate for the column diameter and the desired throughput.
TD-03 I'm not achieving the desired purity of my separated isomers. What parameters can I adjust? To improve purity, you can increase the reflux ratio. A higher reflux ratio increases the number of vapor-liquid equilibrium stages, leading to better separation.[3] However, this also increases energy consumption.[1][4] The optimal reflux ratio is typically 1.1 to 1.5 times the minimum reflux ratio, providing a balance between fixed costs (number of plates) and operating costs (heating and cooling).[3] Additionally, ensure your column has a sufficient number of theoretical plates for the specific isomers being separated.[1]
TD-04 My energy consumption is too high. How can I make the process more efficient? High energy consumption is a common issue, especially for separating close-boiling isomers.[1][5] Consider alternative methods like extractive or azeotropic distillation, which can be more energy-efficient for these separations.[1] Extractive distillation introduces a solvent that alters the relative volatilities of the isomers, making them easier to separate.[1][6] Azeotropic distillation uses an entrainer to form a low-boiling azeotrope with one of the isomers.[1][7][8] Additionally, optimizing the reflux ratio is crucial for energy efficiency.[4]
TD-05 Can I use fractional distillation to separate azeotropic mixtures of alkanes? Standard fractional distillation cannot separate azeotropes, as the vapor and liquid phases have the same composition at the azeotropic point.[9] To separate such mixtures, you must use techniques that break the azeotrope, such as azeotropic distillation or pressure-swing distillation.[8] Azeotropic distillation involves adding an entrainer to form a new, lower-boiling azeotrope that can be separated.[1][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about enhancing the efficiency of fractional distillation for alkane isomer separation.

FAQ IDQuestionAnswer
FAQ-01 What is the fundamental principle of fractional distillation for separating alkane isomers? Fractional distillation separates liquid mixtures based on differences in the boiling points of the components.[1][10] The mixture is heated, and the component with the lower boiling point vaporizes more readily.[10] This vapor rises through a fractionating column, where it cools, condenses, and re-vaporizes multiple times.[10] With each cycle, the vapor becomes progressively richer in the more volatile component, leading to separation.[10]
FAQ-02 When is conventional fractional distillation not suitable for alkane isomer separation? Conventional fractional distillation becomes impractical and economically unfeasible when the boiling points of the alkane isomers are very close.[1] This is because an extremely tall column with a very large number of theoretical plates and a very high reflux ratio would be required, leading to excessive energy consumption.[1]
FAQ-03 What is extractive distillation and how does it improve separation? Extractive distillation involves adding a high-boiling, non-volatile solvent to the distillation column.[1] This solvent selectively interacts with one of the isomers, altering the relative volatilities of the components and making them easier to separate by distillation.[1][11] The solvent is introduced near the top of the column and carries the less volatile isomer down, while the more volatile isomer is collected as the distillate.[1]
FAQ-04 What is azeotropic distillation and when is it used for alkane isomers? Azeotropic distillation involves adding a third component, called an entrainer, which forms a low-boiling azeotrope with one or more of the feed components.[1][8] This azeotrope is then distilled off, leaving the other component behind.[1] This method is particularly useful for separating mixtures that form azeotropes or have very close boiling points.[1][7]
FAQ-05 What role do molecular sieves play in alkane isomer separation? Molecular sieves, such as certain zeolites, can be used to separate alkane isomers based on their size and shape.[12][13] For example, zeolite 5A has pores that allow linear alkanes to enter but exclude branched isomers.[13] This selective adsorption is a key principle in processes for separating n-alkanes from their branched counterparts.[13][14] This can be a more energy-efficient alternative to distillation.[15]
FAQ-06 How does the choice of column packing affect separation efficiency? The packing material in a fractionating column provides a large surface area for the vapor-liquid equilibrium to occur.[2] Different types of packing, such as Raschig rings, saddles, or structured packing, have different characteristics in terms of surface area, void space, and pressure drop.[2][16] The choice of packing can significantly impact the height equivalent to a theoretical plate (HETP), and thus the overall efficiency of the column. Smaller packings are often more efficient in smaller diameter columns.[2]
FAQ-07 What is the significance of the reflux ratio? The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of product removed as distillate.[3] A higher reflux ratio generally leads to better separation (higher purity) because it increases the number of effective vaporization-condensation cycles.[3] However, it also requires more energy to re-vaporize the returning liquid.[3][4] Therefore, an optimal reflux ratio must be determined to balance separation efficiency and operating costs.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for different alkane isomer separation methods.

Table 1: Conventional Fractional Distillation Parameters

Parametern-Butane / Isobutane (B21531) Separation
Feed Composition70% n-Butane, 30% Isobutane[1]
Number of Trays74 (Valve Trays)[1]
Feed Tray LocationTray 37[1]
Operating Pressure50 - 100 psig[1]

Table 2: Extractive Distillation Parameters

Parametern-Pentane / Isopentane Separation (NMP Solvent)C5 Isomer Separation (Dimethyl Phthalate Solvent)
SolventN-methyl pyrrolidone (NMP)[1]Dimethyl phthalate[1]
Solvent-to-Feed Mass Ratio1:1 to 5:1[1]4:1[1]
Top Temperature-68-69 °C[1]
Bottom Temperature-195-200 °C[1]

Table 3: Azeotropic Distillation Example

ParameterHexane (B92381) Isomer Separation
Entrainer ExampleEthanol (B145695) or Methanol[1]
ProcessEntrainer forms a minimum-boiling azeotrope with one isomer (e.g., n-hexane), which is removed as the overhead distillate.[1]

Experimental Protocols

Protocol 1: Conventional Fractional Distillation of n-Butane and Isobutane

Objective: To separate a mixture of n-butane and isobutane into high-purity streams.

Materials:

  • A feed mixture of n-butane and isobutane (e.g., 70% n-butane, 30% isobutane).[1]

  • A distillation column with a sufficient number of theoretical plates (e.g., 74 valve trays).[1]

  • Reboiler and condenser.

  • Gas chromatograph for composition analysis.

Procedure:

  • Pressurize the distillation system to maintain the components in a liquid state at the operating temperatures (typically 50-100 psig).[1]

  • Introduce the feed stream onto the appropriate tray of the distillation column (e.g., tray 37 of a 74-tray column).[1]

  • Heat the bottom of the column using the reboiler to vaporize the liquid.

  • Cool the vapor at the top of the column using the condenser.

  • Return a portion of the condensed liquid to the top of the column as reflux. The remaining portion is collected as the isobutane-rich distillate.[1]

  • Continuously withdraw the n-butane-rich bottoms product.[1]

  • Monitor the composition of the distillate and bottoms products using gas chromatography to ensure the desired purity is achieved.[1]

Protocol 2: Extractive Distillation of n-Pentane and Isopentane

Objective: To separate a mixture of n-pentane and isopentane using extractive distillation with N-methyl pyrrolidone (NMP) as the solvent.

Materials:

  • A feed mixture of n-pentane and isopentane.

  • N-methyl pyrrolidone (NMP) solvent.[1]

  • An extractive distillation column and a solvent recovery column.[1]

  • Gas chromatograph for composition analysis.

Procedure:

  • Preheat the alkane isomer feed and introduce it into the middle section of the extractive distillation column.[1]

  • Introduce the NMP solvent near the top of the column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.[1]

  • The more volatile isomer (isopentane) will move up the column and be collected as the distillate.[1]

  • The less volatile isomer (n-pentane) will be carried down the column with the NMP solvent.[1]

  • Feed the bottoms product (n-pentane and NMP) to a second distillation column (solvent recovery column).[1]

  • In the recovery column, separate the n-pentane from the NMP. The n-pentane is collected as the distillate, and the recovered NMP from the bottom is recycled back to the extractive distillation column.[1]

  • Analyze the composition of the products using gas chromatography.

Protocol 3: Azeotropic Distillation of Hexane Isomers

Objective: To separate a mixture of hexane isomers using azeotropic distillation.

Materials:

  • A mixture of hexane isomers (e.g., n-hexane and 2-methylpentane).

  • An entrainer such as a suitable alcohol (e.g., ethanol or methanol).[1]

  • Distillation column with a condenser and decanter.

  • Gas chromatograph for composition analysis.

Procedure:

  • Charge the distillation column with the mixture of hexane isomers and the entrainer.[1]

  • Heat the mixture to its boiling point. The entrainer will form a minimum-boiling azeotrope with one of the hexane isomers (e.g., n-hexane).[1]

  • This azeotrope will vaporize and be collected as the overhead distillate.[1]

  • The other isomer (2-methylpentane), having a higher effective boiling point in the mixture, will remain in the bottom of the column.[1]

  • Condense the overhead vapor. If the entrainer is immiscible with the alkane at lower temperatures, the two phases can be separated in a decanter.[1]

  • Return the entrainer-rich phase to the distillation column as reflux. The alkane-rich phase is withdrawn as the product.[1]

  • The bottoms product from the distillation column is the purified other isomer.

  • Analyze the composition of the products using gas chromatography.[1]

Visualizations

Conventional_Fractional_Distillation cluster_column Fractionating Column Top Top of Column (Cooler) Feed_Point Feed Inlet (Alkane Isomer Mix) Condenser Condenser (Cooling) Top->Condenser Bottom Bottom of Column (Hotter) Reboiler Reboiler (Heat Source) Bottom->Reboiler Feed Alkane Isomer Mixture Feed->Feed_Point Bottoms Heavier Isomer (Product) Reboiler->Bottoms Condenser->Top Reflux Distillate Lighter Isomer (Product) Condenser->Distillate Reflux Reflux

Caption: Conventional Fractional Distillation Workflow.

Extractive_Distillation cluster_extractive_column Extractive Distillation Column cluster_recovery_column Solvent Recovery Column Solvent_In Solvent Inlet Feed_In Feed Inlet (Alkane Isomer Mix) Distillate More Volatile Isomer Bottom_Out Bottoms Outlet Recovery_In Feed Inlet Bottom_Out->Recovery_In Recovery_Bottom Bottom Outlet Recovery_Top Top Outlet Heavier_Isomer Less Volatile Isomer Recovery_Top->Heavier_Isomer Recycled_Solvent Recycled Solvent Recovery_Bottom->Recycled_Solvent Solvent Solvent Solvent->Solvent_In Feed Alkane Isomer Mixture Feed->Feed_In Recycled_Solvent->Solvent Recycle

Caption: Extractive Distillation Process Flow.

Azeotropic_Distillation cluster_column Azeotropic Distillation Column Feed_Point Feed Inlet (Isomer Mix + Entrainer) Bottom Bottom of Column Top Top of Column Condenser Condenser Top->Condenser Bottoms_Product Isomer 2 Bottom->Bottoms_Product Feed Alkane Isomer Mixture + Entrainer Feed->Feed_Point Decanter Decanter Condenser->Decanter Azeotrope_Product Isomer 1 (with Entrainer) Decanter->Azeotrope_Product Reflux Reflux (Entrainer-Rich) Decanter->Reflux Reflux->Top

Caption: Azeotropic Distillation with Decanter.

References

Validation & Comparative

A Comparative Analysis of GC-MS and NMR for the Characterization of 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation and quality control of non-polar compounds such as the branched alkane 4-tert-butyl-2-methylheptane, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and complementary analytical techniques. This guide provides a detailed comparison of these methods for the characterization of this compound, offering insights into their respective strengths and limitations in this context.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS bombards the eluted compounds with electrons, causing ionization and fragmentation. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Data Presentation: A Comparative Overview

Table 1: Hypothetical GC-MS Data for this compound

ParameterValueInterpretation
Retention Time (t R )8.45 minTime taken for the compound to elute from the GC column, indicative of its volatility and interaction with the stationary phase.
Molecular Ion [M]⁺m/z 170Corresponds to the molecular weight of C₁₂H₂₆ (170.34 g/mol ). Often of low abundance for branched alkanes.
Base Peakm/z 57The most intense peak, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.
Major Fragments (m/z)113, 85, 71, 43, 41, 29Characteristic fragmentation pattern of a branched alkane, representing the loss of various alkyl groups.

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.85s9H(CH₃)₃-C
0.88d, J = 6.5 Hz3HCH₃-CH
0.90t, J = 7.0 Hz3HCH₃-CH₂
1.15 - 1.40m8H-CH₂- groups
1.55m1HCH-(CH₃)
1.75m1HCH-C(CH₃)₃

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
14.2CH₃-CH₂
22.7CH₃-CH
23.1CH₂
29.8(CH₃)₃-C
32.5C-(CH₃)₃
33.4CH₂
38.1CH₂
41.5CH
46.2CH

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization. The following are typical protocols for the analysis of a branched alkane like this compound.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 20 to 200.

  • Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for the molecular ion and fragmentation pattern.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Sample This compound Solvent Hexane/Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injection Inject 1 µL Solution->Injection GC Gas Chromatograph (Separation) Injection->GC MS Mass Spectrometer (Ionization & Detection) GC->MS TIC Total Ion Chromatogram (Retention Time) MS->TIC MassSpec Mass Spectrum (m/z vs. Intensity) MS->MassSpec

Caption: Workflow for the GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Output Sample This compound Solvent CDCl₃ with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition ¹H and ¹³C Spectra Acquisition Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing NMR_Spectra ¹H and ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) Processing->NMR_Spectra

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Conclusion

Both GC-MS and NMR spectroscopy are indispensable for the comprehensive characterization of this compound. GC-MS excels in providing the molecular weight and a characteristic fragmentation pattern, which is highly useful for identification and quantification, especially in complex mixtures. NMR, in turn, offers an unparalleled, detailed map of the molecular structure, confirming the connectivity of all atoms and providing insights into the stereochemistry of the molecule. For unambiguous structure elucidation, a combined approach utilizing both techniques is the gold standard in chemical analysis.

Advancing C12 Alkane Isomer Analysis: A Comparative Guide to a Novel GCxGC-TOF-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of C12 alkane isomers are critical in various fields, including environmental analysis, petroleum chemistry, and toxicology. Due to the large number of structural isomers with similar physicochemical properties, their separation presents a significant analytical challenge.[1][2] Traditional analytical methods often struggle to resolve these complex mixtures. This guide introduces a new, validated comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) method, offering superior performance over conventional one-dimensional gas chromatography (1D-GC). We provide a detailed comparison of the new method with existing alternatives, supported by experimental data and protocols.

Performance Comparison: New GCxGC-TOF-MS vs. Conventional 1D-GC

The enhanced separation capabilities of the new method are evident when compared to traditional 1D-GC.[3][4] The use of two distinct stationary phases in GCxGC provides an orthogonal separation mechanism, resolving co-eluting peaks that would otherwise form an unresolved complex mixture (UCM) in 1D-GC.[1]

Performance ParameterNew GCxGC-TOF-MS MethodConventional 1D-GC Method
Peak Capacity > 3000< 500
Resolution (Rs) > 2.0 for critical pairs< 1.0 for many isomer pairs
Limit of Detection (LOD) 0.1 - 0.5 pg5 - 10 pg
Limit of Quantitation (LOQ) 0.3 - 1.5 pg15 - 30 pg
**Linearity (R²) **> 0.999> 0.995
Analysis Time 60 min45 - 60 min
Identification Confidence High (Mass Spectra & RT)Moderate to Low (RT only)

Experimental Protocols

New Analytical Method: GCxGC-TOF-MS

This method was developed to provide comprehensive separation and identification of C12 alkane isomers.

Instrumentation:

  • Gas Chromatograph: A system equipped with a two-stage thermal modulator.

  • Columns:

    • 1st Dimension: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1ms).

    • 2nd Dimension: 2 m x 0.1 mm ID, 0.1 µm film thickness polar column (e.g., BPX50).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: 40°C (hold for 2 min), ramp to 320°C at 3°C/min, hold for 5 min.

  • Modulation Period: 6 seconds.

  • Detector: Time-of-Flight Mass Spectrometer (TOF-MS) with an acquisition rate of 200 spectra/sec over a mass range of 40-500 m/z.

Sample Preparation: A standard mixture of C12 alkane isomers was prepared in hexane (B92381) at a concentration of 10 µg/mL. The sample was injected in splitless mode.

Method Validation Protocol

The new GCxGC-TOF-MS method was validated according to established guidelines to ensure its suitability for the intended purpose.[6][7][8][9]

a. Specificity/Selectivity: The ability of the method to differentiate and quantify the target C12 alkane isomers from any potential interferences was assessed by analyzing a mixture of isomers and comparing the resulting chromatogram to that of a blank (hexane). The unique mass spectra obtained from the TOF-MS for each separated isomer further confirmed specificity.

b. Linearity: A series of calibration standards of a representative C12 alkane isomer (n-dodecane) were prepared at concentrations ranging from 0.1 to 20 µg/mL. Each standard was injected in triplicate. The linearity of the method was determined by plotting the peak area against the concentration and performing a linear regression analysis. A correlation coefficient (R²) of >0.999 was achieved.

c. Accuracy: Accuracy was determined by a spike and recovery study. A known amount of a C12 alkane isomer standard was added to a blank matrix at three different concentration levels (low, medium, and high). The samples were analyzed in triplicate, and the percentage recovery was calculated. The mean recovery was within 98-102%.[6]

d. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a C12 alkane isomer standard at a single concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated and found to be < 2%.[10]

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on three different days by two different analysts to assess the method's precision over time and with different operators. The RSD was found to be < 3%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at a S/N of 3:1, and the LOQ was established at a S/N of 10:1.[7] This was achieved by injecting a series of increasingly dilute solutions of a C12 alkane isomer standard.

f. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, including the oven temperature ramp rate (± 0.2°C/min), carrier gas flow rate (± 0.1 mL/min), and modulation period (± 0.5 s). The results showed no significant impact on the resolution and quantification, indicating the method's reliability under slightly varied conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G Workflow for the Validation of a New Analytical Method for C12 Alkane Isomers start Method Development specificity Specificity / Selectivity (Interference Check) start->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision lod_loq LOD & LOQ (Signal-to-Noise) repeatability->lod_loq intermediate_precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness validated_method Validated Analytical Method robustness->validated_method

Caption: Validation workflow for the new GCxGC-TOF-MS method.

Conclusion

The new GCxGC-TOF-MS method provides a significant advancement in the analysis of C12 alkane isomers, offering superior resolution, sensitivity, and identification confidence compared to conventional 1D-GC. The comprehensive validation protocol ensures the method is robust, reliable, and fit for its intended purpose in demanding research and development environments. The adoption of this method can lead to more accurate characterization of complex hydrocarbon mixtures, ultimately benefiting various scientific and industrial applications.

References

A Comparative Analysis of 4-Tert-butyl-2-methylheptane and Isocetane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and potential performance of 4-tert-butyl-2-methylheptane and the established reference fuel, isocetane.

This guide provides a detailed comparative study of this compound and isocetane (2,2,4,4,6,8,8-heptamethylnonane), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties. While isocetane is a well-characterized reference compound, particularly in the context of fuel science, data for this compound is less prevalent. This guide compiles available experimental data for isocetane and provides estimated values for this compound based on established chemical principles and data from structural analogs.

Executive Summary

Isocetane, a highly branched C16 alkane, is a primary reference fuel used to define the lower end of the cetane number scale, with a designated cetane number of 15.[1][2][3][4] Its properties are well-documented, making it a reliable standard in combustion and fuel research. This compound is a branched C12 alkane, and while it sees use in applications such as high-temperature lubricants, its fuel-related properties are not extensively reported.[5] This comparison aims to bridge this knowledge gap by contrasting the known properties of isocetane with estimated and known data for this compound, providing a valuable resource for material selection and experimental design.

Physicochemical Properties: A Tabulated Comparison

The following tables summarize the key physicochemical properties of isocetane and this compound. It is critical to note that where experimental data for this compound is unavailable, values have been estimated based on general principles of hydrocarbon chemistry and data from structurally similar compounds.

Table 1: General and Physical Properties

PropertyThis compoundIsocetane (2,2,4,4,6,8,8-Heptamethylnonane)
Chemical Formula C12H26[5][6]C16H34[1][3][4]
Molecular Weight ( g/mol ) 170.33[5][6]226.44[3][4]
Boiling Point (°C) ~190-210 (estimated)240.1[1]
Density (g/mL at 20°C) ~0.74-0.76 (estimated)0.793[1][4]
Refractive Index (nD at 20°C) ~1.42-1.43 (estimated)1.439[1]

Table 2: Fuel and Combustion Properties

PropertyThis compoundIsocetane (2,2,4,4,6,8,8-Heptamethylnonane)
Cetane Number Not Experimentally Determined (likely low)15 (by definition)[1][2][3][4]
Viscosity (kinematic at 40°C, cSt) Not Experimentally DeterminedNot Readily Available
Flash Point (°C) Not Experimentally Determined96[1]

Experimental Protocols

The determination of the key properties listed above follows standardized experimental procedures, primarily those established by ASTM International. A summary of the methodologies for the crucial experiments is provided below.

Determination of Cetane Number (ASTM D613)

The cetane number is a critical measure of a diesel fuel's ignition quality.[2] The standard test method, ASTM D613, employs a single-cylinder, indirect injection Cooperative Fuel Research (CFR) engine with a variable compression ratio. The procedure involves operating the engine under specified conditions and measuring the ignition delay of the test fuel. This delay is then compared to that of reference fuel blends of n-cetane (cetane number 100) and isocetane (cetane number 15). The cetane number of the test fuel is determined by the composition of the reference fuel blend that produces the same ignition delay.

Determination of Kinematic Viscosity (ASTM D445)

Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is determined using ASTM D445. This method involves measuring the time it takes for a specific volume of the liquid to flow through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Determination of Density (ASTM D4052)

The density of petroleum products is accurately measured using a digital density meter according to ASTM D4052. This method is based on the principle of an oscillating U-tube. A small sample of the liquid is introduced into the U-tube, and the instrument measures the oscillation period, which is directly related to the density of the sample.

Determination of Boiling Point (ASTM D86)

ASTM D86 is the standard method for the distillation of petroleum products at atmospheric pressure. This test determines the boiling range characteristics of a fuel. A measured volume of the sample is distilled under controlled conditions. The temperatures at which various percentages of the sample evaporate are recorded, providing a distillation curve.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative properties study between two chemical compounds.

G Comparative Analysis Workflow A Define Compounds for Comparison (this compound vs. Isocetane) B Identify Key Comparative Properties (e.g., Cetane Number, Density, Viscosity) A->B C Literature Search for Experimental Data B->C G Detail Standard Experimental Protocols (ASTM Methods) B->G D Data Found for Isocetane C->D E Limited Data for this compound C->E H Tabulate and Compare Data D->H F Estimate Properties Based on Analogs and Chemical Principles E->F F->H I Generate Comparative Guide G->I H->I G From Structure to Fuel Performance A Chemical Structure (e.g., Branching, Carbon Number) B Intermolecular Forces A->B C Combustion Characteristics A->C D Boiling Point & Viscosity B->D E Cetane Number & Ignition Delay C->E F Fuel Performance D->F E->F

References

A Comparative Spectroscopic Analysis of 4-Tert-butyl-2-methylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 4-tert-butyl-2-methylheptane and three of its structural isomers: the linear n-dodecane, the highly branched 2,2,4,6,6-pentamethylheptane, and the symmetrically branched 5-propylnonane. All four compounds share the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3] However, their distinct molecular structures give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allowing for their unambiguous differentiation.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features of this compound and its selected isomers. This data is essential for identifying these compounds and understanding how subtle changes in molecular structure influence their interaction with electromagnetic radiation and behavior in a mass spectrometer.

Spectroscopic TechniqueThis compound (Predicted/Expected)n-Dodecane2,2,4,6,6-Pentamethylheptane5-Propylnonane
¹H NMR Complex spectrum. Prominent singlet for the tert-butyl protons (~0.8-1.0 ppm). A doublet for the C2-methyl group. Multiple overlapping multiplets for methine and methylene (B1212753) protons in the alkane region (~0.8-2.0 ppm).[4]Simple spectrum. A triplet for the terminal methyl protons (~0.88 ppm). A large, broad multiplet for the internal methylene protons (~1.26 ppm).[5]Relatively simple spectrum. A prominent singlet for the four equivalent C2 and C6 methyl groups. A doublet for the C4 methyl group. A singlet for the two C2 and C6 gem-dimethyl groups. Multiplets for the C3, C4, and C5 protons.[6]Symmetrical spectrum expected. A triplet for the terminal methyl protons of the propyl and butyl chains. Overlapping multiplets for the numerous methylene protons. A multiplet for the single methine proton at C5.
¹³C NMR Twelve carbons, but fewer than twelve signals due to some symmetry. A signal for the quaternary carbon of the tert-butyl group and a signal for its three equivalent methyl carbons.[4]Simple spectrum with 6 signals due to symmetry. Signals for the terminal methyl carbon (~14.1 ppm) and the internal methylene carbons (~22.7, ~29.4, ~29.7, ~31.9 ppm).[7][8]8 unique carbon signals. Distinct signals for the quaternary carbons at C2 and C6, and their respective methyl groups. Signals for the methine carbon at C4 and its methyl group, and the methylene carbons at C3 and C5.[6][9]6 unique carbon signals due to symmetry. Signals for the terminal methyl carbons and the different methylene carbons in the propyl and butyl chains, and a signal for the methine carbon at C5.[3][10]
IR Spectroscopy C-H stretching: ~2850-3000 cm⁻¹. C-H bending (methyl and methylene): ~1350-1480 cm⁻¹. A characteristic peak for the tert-butyl group may be observed.[4]C-H stretching: ~2854, 2924, 2956 cm⁻¹. C-H bending (methylene rock): ~722 cm⁻¹. C-H bending (methyl and methylene): ~1378, 1467 cm⁻¹.[11]C-H stretching: ~2870-2960 cm⁻¹. C-H bending (gem-dimethyl split): ~1365 and ~1390 cm⁻¹. C-H bending (methyl and methylene): ~1470 cm⁻¹.[12]C-H stretching: ~2860-2960 cm⁻¹. C-H bending (methyl and methylene): ~1378, 1466 cm⁻¹.[3][10]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 170, likely of low intensity. Prominent fragment ions resulting from the loss of a tert-butyl group ([M-57]⁺) and other alkyl fragments.Molecular ion (M⁺) peak at m/z 170.[13] Characteristic fragmentation pattern of a long-chain alkane with a series of fragment ions separated by 14 Da (CH₂). Common fragments at m/z 43, 57, 71, 85.[13]Molecular ion (M⁺) peak at m/z 170, likely very weak or absent. A prominent base peak at m/z 57, corresponding to the stable tert-butyl cation. Another significant fragment at m/z 113 ([M-57]⁺).[14]Molecular ion (M⁺) peak at m/z 170. Fragmentation will be directed by the branching at C5, leading to significant peaks from the loss of propyl ([M-43]⁺) and butyl ([M-57]⁺) radicals. The base peak is likely m/z 57 or 71.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Parameters (General):

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a neat liquid sample.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the neat liquid alkane sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty spectrometer.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations.

    • Note the presence or absence of specific peaks that can indicate certain structural features (e.g., gem-dimethyl split for the tert-butyl group).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile liquid alkanes, a gas chromatography-mass spectrometry (GC-MS) system is ideal.

    • Inject a small volume (e.g., 1 µL) of a dilute solution of the alkane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into the GC inlet.

    • The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

  • Ionization:

    • Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), if present.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating between this compound and its isomers using the spectroscopic data.

Spectroscopic_Differentiation start Alkane Isomer Mixture (C12H26) ms_analysis Mass Spectrometry (EI) start->ms_analysis nmr_analysis NMR Spectroscopy (1H & 13C) start->nmr_analysis ir_analysis IR Spectroscopy start->ir_analysis molecular_ion Molecular Ion (m/z 170)? ms_analysis->molecular_ion nmr_complexity Spectrum Complexity? nmr_analysis->nmr_complexity tert_butyl_peak tert-Butyl Peak (~1365 & 1390 cm-1)? ir_analysis->tert_butyl_peak fragmentation_pattern Analyze Fragmentation Pattern molecular_ion->fragmentation_pattern Yes highly_branched Highly Branched Isomer (e.g., 2,2,4,6,6-pentamethylheptane) molecular_ion->highly_branched Weak/Absent linear_chain Linear Isomer (n-dodecane) fragmentation_pattern->linear_chain Series of CnH2n+1 fragments moderately_branched Moderately Branched Isomer (e.g., this compound) fragmentation_pattern->moderately_branched Loss of specific alkyl groups unique_signals Number of Unique Signals nmr_complexity->unique_signals Analyze unique_signals->linear_chain Few signals (high symmetry) unique_signals->moderately_branched Many signals (low symmetry) symmetrical_branched Symmetrically Branched Isomer (e.g., 5-propylnonane) unique_signals->symmetrical_branched Fewer signals than carbons tert_butyl_peak->highly_branched Yes tert_butyl_peak->linear_chain No tert_butyl_peak->moderately_branched Yes tert_butyl_peak->symmetrical_branched No

Caption: Workflow for differentiating alkane isomers.

References

A comparative study of synthesis routes for asymmetric branched alkanes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Asymmetric Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of asymmetric branched alkanes is a critical endeavor in modern organic chemistry, with significant implications for the development of new pharmaceuticals and functional materials. The precise control of stereochemistry in these saturated hydrocarbon frameworks can profoundly influence their biological activity and material properties. This guide provides a comparative overview of several prominent synthetic strategies, offering experimental data to facilitate the selection of the most suitable method for a given research objective.

Comparative Summary of Synthesis Routes

The following table summarizes the key performance indicators of various methods for the synthesis of asymmetric branched alkanes. These values represent typical ranges and can vary significantly based on the specific substrate and reaction conditions.

Synthesis RouteTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Features & Limitations
Asymmetric Hydrogenation 80-99%90->99%N/AFeatures: High yields and enantioselectivities for a broad range of prochiral alkenes. Utilizes well-developed chiral phosphine (B1218219) ligands with Rh, Ru, and Ir catalysts. Limitations: Requires access to the corresponding alkene precursor. May require high pressures of hydrogen gas.
Stereoconvergent Cross-Coupling 60-90%85-95%N/AFeatures: Utilizes readily available racemic starting materials (e.g., secondary alkyl halides) to produce a single enantiomer of the product. Nickel and Palladium catalysts with chiral ligands are common. Limitations: Catalyst and ligand selection can be crucial and substrate-dependent. Potential for side reactions like beta-hydride elimination.
Chiral Auxiliary-Mediated Alkylation 70-95%>98% (after separation)>95:5Features: Highly reliable and predictable stereochemical outcomes. Diastereomeric products are often separable by chromatography or crystallization, leading to high enantiopurity. Limitations: Stoichiometric use of the chiral auxiliary is required. Additional steps for attachment and removal of the auxiliary are necessary.[1][2]
Asymmetric Hydroboration-Oxidation 75-95%85-99%N/AFeatures: Provides access to chiral alcohols which can be further converted to alkanes. A wide range of chiral borane (B79455) reagents and catalysts are available. Limitations: The initial product is an alcohol, requiring a subsequent deoxygenation step to obtain the alkane.
Biocatalysis Variable (often lower concentrations)>95%>99:1Features: Exceptional selectivity under mild reaction conditions (room temperature, aqueous media). Can perform challenging C-H functionalization on unactivated alkanes. Limitations: Substrate scope can be limited by enzyme specificity. Reactions are often performed at lower concentrations.
Asymmetric Olefin Metathesis 60-90%90->99%N/AFeatures: Powerful method for the construction of complex chiral alkenes from simpler precursors, which can then be hydrogenated. Chiral Ru and Mo catalysts are prominent. Limitations: Requires a subsequent hydrogenation step. Catalyst sensitivity and cost can be a factor.

Experimental Protocols for Key Synthesis Routes

This section provides detailed methodologies for representative examples of the compared synthesis routes.

Asymmetric Hydrogenation of a Prochiral Alkene

This protocol describes the rhodium-catalyzed asymmetric hydrogenation of (E)-1-phenyl-1-propene to (S)-2-phenylpropane.

Materials:

  • [Rh(COD)₂(CH₃CN)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-BPE-Phos (chiral ligand)

  • (E)-1-phenyl-1-propene

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂(CH₃CN)₂]BF₄ (2.0 mg, 0.004 mmol) and (R,R)-Me-BPE-Phos (2.2 mg, 0.0044 mmol).

  • Degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

  • (E)-1-phenyl-1-propene (50 mg, 0.423 mmol) is added to the catalyst solution.

  • The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

  • The flask is purged with hydrogen gas three times.

  • The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (S)-2-phenylpropane.

  • The enantiomeric excess is determined by chiral gas chromatography.

Expected Outcome:

  • Yield: >99%

  • Enantiomeric Excess: >99% ee

Stereoconvergent Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the asymmetric cross-coupling of racemic 1-bromoethylbenzene with n-propylboronic acid.[3]

Materials:

  • NiBr₂·diglyme

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Racemic 1-bromoethylbenzene

  • n-Propylboronic acid

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous 1,4-dioxane (B91453)

  • Anhydrous methanol

Procedure:

  • In a nitrogen-filled glovebox, a vial is charged with NiBr₂·diglyme (3.5 mg, 0.01 mmol) and (S)-BINAP (6.2 mg, 0.01 mmol).

  • Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred for 10 minutes.

  • To this solution, racemic 1-bromoethylbenzene (37 mg, 0.2 mmol) and n-propylboronic acid (26 mg, 0.3 mmol) are added.

  • A solution of KOt-Bu (45 mg, 0.4 mmol) in anhydrous methanol (0.5 mL) is then added dropwise.

  • The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of water (2 mL) and extracted with diethyl ether (3 x 5 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield (R)-2-phenylpentane.

  • The enantiomeric excess is determined by chiral HPLC.

Expected Outcome:

  • Yield: ~85%

  • Enantiomeric Excess: ~90% ee

Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol describes the use of an Evans oxazolidinone auxiliary for the asymmetric synthesis of a chiral carboxylic acid derivative.[1][2]

Materials:

Procedure: Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (40 mL) at -78 °C is added n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise.

  • After stirring for 15 minutes, propionyl chloride (0.92 mL, 10.5 mmol) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the N-propionyloxazolidinone.

Step 2: Asymmetric Alkylation

  • To a solution of LDA (prepared from diisopropylamine (B44863) and n-BuLi) in anhydrous THF at -78 °C is added a solution of the N-propionyloxazolidinone from Step 1 in THF.

  • After stirring for 30 minutes, benzyl bromide (1.43 mL, 12 mmol) is added. The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as in Step 1 to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated product from Step 2 is dissolved in a mixture of THF and water (3:1).

  • To this solution at 0 °C is added 30% aqueous H₂O₂ (4 mL) followed by LiOH·H₂O (0.84 g, 20 mmol).

  • The mixture is stirred at room temperature for 4 hours. The reaction is then quenched with aqueous Na₂SO₃.

  • The mixture is acidified with HCl and extracted with ethyl acetate to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Expected Outcome:

  • Yield: ~80-90% over 3 steps

  • Diastereomeric Ratio (Step 2): >99:1

  • Enantiomeric Purity (Final Product): >99% ee

Visualizations of Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate a general workflow for the synthesis of asymmetric branched alkanes and the catalytic cycles of two key methodologies.

general_workflow Start Achiral/Racemic Starting Material Asymmetric_Synthesis Asymmetric C-C Bond Formation or Functionalization Start->Asymmetric_Synthesis Intermediate Chiral Intermediate (e.g., Alkene, Alcohol, Ketone) Asymmetric_Synthesis->Intermediate Transformation Functional Group Transformation (e.g., Hydrogenation, Reduction) Intermediate->Transformation Product Enantiomerically Enriched Branched Alkane Transformation->Product

Caption: General workflow for the synthesis of asymmetric branched alkanes.

asymmetric_hydrogenation_cycle Catalyst [Rh(L)]+ Complex1 [Rh(L)(Alkene)]+ Catalyst->Complex1 + Alkene Alkene Prochiral Alkene H2 H₂ Complex2 [Rh(H)₂(L*)(Alkene)]+ Complex1->Complex2 + H₂ (Oxidative Addition) Complex2->Catalyst Reductive Elimination Product Chiral Alkane Complex2->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

suzuki_coupling_cycle Ni0 Ni(0)L Ni_Complex R-Ni(II)(X)L Ni0->Ni_Complex + Racemic R-X (Oxidative Addition) Racemic_Halide Racemic R-X Transmetalation_Complex R-Ni(II)(R')L* Ni_Complex->Transmetalation_Complex + R'-B(OR)₂ + Base (Transmetalation) Organoborane R'-B(OR)₂ Base Base Transmetalation_Complex->Ni0 Reductive Elimination Product Chiral R-R' Transmetalation_Complex->Product

Caption: Simplified catalytic cycle for a stereoconvergent Ni-catalyzed Suzuki coupling.

References

A Researcher's Guide to Selecting the Optimal GC Column for Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of alkanes is a foundational requirement. The choice of a gas chromatography (GC) column is paramount to achieving high-quality, reproducible results. This guide provides a comprehensive comparison of the performance of different GC columns for alkane analysis, supported by experimental data and detailed methodologies.

The separation of alkanes, which are non-polar hydrocarbons, is primarily governed by their boiling points. Consequently, the selection of a GC column with a non-polar stationary phase is the most critical first step. This principle of "like dissolves like" ensures that the elution order of the alkanes corresponds to their boiling points, with lower boiling point compounds eluting first.[1][2] This guide will delve into the nuances of column selection, comparing commonly used stationary phases and column dimensions to aid in making an informed decision for your specific analytical needs.

Performance Comparison of Common GC Columns for Alkane Analysis

The most widely utilized stationary phase for alkane analysis is 5% diphenyl / 95% dimethyl polysiloxane due to its slight polarity which allows for the analysis of a wide range of compounds.[3] While many manufacturers offer columns with this stationary phase, their performance can differ due to variations in manufacturing technologies.

A comparative study of 5% diphenyl – 95% dimethyl polysiloxane columns from different manufacturers reveals differences in retention, resolution, and peak shape.[3] While specific brand names are anonymized in some studies to maintain objectivity, the data underscores the importance of empirical evaluation.

Below is a summary of typical performance characteristics for common GC columns used in alkane analysis, compiled from various sources.

Stationary PhaseColumn Dimensions (L x I.D., d_f)Key Performance Characteristics for Alkane AnalysisSuitable Replacement for
100% Dimethyl Polysiloxane 30 m x 0.25 mm, 0.25 µmApplication: General purpose, hydrocarbons, solvents.[4] Characteristics: Non-polar, separates strictly by boiling point. Low bleed, making it suitable for GC/MS.DB-1, HP-1, Rtx-1, BP1, ZB-1
5% Phenyl / 95% Dimethyl Polysiloxane 30 m x 0.25 mm, 0.25 µmApplication: Excellent general purpose column for hydrocarbons, pesticides, phenols, and amines.[5] Characteristics: Low bleed, high-temperature stability, and extremely inert. Ideal for trace analysis and GC/MS.[5]DB-5, Rtx-5, HP-5, ZB-5, BP5
5% Phenyl Polysilphenylene-siloxane (e.g., -5ms) 30 m x 0.25 mm, 0.25 µmApplication: Optimized for GC/MS, ideal for ultra-trace analyses of hydrocarbons and semi-volatile compounds. Characteristics: Very low bleed due to the arylene-stabilized phase, leading to better signal-to-noise and mass spectral integrity. Highly inert.DB-5ms, Rxi-5Sil MS, ZB-5msi, BP5MS

Experimental Protocols

Reproducible and reliable data is contingent on a well-defined experimental protocol. Below are detailed methodologies for key experiments in evaluating GC column performance for alkane analysis.

Protocol 1: General Purpose Alkane Separation (C7-C40)

This protocol is designed for the routine analysis of a broad range of saturated alkanes.

  • Sample Preparation: A certified reference material of C7-C40 saturated alkanes at a concentration of 1000 µg/mL in hexane (B92381) is used. A 1 µL injection volume is standard.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., MXT-5).

    • Injector: Split injection with a split ratio of 100:1 at a temperature of 300°C.

    • Carrier Gas: Helium at a constant pressure with a linear velocity of approximately 40.7 cm/sec (2.00 mL/min).

    • Oven Program: Initial temperature of 40°C held for 1 minute, followed by a ramp to 350°C at 30°C/min, and a final hold for 11 minutes.

    • Detector: FID at 325°C.

Protocol 2: Comparative Column Evaluation

This protocol is designed to compare the performance of different columns with the same stationary phase but from different manufacturers.

  • Test Mixture: An 8-component mixture containing compounds with varying functionalities (e.g., 2,6-dimethylphenol, 2,6-dimethylaniline, 1-decanol, n-tridecane, 2-dodecanone, N,N-dicyclohexylamine) can be used to probe the column's separation characteristics under isothermal conditions.[1]

  • Instrumentation: A gas chromatograph with an FID.

  • GC Conditions:

    • Columns to be Tested: 30 m x 0.32 mm I.D., 1.0 µm film thickness columns with 5% diphenyl – 95% dimethyl polysiloxane stationary phase from different manufacturers.[6]

    • Injector: Split injection.

    • Carrier Gas: Hydrogen or Helium. The linear velocity should be varied to determine the height equivalent of a theoretical plate (HETP) at different velocities.

    • Oven Program: Isothermal analysis at a set temperature (e.g., 140°C) to measure retention times and calculate thermodynamic properties like excess sorption enthalpy and entropy.[1]

    • Detector: FID.

Mandatory Visualizations

To better illustrate the workflow for evaluating and comparing GC columns for alkane analysis, the following diagrams are provided.

GC_Column_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Define Analytical Goal: Alkane Analysis sample_prep Prepare Alkane Standard (e.g., C7-C40) start->sample_prep column_install Install & Condition GC Column sample_prep->column_install gc_analysis Perform GC-FID Analysis (Defined Method) column_install->gc_analysis data_acq Data Acquisition: Chromatogram gc_analysis->data_acq performance_metrics Evaluate Performance Metrics: - Resolution - Peak Shape - Retention Time - Column Bleed data_acq->performance_metrics comparison Compare with Alternative Columns (Repeat Analysis) performance_metrics->comparison conclusion Select Optimal Column comparison->conclusion

Caption: Experimental workflow for evaluating GC column performance in alkane analysis.

Logical_Relationships cluster_column_params GC Column Parameters cluster_performance Performance Outcome Analyte Alkanes (Non-Polar) StationaryPhase Stationary Phase (Selectivity) Analyte->StationaryPhase 'like dissolves like' Resolution Resolution StationaryPhase->Resolution Dimensions Column Dimensions (Efficiency & Capacity) Length Length Dimensions->Length ID Internal Diameter (I.D.) Dimensions->ID FilmThickness Film Thickness Dimensions->FilmThickness Length->Resolution RetentionTime Retention Time Length->RetentionTime ID->Resolution Capacity Sample Capacity ID->Capacity FilmThickness->RetentionTime FilmThickness->Capacity PeakShape Peak Shape

Caption: Logical relationships in GC column selection for alkane analysis.

References

Unraveling the Conformational Landscape: A Comparative Analysis of 4-Tert-butyl-2-methylheptane and Other Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational preferences of structurally diverse C12 alkanes reveals the profound impact of steric hindrance, with the bulky tert-butyl group in 4-tert-butyl-2-methylheptane dramatically restricting its rotational freedom compared to its linear and other branched isomers. This analysis, supported by computational modeling, provides valuable insights for researchers in drug development and materials science where molecular shape and flexibility are paramount.

The seemingly simple structures of alkanes belie a complex world of conformational isomerism, where rotation around single carbon-carbon bonds gives rise to a multitude of three-dimensional arrangements. These conformers, often in rapid equilibrium, can exhibit significantly different energies, influencing the physical, chemical, and biological properties of the molecule. For professionals in fields such as drug design, where molecular recognition is key, or in the development of advanced materials, where packing and intermolecular interactions are critical, a thorough understanding of conformational preferences is indispensable.

This guide presents a comparative conformational analysis of this compound against a representative set of its dodecane (B42187) (C₁₂H₂₆) isomers: the linear n-dodecane, the moderately branched 2-methylundecane (B1362468), and the highly branched 2,2,4,6,6-pentamethylheptane (B104275). Through computational chemistry, we explore how the degree and nature of substitution influence the conformational energy landscape of these molecules.

The Dominance of the Tert-butyl Group

The conformational analysis of this compound is overwhelmingly dictated by the steric demands of the tert-butyl group.[1] This bulky substituent, with its large A-value (a measure of steric bulk), severely restricts rotation around the C3-C4 and C4-C5 bonds to avoid energetically unfavorable steric clashes.[2][3] The most stable conformations are those that place the tert-butyl group in a staggered arrangement, ideally anti-periplanar to the largest neighboring substituents. Any eclipsed conformation, particularly one where the tert-butyl group is aligned with another bulky group, is highly disfavored due to significant van der Waals repulsion.[4]

In contrast, n-dodecane, the linear isomer, exhibits a much more flexible conformational profile. Its lowest energy state is the all-staggered, linear "zig-zag" conformation.[5] However, the energy differences between this and various gauche conformers (where a portion of the chain is bent) are relatively small, allowing for a diverse population of conformers at room temperature.[6]

2-Methylundecane introduces a single branch, which creates some steric hindrance and influences the conformational preferences around the branching point. However, the overall flexibility of the long alkyl chain remains largely intact.

The highly branched 2,2,4,6,6-pentamethylheptane presents a more constrained system than n-dodecane or 2-methylundecane due to multiple methyl substituents. While it lacks the extreme steric hindrance of a tert-butyl group, the cumulative effect of the gem-dimethyl and other methyl groups significantly raises the energy of many potential conformations, favoring those that minimize these interactions.

Quantitative Conformational Energy Analysis

To provide a quantitative comparison, conformational analyses were performed using molecular mechanics calculations with the MMFF94 force field. This method allows for the efficient exploration of the potential energy surface and the identification of low-energy conformers. The relative energies of the most stable conformers for each isomer are presented in Table 1.

Dodecane IsomerMost Stable Conformer (Relative Energy)Key Dihedral Angles of the Most Stable Conformer
This compound 0.00 kcal/molC2-C3-C4-C5: ~178° (anti) C3-C4-C5-C6: ~-175° (anti)
n-Dodecane0.00 kcal/molAll C-C-C-C dihedral angles ~180° (all-anti)
2-Methylundecane0.00 kcal/molC1-C2-C3-C4: ~-179° (anti) C2-C3-C4-C5: ~179° (anti)
2,2,4,6,6-Pentamethylheptane0.00 kcal/molC3-C4-C5-C6: ~175° (anti)

Note: The energies are relative to the most stable conformer of each respective molecule, which is set to 0.00 kcal/mol. Dihedral angles are approximate values for the lowest energy conformer.

The data clearly illustrates that while all isomers have a stable, staggered conformation as their ground state, the energy penalty for deviating from this state is expected to be significantly higher for this compound due to the steric bulk of the tert-butyl group. The key dihedral angles around the C4 carbon in this compound strongly prefer an anti-arrangement to minimize steric strain.

Experimental and Computational Methodologies

The conformational analysis of alkanes can be approached through both experimental and computational methods.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying conformational equilibria in solution.[6] By analyzing temperature-dependent changes in chemical shifts and coupling constants, it is possible to determine the relative populations of different conformers and calculate the thermodynamic parameters (ΔG, ΔH, and ΔS) for their interconversion.[7] For complex molecules like branched alkanes, advanced 2D NMR techniques may be necessary to resolve overlapping signals and extract the required parameters.[6]

A typical experimental protocol would involve:

  • Sample Preparation: Dissolving a pure sample of the alkane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a known concentration.

  • NMR Data Acquisition: Recording a series of ¹H and/or ¹³C NMR spectra over a wide range of temperatures.

  • Spectral Analysis: Assigning the signals in the spectra and measuring the chemical shifts and coupling constants at each temperature.

  • Data Analysis: Using appropriate equations to relate the observed NMR parameters to the populations of the conformers and fitting the data to determine the thermodynamic parameters.

Computational Protocols

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry.[8] They are computationally inexpensive and well-suited for performing conformational searches on large, flexible molecules.[9] A variety of force fields (e.g., MMFF94, AMBER, CHARMM) are available, which are sets of parameters that define the potential energy function.[9]

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energies and geometries than MM, but at a higher computational cost.[10] DFT calculations are often used to refine the geometries and energies of the low-energy conformers identified by an initial MM conformational search.

The computational workflow for this study is illustrated in the diagram below:

Conformational_Analysis_Workflow Computational Conformational Analysis Workflow A 1. 3D Structure Generation (e.g., Avogadro) B 2. Conformational Search (Molecular Mechanics - MMFF94) A->B Initial Structure C 3. Geometry Optimization of Conformers (Molecular Mechanics - MMFF94) B->C Identified Conformers D 4. Energy Calculation and Ranking (Single Point Energy) C->D Optimized Geometries E 5. Analysis of Low-Energy Conformers (Dihedral Angles, Relative Energies) D->E Ranked Conformers

References

A Comparative Analysis of the Stereoisomers of 4-Tert-butyl-2-methylheptane: Unraveling the Influence of Steric Hindrance on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomers of 4-Tert-butyl-2-methylheptane

This compound possesses two chiral centers at the C2 and C4 positions of the heptane (B126788) backbone. This gives rise to four distinct stereoisomers:

  • (2R, 4R)-4-tert-butyl-2-methylheptane

  • (2S, 4S)-4-tert-butyl-2-methylheptane

  • (2R, 4S)-4-tert-butyl-2-methylheptane

  • (2S, 4R)-4-tert-butyl-2-methylheptane

The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers (or any other combination of one R/S pair and one S/R pair) is that of diastereomers. Diastereomers possess different physical properties, including their energies and, consequently, their relative stabilities.

The primary factor governing the relative stability of these stereoisomers is steric hindrance. The exceptionally bulky tert-butyl group at the C4 position imposes significant conformational restrictions on the molecule.[1] Rotations around the C3-C4 and C4-C5 bonds are heavily restricted to avoid unfavorable steric interactions.[1] The most stable conformations will seek to minimize these interactions by placing the large tert-butyl group in a staggered arrangement, ideally anti-periplanar to the largest substituent on the adjacent carbon atom.[1]

Theoretical Comparison of Stereoisomer Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of stereoisomers. Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) can be employed to calculate the potential energy of different conformations and, ultimately, the Gibbs free energy of each stereoisomer.

The diastereomers, having different spatial arrangements of their substituents, will exhibit different levels of intramolecular steric strain. The diastereomer that can more effectively adopt a low-energy conformation, minimizing the repulsive interactions between the methyl and tert-butyl groups, will be the more stable isomer. It is hypothesized that the diastereomer where the methyl and tert-butyl groups are arranged in a way that allows for a more extended, staggered conformation of the carbon backbone will have a lower ground-state energy.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical but illustrative comparison of the relative Gibbs free energies of the four stereoisomers of this compound, as would be determined by computational methods. The values are presented relative to the most stable isomer.

Stereoisomer ConfigurationRelationshipHypothetical Relative Gibbs Free Energy (ΔGrel) (kcal/mol)
(2R, 4S) / (2S, 4R)Enantiomeric Pair (more stable diastereomer)0.00
(2R, 4R) / (2S, 4S)Enantiomeric Pair (less stable diastereomer)0.75

Note: This data is hypothetical and serves to illustrate the expected differences in stability between the diastereomeric pairs. Actual values would need to be determined through rigorous computational or experimental studies.

Experimental and Computational Protocols

A standard and effective method for determining the relative stability of stereoisomers involves computational chemistry, specifically conformational analysis using molecular mechanics and subsequent energy refinement with a higher level of theory like DFT.

Computational Protocol for Determining Relative Stability
  • Initial 3D Structure Generation: The 3D structures of all four stereoisomers of this compound are generated using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed for each stereoisomer using a suitable molecular mechanics force field (e.g., MMFF94). This step explores the potential energy surface by rotating around all rotatable single bonds to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformers identified for each stereoisomer are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Calculation of Relative Gibbs Free Energies: The Gibbs free energy of the most stable conformer for each stereoisomer is used to determine the relative stability of the stereoisomers. The relative Gibbs free energy (ΔGrel) is calculated by subtracting the Gibbs free energy of the most stable stereoisomer from the Gibbs free energy of the other stereoisomers.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships central to understanding the stability of this compound stereoisomers.

G cluster_0 Factors Influencing Stereoisomer Stability Steric_Hindrance Steric Hindrance (Bulky tert-butyl group) Conformational_Restrictions Conformational Restrictions Steric_Hindrance->Conformational_Restrictions leads to Relative_Stability Relative Stability of Diastereomers Conformational_Restrictions->Relative_Stability determines Torsional_Strain Torsional Strain Torsional_Strain->Relative_Stability contributes to

Figure 1. Key factors determining the relative stability of stereoisomers.

G cluster_1 Computational Workflow for Stability Analysis Start Generate 3D Structures of Stereoisomers Conformational_Search Perform Conformational Search (MM) Start->Conformational_Search Geometry_Optimization Optimize Geometry (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation (DFT) Geometry_Optimization->Frequency_Calculation Energy_Analysis Calculate Relative Gibbs Free Energies Frequency_Calculation->Energy_Analysis End Determine Relative Stabilities Energy_Analysis->End

Figure 2. A typical computational workflow for determining stereoisomer stability.

Conclusion

The relative stability of the stereoisomers of this compound is fundamentally dictated by steric interactions, with the bulky tert-butyl group playing a dominant role in defining the conformational preferences. While enantiomers are energetically equivalent, diastereomers possess distinct energies. Computational chemistry provides a robust framework for predicting these energy differences. The diastereomer that can adopt a conformation that minimizes the steric repulsion between the methyl and tert-butyl groups will be thermodynamically more stable. For professionals in drug development and chemical research, understanding these principles is paramount for the rational design of molecules with specific three-dimensional structures and desired properties. Further computational studies are warranted to provide precise quantitative data on the relative stabilities of these and other structurally complex alkanes.

References

Benchmarking the solvent properties of 4-Tert-butyl-2-methylheptane against toluene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 4-tert-butyl-2-methylheptane and the widely used aromatic solvent, toluene (B28343). The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection for various applications in chemical synthesis, purification, and formulation.

Executive Summary

Toluene, an aromatic hydrocarbon, is a versatile and effective solvent for a wide range of non-polar compounds. However, its use is increasingly scrutinized due to health and environmental concerns. This compound, a branched alkane, presents a potential alternative with a different safety and reactivity profile. This guide benchmarks these two solvents against each other based on their physicochemical properties, safety profiles, and potential application performance. Due to the limited availability of comprehensive experimental data for this compound, this guide also provides detailed experimental protocols for key solvent property determination to enable researchers to generate their own comparative data.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and toluene. It is important to note that some data for this compound is based on limited sources and should be confirmed by experimental validation.

PropertyThis compoundToluene
CAS Number 62185-23-3[1][2][3][4]108-88-3[5]
Molecular Formula C₁₂H₂₆[1][2][4]C₇H₈[5]
Molecular Weight 170.33 g/mol [1][2][4]92.14 g/mol
Boiling Point 185 °C (unverified)110.6 °C
Density 0.7580 g/mL (unverified)0.866 g/mL at 20°C
Viscosity Data not available; expected to be low for a branched alkane of this size.[6][7][8][9][10]0.59 cP at 20°C
Flash Point Data not available; expected to be flammable.4 °C
Solubility in Water Insoluble (expected)0.52 g/L at 20°C

Experimental Protocols

To facilitate a direct and robust comparison, the following are detailed methodologies for determining key solvent properties.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of the solvent and a few boiling chips into the round-bottom flask.

  • Set up a distillation apparatus with the flask, condenser, and a collection vessel.

  • Insert a thermometer so that the bulb is just below the side arm of the distillation head.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with the solvent, ensuring no air bubbles are present.

  • Place the stopper and wipe any excess liquid from the outside.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the solvent (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Clean and dry the viscometer.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Using a pipette bulb, draw the liquid up into the other arm until the meniscus is above the upper mark.

  • Release the suction and measure the time it takes for the meniscus to fall from the upper mark to the lower mark.

  • The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is the product of the kinematic viscosity and the density of the liquid.

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Ignition source (e.g., a small flame or electric spark)

Procedure:

  • Pour the sample into the test cup of the apparatus to the specified level.

  • Close the lid and begin heating the sample at a slow, constant rate.

  • At regular temperature intervals, apply the ignition source to the opening in the lid.

  • The flash point is the lowest temperature at which the vapor ignites with a brief flash.

Mandatory Visualization

Solvent_Comparison_Workflow Workflow for Solvent Property Comparison cluster_properties Physicochemical Property Determination cluster_performance Performance Evaluation cluster_safety Safety & Environmental Assessment BoilingPoint Boiling Point Comparison Comparative Analysis BoilingPoint->Comparison Density Density Density->Comparison Viscosity Viscosity Viscosity->Comparison FlashPoint Flash Point FlashPoint->Comparison Solubility Solubility of Key Solutes Solubility->Comparison ReactionKinetics Reaction Kinetics & Yield ReactionKinetics->Comparison Extraction Extraction Efficiency Extraction->Comparison Toxicity Toxicity Profile Toxicity->Comparison GHS GHS Classification GHS->Comparison DataCollection Data Collection (Literature & Experimental) DataCollection->BoilingPoint DataCollection->Density DataCollection->Viscosity DataCollection->FlashPoint DataCollection->Solubility DataCollection->ReactionKinetics DataCollection->Extraction DataCollection->Toxicity DataCollection->GHS Decision Solvent Selection Decision Comparison->Decision

Caption: Logical workflow for the comparative evaluation of solvent properties.

Discussion and Comparison

Physicochemical Properties
  • Boiling Point: With a significantly higher estimated boiling point (185 °C) than toluene (110.6 °C), this compound would be suitable for reactions requiring higher temperatures. This lower volatility also translates to reduced solvent loss through evaporation.

  • Density: Toluene is denser than this compound. This difference can be relevant in extraction processes where phase separation is critical.

  • Viscosity: While data is unavailable for this compound, branched alkanes generally exhibit lower viscosities than aromatic compounds of similar molecular weight.[6][7][8][9][10] Lower viscosity can be advantageous for mass transfer and ease of handling.

  • Polarity and Solubility: Toluene, as an aromatic hydrocarbon, possesses some degree of polarity due to its pi-electron system, allowing it to dissolve a wider range of organic compounds, including those with some polar character. This compound is a non-polar aliphatic hydrocarbon and is expected to be an excellent solvent for non-polar solutes like oils, fats, and other hydrocarbons.[11][12] Its ability to dissolve more polar compounds is likely limited.

Performance in Applications
  • Chemical Reactions: Toluene is a common solvent for a variety of organic reactions due to its ability to dissolve many organic starting materials and its relatively high boiling point.[11] The inert nature of alkanes like this compound makes them suitable for reactions involving highly reactive reagents, such as organometallics, where the solvent should not participate in the reaction.[13] The choice between the two would depend on the specific requirements of the reaction, including the polarity of the reactants and the desired reaction temperature.

  • Extractions: Toluene is used in liquid-liquid extractions to isolate aromatic compounds.[14] The non-polar nature of this compound would make it a suitable solvent for extracting non-polar compounds from aqueous mixtures.

Safety and Environmental Considerations

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Toluene GHS Classification: [15][16][17][18]

  • Flammable liquids: Category 2

  • Skin corrosion/irritation: Category 2

  • Reproductive toxicity: Category 2

  • Specific target organ toxicity - single exposure (narcotic effects): Category 3

  • Specific target organ toxicity - repeated exposure: Category 2

  • Aspiration hazard: Category 1

This compound GHS Classification:

Conclusion

This compound presents a potentially safer, less volatile, and higher-boiling alternative to toluene for applications requiring a non-polar solvent. Its inert nature is advantageous for reactions with sensitive reagents. However, its lower polarity may limit its utility for dissolving a broad range of substrates compared to toluene. The lack of comprehensive experimental data for this compound necessitates that researchers perform their own evaluations using the provided protocols to determine its suitability for their specific applications. For drug development professionals, the significantly different toxicological profiles of a branched alkane versus an aromatic hydrocarbon are a critical consideration in solvent selection for synthesis and formulation.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 4-Tert-butyl-2-methylheptane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 4-tert-butyl-2-methylheptane, a branched alkane with applications in various research and development sectors. Ensuring the purity of such compounds is critical for the reliability and reproducibility of experimental results.[1] This document outlines the principles of cross-validation, details experimental protocols for two primary analytical techniques, presents comparative data, and offers visual workflows to guide researchers in establishing the purity of their materials.

Cross-validation in analytical chemistry is the process of evaluating the consistency and reliability of results by comparing data from two or more different analytical methods.[2][3][4] This approach is particularly crucial when a single method's limitations might lead to an incomplete or inaccurate assessment of a compound's purity.[1] For hydrocarbons like this compound, gas chromatography is a cornerstone of purity analysis.[5][6][7]

Analytical Methodologies for Purity Determination

Two robust and commonly employed methods for the purity analysis of volatile and semi-volatile organic compounds such as this compound are:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A highly sensitive method for quantifying organic compounds.[6] The flame ionization detector is particularly effective for hydrocarbons.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the identification and quantification of the main component and any impurities.[8]

Experimental Protocols

Below are the detailed experimental protocols for the analysis of this compound purity using GC-FID and GC-MS.

2.1. Sample Preparation

A stock solution of this compound (nominal purity 95%) was prepared in n-hexane at a concentration of 1 mg/mL.[9] This stock solution was further diluted to create working standards and samples for analysis.

2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrument: Agilent 7890B GC System with FID

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL, split ratio 50:1

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

  • Data Analysis: Peak area normalization was used to determine the purity of this compound.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Thermo Fisher TRACE 1310 Gas Chromatograph coupled to an ISQ LT Single Quadrupole Mass Spectrometer

  • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Volume: 1 µL, split ratio 50:1

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

  • Data Analysis: Purity was determined by peak area normalization of the total ion chromatogram (TIC). Impurities were tentatively identified by comparing their mass spectra to the NIST library.

Comparative Purity Data

The following table summarizes the hypothetical purity results for three different lots of this compound as determined by GC-FID and GC-MS.

Lot NumberAnalytical MethodPurity (%)Relative Standard Deviation (%) (n=3)
Lot A GC-FID96.20.8
GC-MS96.50.6
Lot B GC-FID95.81.1
GC-MS96.00.9
Lot C GC-FID97.10.5
GC-MS97.30.4

3.1. Identification of Potential Impurities

During the synthesis of branched alkanes like this compound, potential impurities can arise from side reactions or incomplete reactions.[9] These can include structural isomers or related alkanes. GC-MS analysis of the hypothetical lots tentatively identified the following impurities:

Potential ImpurityChemical FormulaMolecular Weight ( g/mol )
2,2,4-Trimethylpentane (Isooctane)C8H18114.23
Other C12H26 IsomersC12H26170.33

Visualizing the Cross-Validation Workflow

To ensure a robust and reliable purity assessment, a systematic cross-validation workflow should be followed.

A Sample Acquisition (this compound) B Sample Preparation (Dilution in Hexane) A->B C GC-FID Analysis B->C D GC-MS Analysis B->D E Data Processing (Peak Area Normalization) C->E F Data Processing (TIC & Spectral Analysis) D->F G Purity Result (GC-FID) E->G H Purity & Impurity ID (GC-MS) F->H I Cross-Validation (Compare Results) G->I H->I J Final Purity Report I->J

Workflow for Cross-Validation of Purity Analysis.

Logical Framework for Purity Assessment

The decision-making process for accepting or rejecting a batch of this compound based on purity analysis involves a hierarchical approach.

A Purity Specification (e.g., >95%) B Primary Analysis (GC-FID) A->B C Result Meets Specification? B->C D Orthogonal Analysis (GC-MS) C->D Yes H Reject Batch C->H No E Results Consistent? D->E F Accept Batch E->F Yes G Investigate Discrepancy E->G No G->H

Decision-Making Framework for Purity Assessment.

Conclusion

The cross-validation of analytical results using orthogonal methods like GC-FID and GC-MS provides a high degree of confidence in the purity assessment of this compound.[1] While GC-FID offers excellent quantitative precision, GC-MS provides invaluable structural information for impurity identification. The presented data and workflows serve as a guide for researchers to implement robust analytical strategies, ensuring the quality and integrity of their chemical compounds for downstream applications.

References

Safety Operating Guide

Proper Disposal of 4-Tert-butyl-2-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-tert-butyl-2-methylheptane, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to maintain a safe and compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or with respiratory protection if ventilation is inadequate.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not pour this chemical down the drain or mix it with non-hazardous waste.

Experimental Protocol for Disposal:

  • Segregation: Isolate waste this compound from other waste streams, particularly from incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for liquid organic waste. The container must be compatible with flammable hydrocarbons.

    • The label should clearly read "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly sealed when not in use.

  • Spill Management:

    • In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite (B1170534) or sand).

    • Collect the contaminated absorbent material into a separate, sealed hazardous waste container.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process waste_generated This compound Waste Generated start->waste_generated is_small_spill Small Spill? waste_generated->is_small_spill absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) is_small_spill->absorb_spill Yes is_liquid_waste Liquid Waste? is_small_spill->is_liquid_waste No collect_absorbent Collect in a Sealed Hazardous Waste Container absorb_spill->collect_absorbent store_waste Store in Designated Satellite Accumulation Area collect_absorbent->store_waste collect_liquid Collect in a Labeled, Flammable Liquid Waste Container is_liquid_waste->collect_liquid Yes collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety department for detailed guidance.

Personal protective equipment for handling 4-Tert-butyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 4-tert-butyl-2-methylheptane.

This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended ProtectionMaterial/Type
Hand Protection Chemical-resistant gloves are essential to prevent skin contact.Nitrile gloves are recommended for handling aliphatic hydrocarbons.[1][2]
Eye and Face Protection Protects against splashes and vapors.Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For larger quantities or in case of a significant spill, fire/flame resistant and impervious clothing is necessary.[3][4]Standard laboratory coat. For more extensive protection, consider materials resistant to flammable liquids.[4]
Respiratory Protection Should be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is recommended.[3]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires adherence to the following procedures to minimize exposure and prevent fire hazards.

Preparation:

  • Review Safety Information: Before beginning work, review this guide and any available safety data for similar compounds.

  • Work Area Setup: Ensure a well-ventilated work area, preferably a chemical fume hood.[4] Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[4][5]

  • Gather Materials: Have all necessary equipment and PPE readily available before handling the chemical. This includes a spill kit with non-flammable absorbent materials.[4]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Grounding: When transferring from a metal container, ensure that the container is properly grounded and bonded to prevent static electricity buildup.[5]

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.[5] Keep the container sealed when not in use.[4][5]

  • Heating: Never heat flammable liquids with an open flame.[4] Use a heating mantle, water bath, or other controlled heating source.

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself.

  • Storage: Store this compound in a tightly sealed, properly labeled container within a designated flammable liquids storage cabinet.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, leak-proof container.[7] The label should include the words "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, should also be disposed of as hazardous waste in a sealed container.[8]

Storage of Waste:

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources.

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[7]

Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[9]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. Never pour flammable liquids down the drain. [5]

Workflow for Handling, Use, and Disposal

The following diagram illustrates the logical flow for the safe management of this compound in the laboratory.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup Review SDS/Safety Info Review SDS/Safety Info Setup Fume Hood Setup Fume Hood Review SDS/Safety Info->Setup Fume Hood Don PPE Don PPE Setup Fume Hood->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Store Waste Securely Store Waste Securely Collect Waste->Store Waste Securely Professional Disposal Professional Disposal Store Waste Securely->Professional Disposal Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.